2,3-Dihydroxypropyl methacrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMLDXJAPZHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28474-30-8 | |
| Record name | Poly(glyceryl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28474-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7057781 | |
| Record name | 2,3-Dihydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5919-74-4 | |
| Record name | Glyceryl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5919-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REQ9YDH79C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in the biomedical field, particularly in drug delivery systems. This document details its chemical structure, physicochemical properties, synthesis, and the experimental protocols for its use in creating and evaluating hydrogel-based drug delivery platforms.
Core Concepts: Chemical Structure and Properties
This compound, also known as glyceryl monomethacrylate, is a bifunctional monomer featuring a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups) functionality.[1][2] This unique structure imparts both reactivity for polymerization and hydrophilicity, making it an ideal candidate for the synthesis of biocompatible polymers and hydrogels.[1][3]
The presence of the two hydroxyl groups enhances water solubility and provides sites for further chemical modification or cross-linking.[2] DHPMA is structurally related to glycerol, a natural and biocompatible molecule, which contributes to the low toxicity and good biocompatibility of DHPMA-based polymers.[2][3]
Chemical and Physical Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₂O₄ | [4][5] |
| Molecular Weight | 160.17 g/mol | [5][6] |
| CAS Number | 5919-74-4 | [4][5] |
| Appearance | Colorless liquid | [4] |
| Synonyms | Glyceryl methacrylate, Glycerol monomethacrylate, GMMA | [5][7] |
| Boiling Point | 140 °C at 0.6 mmHg | [7][8] |
| Density | ~1.161 g/cm³ | [7] |
| Refractive Index | ~1.470 - 1.475 (at 20 °C) | [7][8] |
| Water Solubility | 100 - 120 g/L at 25 °C | [4][7] |
| pKa | 13.09 ± 0.20 (Predicted) | [4][7] |
Synthesis and Polymerization
DHPMA can be synthesized through various methods, with the most common being the acid-catalyzed hydrolysis of the epoxide ring in glycidyl methacrylate (GMA).[2] This method is often preferred due to its efficiency and the avoidance of complex separation procedures.[2] Another route involves a multi-step process with protection of glycerol's hydroxyl groups, reaction with methacryloyl chloride, and subsequent deprotection.[1][4]
The methacrylate group of DHPMA allows it to readily undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers to create polymers with tailored properties.[2][3] The resulting polymers are often hydrogels, which are three-dimensional networks capable of absorbing and retaining large amounts of water.[2]
Applications in Drug Development and Biomedical Research
The hydrophilicity and biocompatibility of DHPMA-based polymers make them highly suitable for a range of biomedical applications.
-
Controlled Drug Release Systems: DHPMA hydrogels can encapsulate therapeutic agents and provide their sustained and controlled release.[1][8] The release kinetics can be tuned by altering the cross-linking density and the overall polymer composition.[9]
-
Tissue Engineering: These polymers can be fabricated into scaffolds that support cell growth and tissue regeneration.[2]
-
Biocompatible Coatings: DHPMA can be used to modify the surface of medical devices to improve their hydrophilicity and reduce protein adhesion and thrombus formation.[1]
-
Contact Lenses and Wound Dressings: The high water content and oxygen permeability of DHPMA hydrogels make them suitable for use in soft contact lenses and as moist wound dressings.[1][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of DHPMA, the preparation of DHPMA-based hydrogels, and the characterization of their swelling and drug release properties.
Synthesis of this compound via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate
This protocol describes the synthesis of DHPMA from GMA using an acid catalyst.
Materials:
-
Glycidyl methacrylate (GMA)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inhibitor for free-radical polymerization (e.g., hydroquinone monomethyl ether - MEHQ)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation setup.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve glycidyl methacrylate in deionized water.
-
Slowly add a catalytic amount of sulfuric acid or hydrochloric acid to the solution while stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 50-60 °C) to increase the reaction rate.[10]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material (GMA) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Add a small amount of a polymerization inhibitor (e.g., MEHQ) to the filtrate.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation (e.g., at 140 °C and 0.6 mmHg) to obtain pure this compound.[4]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its chemical structure and purity.
Preparation of DHPMA-based Hydrogels
This protocol outlines the free-radical polymerization of DHPMA to form a hydrogel.
Materials:
-
This compound (DHPMA)
-
Cross-linking agent (e.g., ethylene glycol dimethacrylate - EGDMA)
-
Free-radical initiator (e.g., ammonium persulfate - APS, and N,N,N',N'-tetramethylethylenediamine - TEMED, or a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Deionized water or a suitable buffer solution (e.g., phosphate-buffered saline - PBS)
-
Molds for hydrogel casting (e.g., between two glass plates with a spacer)
Procedure:
-
Prepare a precursor solution by dissolving DHPMA and the cross-linking agent (EGDMA, typically 1-5 mol% relative to the monomer) in deionized water or PBS.
-
If a therapeutic drug is to be encapsulated, dissolve it in the precursor solution at this stage.
-
For chemical initiation, add the initiator system (e.g., APS and TEMED) to the precursor solution and mix thoroughly.
-
For photopolymerization, add a photoinitiator to the precursor solution.
-
Immediately pour the solution into the molds.
-
If using chemical initiation, allow the polymerization to proceed at room temperature or a specified temperature for a set period (e.g., several hours).
-
If using photopolymerization, expose the molds to UV light of a specific wavelength and intensity for a defined duration.
-
After polymerization is complete, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or PBS for a period of time (e.g., 24-48 hours), changing the water periodically, to remove any unreacted monomers, initiator, and other impurities.
Characterization of Hydrogel Swelling Behavior
This protocol describes the determination of the equilibrium swelling ratio of the prepared hydrogels.
Materials:
-
Prepared DHPMA hydrogels
-
Deionized water or buffer solutions of different pH and ionic strengths
-
Analytical balance
-
Filter paper
-
Incubator or water bath
Procedure:
-
Cut the purified hydrogel into small, uniform discs or squares.
-
Record the initial weight of the dry hydrogel (W_d). The hydrogel can be dried in a vacuum oven until a constant weight is achieved.
-
Immerse the dried hydrogel samples in a known volume of the swelling medium (e.g., deionized water, PBS of a specific pH).
-
Place the samples in an incubator or water bath at a constant temperature (e.g., 37 °C).
-
At regular time intervals, remove a hydrogel sample from the swelling medium.
-
Gently blot the surface of the hydrogel with filter paper to remove excess surface water.
-
Weigh the swollen hydrogel (W_s).
-
Return the hydrogel to the swelling medium.
-
Repeat steps 5-8 until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (W_s - W_d) / W_d
In Vitro Drug Release Study
This protocol details the procedure for evaluating the release of an encapsulated drug from the hydrogel.
Materials:
-
Drug-loaded DHPMA hydrogels
-
Release medium (e.g., PBS at pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Vials or containers for the release study
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 37 °C) and agitation speed.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Immediately replenish the withdrawn volume with fresh release medium to maintain a constant volume (sink conditions).
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Visualizations
The following diagrams illustrate the synthesis of DHPMA and a typical workflow for the development of DHPMA-based hydrogels for drug delivery.
Caption: Synthesis of this compound (DHPMA) from Glycidyl Methacrylate (GMA).
Caption: Workflow for DHPMA-based hydrogel drug delivery system development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 5. 5919-74-4|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Swelling Behaviors of 3D Printed Hydrogel and Hydrogel-Microcarrier Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
A Comprehensive Technical Guide to the Synthesis and Purification of 2,3-Dihydroxypropyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of 2,3-Dihydroxypropyl methacrylate (DHPMA), a versatile monomer crucial for the development of advanced biomaterials and drug delivery systems. This document outlines the primary synthetic methodologies, comprehensive experimental protocols, and purification techniques, supported by quantitative data and visual workflows to ensure clarity and reproducibility.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DHPMA is presented in Table 1. This data is essential for handling, characterization, and application of the monomer.
| Property | Value |
| CAS Number | 5919-74-4[1][2][][4] |
| Molecular Formula | C₇H₁₂O₄[1][5] |
| Molecular Weight | 160.17 g/mol [1][5] |
| Appearance | Colorless liquid |
| Density | 1.161 g/cm³[1] |
| Boiling Point | 140 °C at 0.6 mmHg[1][2] |
| Refractive Index | 1.475[1] |
| Water Solubility | 100 g/L at 25 °C[1] |
| Storage Temperature | 2-8 °C, protected from light[1] |
Synthesis Methodologies
There are two primary and widely employed synthetic routes for the production of high-purity this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Method 1: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA)
This method is a straightforward approach that involves the ring-opening of the epoxide group of glycidyl methacrylate under acidic conditions to yield the diol functionality.[2] It is often favored for its atom economy and fewer reaction steps.[2]
A general workflow for this synthesis is depicted below:
Caption: Workflow for the synthesis of DHPMA via hydrolysis of GMA.
The reaction mechanism for the acid-catalyzed hydrolysis of GMA proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack by water.
References
2,3-Dihydroxypropyl methacrylate CAS number and safety data sheet
An In-depth Technical Guide to 2,3-Dihydroxypropyl methacrylate
This technical guide provides comprehensive information on this compound, also known as glycerol monomethacrylate (GMMA), tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Glycerol monomethacrylate, GMMA, Glycerin 1-methacrylate, Methacrylic acid 2,3-dihydroxypropyl ester[1][2] |
| CAS Number | 5919-74-4[1][2][3][][5][6] |
| Molecular Formula | C7H12O4[1][2][3][][5] |
| Molecular Weight | 160.17 g/mol [1][2][][5][6] |
| EINECS Number | 227-642-6[1][2][3] |
| InChI Key | QRIMLDXJAPZHJE-UHFFFAOYSA-N[5][6] |
| Canonical SMILES | CC(=C)C(=O)OCC(CO)O[5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation[7] |
| Eye Irritation | H319: Causes serious eye irritation[7][8] |
GHS Pictogram:
-
GHS07 (Exclamation Mark)
Signal Word: Warning[7]
Precautionary Statements:
Caption: Logical flow from hazard identification to preventative and response measures.
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[5] |
| Hydrogen Bond Donor Count | 2 |
Further physical and chemical data were not available in the provided search results.
First-Aid Measures
Detailed first-aid protocols are essential when working with this compound.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][7][9] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[7][9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[9] |
| Inhalation | No specific information was available in the search results. |
Handling, Storage, and Exposure Control
Safe Handling and Storage Protocols
-
Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][9] Wash hands and any exposed skin thoroughly after handling.[7][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
-
Storage: Store in a cool, dark place under an inert atmosphere, between 2-8°C.[10] Keep away from incompatible materials such as strong oxidizing agents and excess heat.[9] Protect from light.[9] Store locked up.[2]
Exposure Control and Personal Protection
The following workflow outlines the necessary steps for ensuring personal safety when handling this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | CAS 5919-74-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. chemical-label.com [chemical-label.com]
- 9. fishersci.com [fishersci.com]
- 10. 5919-74-4|this compound|BLD Pharm [bldpharm.com]
Spectral Analysis of 2,3-Dihydroxypropyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral analysis of 2,3-Dihydroxypropyl methacrylate (DHPMA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize DHPMA in their work.
Introduction to this compound
This compound (DHPMA), also known as glyceryl monomethacrylate, is a functional monomer widely used in the synthesis of hydrophilic polymers for various biomedical applications. Its structure, featuring a polymerizable methacrylate group and a hydrophilic diol, allows for the creation of biocompatible materials for contact lenses, drug delivery systems, and tissue engineering scaffolds. Accurate spectral characterization is crucial for confirming the monomer's identity, purity, and for studying its polymerization kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of DHPMA. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of DHPMA exhibits characteristic signals corresponding to the vinyl, methyl, and propyl chain protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the ester and hydroxyl groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH₂ (vinylic) | ~6.1 | s | - |
| =CH₂ (vinylic) | ~5.6 | s | - |
| -CH₂-O- (ester) | ~4.2 | m | - |
| -CH(OH)- | ~3.9 | m | - |
| -CH₂-OH | ~3.6 | m | - |
| -OH (hydroxyl) | variable | br s | - |
| -CH₃ (methyl) | ~1.9 | s | - |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. "s" denotes a singlet, "m" a multiplet, and "br s" a broad singlet. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the DHPMA molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~167 |
| C=CH₂ (vinylic) | ~136 |
| C=CH₂ (vinylic) | ~126 |
| -CH₂-O- (ester) | ~66 |
| -CH(OH)- | ~70 |
| -CH₂-OH | ~63 |
| -CH₃ (methyl) | ~18 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the spinner into the sample gauge to ensure the correct depth for insertion into the magnet.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in the DHPMA molecule by measuring the absorption of infrared radiation.
FTIR Spectral Data
The FTIR spectrum of DHPMA is characterized by strong absorption bands corresponding to the hydroxyl, carbonyl, and vinyl groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100-3000 | =C-H stretch | Alkene |
| 2950-2850 | C-H stretch | Alkane |
| ~1720 | C=O stretch | Ester |
| ~1640 | C=C stretch | Alkene |
| ~1450 | C-H bend | Alkane |
| ~1160 | C-O stretch | Ester |
| ~1050 | C-O stretch | Alcohol |
| Note: Peak positions are approximate and can be influenced by factors such as hydrogen bonding. |
Experimental Protocol for ATR-FTIR Spectroscopy
Sample Preparation and Analysis:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small drop of this compound directly onto the center of the ATR crystal.[1] The sample should be viscous enough to form a stable drop covering the crystal.
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal.
-
Acquire the FTIR spectrum of the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The typical spectral range for analysis is 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
Visualization of Structural and Spectral Relationships
The following diagrams, generated using the DOT language, illustrate the key structural features of this compound and their correlation with the observed NMR and FTIR signals.
Caption: Correlation of DHPMA's structure with spectroscopic techniques.
Caption: Predicted NMR signal assignments for DHPMA.
Caption: Key FTIR functional group assignments for DHPMA.
Conclusion
This technical guide provides a foundational understanding of the NMR and FTIR spectral characteristics of this compound. The presented data and experimental protocols offer a practical resource for the identification, purity assessment, and further investigation of this important monomer in various scientific and industrial applications. For definitive structural confirmation, it is always recommended to acquire and interpret spectra on the specific batch of DHPMA being used.
References
Solubility Profile of 2,3-Dihydroxypropyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glyceryl monomethacrylate, is a functional monomer of significant interest in the development of hydrophilic polymers for biomedical applications, including drug delivery systems, hydrogels, and dental materials. Its hydrophilic nature, stemming from the two hydroxyl groups in its structure, governs its interaction with various solvents, a critical parameter for its polymerization, purification, and formulation into final products. This technical guide provides a comprehensive overview of the solubility of DHPMA in different solvents, supported by experimental protocols and a logical workflow for solubility determination.
Core Data: Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, its solubility is largely influenced by its polar nature and the presence of two hydroxyl groups, which allow for hydrogen bonding.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for DHPMA in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported. For other solvents, qualitative descriptions are provided based on its use in synthesis and polymerization processes, which imply at least partial solubility or miscibility.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at 25°C) | Citation |
| Water | H₂O | 80.1 | 100 g/L | [1] |
| Water | H₂O | 80.1 | Freely soluble (120 g/L) | |
| Methanol | CH₃OH | 32.7 | Soluble | [1] |
| Ethanol | C₂H₅OH | 24.5 | Soluble | |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Expected to be soluble | |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Used as a solvent in synthesis | [2] |
Note: "Soluble" indicates that while quantitative data is unavailable, the solvent is used in reactions or procedures involving DHPMA, suggesting sufficient solubility for these purposes. The expectation of solubility in DMF is based on the polar nature of both the solvent and the solute.
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols that can be adapted to determine the solubility of this compound in various solvents.
Method 1: Qualitative Assessment of Solubility
This method provides a rapid screening of solubility in a range of solvents.
Materials:
-
This compound (DHPMA)
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Add approximately 1 mL of the selected solvent to a clean, dry test tube.
-
To the solvent, add a small, accurately weighed amount of DHPMA (e.g., 10 mg).
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The DHPMA completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the DHPMA dissolves, but solid particles remain.
-
Insoluble: The DHPMA does not appear to dissolve, and the solid remains suspended or settled at the bottom.
-
-
Record the observations for each solvent.
Method 2: Quantitative Determination by Isothermal Equilibrium
This method provides a more precise, quantitative measure of solubility.
Materials:
-
This compound (DHPMA)
-
Selected solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Prepare saturated solutions by adding an excess amount of DHPMA to a known volume of the solvent in a sealed vial.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved DHPMA present to confirm saturation.
-
After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of DHPMA in the diluted supernatant using a validated HPLC or GC method.
-
Calculate the solubility of DHPMA in the solvent in g/L or mol/L based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative determination of solubility.
References
In-Depth Technical Guide: Thermal Properties of Poly(2,3-Dihydroxypropyl Methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of poly(2,3-dihydroxypropyl methacrylate), also known as poly(glycerol monomethacrylate) (pGMA). This hydrophilic polymer is of significant interest in the biomedical and pharmaceutical fields for applications such as hydrogels, drug delivery systems, and biocompatible coatings, making a thorough understanding of its thermal behavior crucial for its processing and application.
Core Thermal Properties
The thermal properties of a polymer dictate its behavior under varying temperature conditions, influencing its stability, processability, and end-use performance. The key thermal characteristics of poly(this compound) are its glass transition temperature (Tg) and its thermal decomposition profile.
Glass Transition Temperature (Tg)
The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For copolymers containing this compound (DHPMA), it has been observed that a higher DHPMA content leads to a higher glass transition temperature compared to similar polymers like poly(2-hydroxyethyl methacrylate) (pHEMA). This is attributed to the increased potential for hydrogen bonding from the additional hydroxyl group in the DHPMA monomer unit.
| Thermal Property | Value | Remarks |
| Glass Transition Temperature (Tg) | Data not available in cited literature for the homopolymer. | Copolymers with DHPMA show a higher Tg than those without, due to increased hydrogen bonding. The Tg increases with increasing DHPMA content in random copolymers. |
Thermal Decomposition
Thermogravimetric analysis (TGA) is employed to determine the thermal stability of polymers by measuring the change in mass as a function of temperature. For polymers closely related to poly(this compound), such as poly(glycidyl methacrylate) (pGMA), thermal decomposition has been characterized.
| Thermal Property | Value | Remarks |
| Onset of Mass Loss | ~273 °C | For a related poly(glycidyl methacrylate) (pGMA) system.[1] |
| Temperature of Maximum Decomposition Rate | ~301 °C | For a related poly(glycidyl methacrylate) (pGMA) system.[1] |
| 10% Weight Loss Temperature (T10%) | 285.7 °C | For a copolymer of glycidyl methacrylate.[1] |
The data indicates that the polymer is thermally stable up to relatively high temperatures, a crucial factor for melt processing and sterilization procedures.
Experimental Protocols
The characterization of the thermal properties of poly(this compound) relies on standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the inflection point of the step change in the heat flow curve of the second heating scan.
-
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling
TGA measures the change in mass of a sample as it is heated at a constant rate.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert atmosphere (e.g., nitrogen) to study the thermal decomposition without oxidation.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass are determined from this curve.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the thermal characterization of a polymer like poly(this compound).
References
Understanding the reactivity of 2,3-Dihydroxypropyl methacrylate
An In-depth Technical Guide to the Reactivity of 2,3-Dihydroxypropyl Methacrylate
Introduction
This compound (DHPMA), also known as glyceryl monomethacrylate, is a bifunctional monomer of significant interest in the fields of polymer chemistry, biomaterials, and drug delivery.[1][2] Its molecular structure is distinguished by two key functional groups: a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups).[2][3] This unique combination imparts a versatile reactivity profile, enabling the synthesis of a wide array of polymers with tailored properties such as hydrophilicity, biocompatibility, and sites for subsequent chemical modification.[3]
This guide provides a comprehensive overview of the synthesis, core reactivity, and polymerization kinetics of DHPMA. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this monomer's chemical behavior and its application in advanced polymeric systems.
Synthesis and Purification
The synthesis of high-purity DHPMA is critical, as isomers can significantly affect its reactivity and the properties of the resulting polymers.[1][3] The most common and effective methods involve the ring-opening of a precursor, followed by rigorous purification.
Primary Synthetic Routes
The predominant method for synthesizing DHPMA is through the acid-catalyzed hydrolysis of glycidyl methacrylate (GMA).[3] The epoxide ring in GMA is highly reactive and susceptible to ring-opening under acidic conditions, yielding the desired diol functionality.[3] An alternative high-yield (95-98%) approach involves the hydrolysis of a ketal-protected precursor, such as (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (solketal methacrylate), which avoids complex separation procedures.[3][4]
Caption: High-level workflow for the synthesis and purification of DHPMA.
Experimental Protocol: Synthesis via Acid-Catalyzed Hydrolysis
The following is a representative protocol for the synthesis of DHPMA from a protected intermediate:
-
Reaction Setup: A solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate is prepared in a solvent mixture, typically tetrahydrofuran (THF) and water.[3]
-
Acid Catalyst Addition: A dilute acid, such as hydrochloric acid (HCl), is added to the solution to catalyze the hydrolysis of the ketal protecting group.[3][5]
-
Reaction Conditions: The reaction is typically stirred at room temperature (e.g., 20°C) for an extended period (e.g., 48 hours) to ensure complete deprotection.[5]
-
Neutralization & Extraction: Upon completion, the reaction mixture is neutralized with a base. The product is then extracted using an appropriate organic solvent.
-
Purification: The crude DHPMA is purified via vacuum distillation. This step is crucial to remove unreacted starting materials, byproducts, and the 1,3-dihydroxypropyl methacrylate isomer.[3] Reduced pressure allows for distillation at lower temperatures, minimizing the risk of thermal degradation or premature polymerization of the monomer.[3] Purity is typically confirmed by ¹H NMR spectroscopy.[1]
Core Reactivity of DHPMA
The reactivity of DHPMA is governed by its two principal functional moieties: the methacrylate group and the vicinal diol.
Methacrylate Group Reactivity: Polymerization
The carbon-carbon double bond in the methacrylate group allows DHPMA to undergo polymerization, most commonly via free radical mechanisms, to form hydrophilic homopolymers and copolymers.[3] This reactivity is the foundation of its use in creating cross-linked hydrogel networks.[2][3]
Caption: Key stages of the free radical polymerization of DHPMA.
3.1.1 Polymerization Kinetics and Reactivity Ratios
The kinetics of DHPMA polymerization are crucial for controlling polymer architecture. In copolymerization, reactivity ratios (r) indicate the preference of a growing polymer chain radical to react with its own monomer type versus the comonomer. Studies on the free radical copolymerization of DHPMA with N-isopropylacrylamide (NIPAm) have provided key kinetic data.
| Monomer 1 | r₁ | Monomer 2 | r₂ | System Conditions | Reference |
| DHPMA | 3.09 | NIPAm | 0.11 | Free radical copolymerization | [1] |
| DHPMA (impure) | 2.55 | NIPAm | 0.11 | Contained 22 mol% 1,3-isomer | [1] |
An r₁ > 1 indicates the growing DHPMA radical prefers to add another DHPMA monomer (homopolymerization). An r₂ < 1 indicates the growing NIPAm radical prefers to add a DHPMA monomer (copolymerization). The data clearly shows that DHPMA has a strong preference for homopolymerization, a tendency that is even more pronounced when the monomer is purified.[1]
Hydroxyl Group Reactivity
The two adjacent hydroxyl groups are central to DHPMA's utility in biomaterials.
-
Hydrophilicity and Biocompatibility: The -OH groups readily form hydrogen bonds with water, rendering poly(DHPMA) highly hydrophilic. This property is essential for forming hydrogels that can absorb large amounts of water, mimicking natural tissues and enhancing biocompatibility.[2][3]
-
Cross-linking Sites: The hydroxyl groups serve as reactive handles for post-polymerization modification and cross-linking. They can react with various agents, such as isocyanates or amino resins, to form stable, three-dimensional polymer networks.[2] This is crucial for controlling the mechanical properties, degradation rate, and swelling behavior of hydrogels used in drug delivery and tissue engineering.[2][3]
Caption: Hydroxyl groups on DHPMA units acting as sites for cross-linking.
Ester Group Stability
Like all methacrylates, the ester linkage in DHPMA is susceptible to hydrolysis, particularly under basic (alkaline) conditions.[6] This reaction, which cleaves the ester bond to form methacrylic acid and glycerol, is a primary degradation pathway for DHPMA-based polymers. The rate of hydrolysis is a critical factor in designing materials for long-term biomedical applications, as it influences the material's stability and degradation profile in vivo.[6]
Comparative Reactivity
Understanding DHPMA's reactivity is enhanced by comparing it to other common hydroxyalkyl and functional methacrylates.
| Monomer | Chemical Structure (Side Chain) | Key Functional Group(s) | Primary Characteristics |
| DHPMA | -CH₂-CH(OH)-CH₂(OH) | Methacrylate, Diol | Highly hydrophilic, excellent for cross-linking, forms soft hydrogels.[3] |
| HEMA | -CH₂-CH₂-OH | Methacrylate, 1° Hydroxyl | Foundational hydrogel monomer, less hydrophilic than DHPMA.[3] |
| HPMA | -CH₂-CH(OH)-CH₃ | Methacrylate, 2° Hydroxyl | Isomer of HEMA, used in drug-polymer conjugates.[3][7] |
| GMA | -CH₂-CH(O)CH₂ (epoxide) | Methacrylate, Epoxide | Not hydrophilic; provides a highly reactive epoxide ring for post-polymerization modification.[3] |
The presence of a second hydroxyl group makes DHPMA significantly more hydrophilic than 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxypropyl methacrylate (HPMA), leading to hydrogels with higher water content.[3][8] Its reactivity is fundamentally different from that of glycidyl methacrylate (GMA), which offers a reactive epoxide handle rather than the hydrogen-bonding and cross-linking capabilities of a diol.[3]
Applications in Drug Development
The specific reactivity of DHPMA makes it highly suitable for drug development applications, particularly in controlled-release systems.
-
Polymerization to Form Matrix: DHPMA is copolymerized with other monomers to form a three-dimensional hydrogel network.[2]
-
Drug Encapsulation: The hydrophilic matrix of the hydrogel allows for the encapsulation of therapeutic agents.[3]
-
Controlled Release: The cross-link density and hydrophilicity, governed by the DHPMA content and its hydroxyl group reactions, control the swelling of the hydrogel and the subsequent diffusion and sustained release of the encapsulated drug.[2][]
-
Biocompatibility: The high water content and hydrophilic surface, imparted by the diol groups, minimize protein adhesion and inflammatory responses, making the material highly biocompatible for implantation.[2]
Caption: Workflow from DHPMA monomer to a drug delivery application.
Conclusion
This compound is a highly versatile monomer whose reactivity is defined by the interplay between its polymerizable methacrylate group and its hydrophilic diol functionality. The methacrylate group enables the formation of polymer backbones, while the hydroxyl groups impart hydrophilicity, biocompatibility, and sites for covalent cross-linking. This dual reactivity allows for the precise engineering of advanced hydrogels and other polymeric materials, making DHPMA an invaluable component in the development of sophisticated drug delivery systems, tissue engineering scaffolds, and other biomedical devices. A thorough understanding of its synthesis, purification, and reaction kinetics is essential for harnessing its full potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cas 5919-74-4,this compound | lookchem [lookchem.com]
- 6. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 2,3-Dihydroxypropyl Methacrylate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glyceryl monomethacrylate (GMA), a versatile monomer crucial for the development of advanced biomaterials and polymer systems. Its unique structure, featuring a polymerizable methacrylate group and a hydrophilic diol, makes it an essential component in hydrogel synthesis, drug delivery systems, and biocompatible coatings.
Commercial Availability
This compound is available for research purposes from a variety of chemical suppliers. These companies offer the monomer in different quantities and purities, often with inhibitors to prevent premature polymerization. When selecting a supplier, it is crucial to consider the purity of the monomer, as the presence of isomers, such as 1,3-dihydroxypropyl methacrylate, can influence polymerization kinetics and the final properties of the material.[1]
Table 1: Commercial Suppliers of this compound
| Supplier | Available Quantities | Notes |
| --INVALID-LINK-- | Research quantities | Provides detailed product information including CAS number and molecular weight.[2] |
| --INVALID-LINK-- | Research to bulk quantities | Offers the compound for biomedical applications, particularly in drug delivery systems.[] |
| --INVALID-LINK-- | 25g, and other research quantities | Marketed as Glycerol Monomethacrylate, highlighted for its use in hydrogel preparation.[4][5] |
| --INVALID-LINK-- | 25g | Distributes Polysciences' Glycerol Monomethacrylate.[4] |
| --INVALID-LINK-- | Research quantities | Emphasizes its importance in biomaterials for applications like drug delivery and tissue engineering.[1] |
| --INVALID-LINK-- | Inquire for quantities | A manufacturer of chemical reagents since 1992.[6] |
| Various Chinese Manufacturers | Bulk quantities | China is a significant hub for chemical manufacturing, offering competitive pricing.[7] |
Physicochemical Properties
Understanding the physicochemical properties of DHPMA is fundamental to its application in research and development.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 5919-74-4 | [1][2][] |
| Molecular Formula | C₇H₁₂O₄ | [2][] |
| Molecular Weight | 160.17 g/mol | [1][2][] |
| Boiling Point | 140°C at 0.6 mmHg | [] |
| Refractive Index (n20/D) | 1.470 | [] |
| Hydrogen Bond Donor Count | 2 | [2] |
Key Research Applications
The bifunctional nature of DHPMA, combining a reactive vinyl group with two hydrophilic hydroxyl groups, makes it a valuable monomer in various research fields:
-
Hydrogels: DHPMA is extensively used to synthesize hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[4][8] These hydrogels are investigated for applications such as contact lenses, wound dressings, and controlled drug release systems.[8]
-
Biocompatible Materials: Due to its structural similarity to natural glycerol, polymers derived from DHPMA are often non-toxic and non-immunogenic, making them suitable for creating biocompatible materials for medical devices and tissue engineering scaffolds.[1]
-
Drug Delivery: The hydrophilic matrix of DHPMA-based hydrogels allows for the controlled and sustained release of therapeutic agents.[1][]
-
Dental and Medical Materials: It is a component in the formulation of dental resins and other biocompatible devices.[1][5]
-
Coatings and Adhesives: In materials science, DHPMA is used in radiation-curing systems for coatings, inks, and adhesives, providing hydrophilicity, good adhesion, and flexibility.[8]
Experimental Protocols
Example Protocol: Synthesis of a Poly(this compound) Hydrogel
This protocol outlines a typical free-radical polymerization method to synthesize a DHPMA hydrogel, a common procedure in biomaterials research.
Materials:
-
This compound (DHPMA) monomer
-
Cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS) or deionized water
-
UV light source (365 nm)
Procedure:
-
Monomer Solution Preparation: In a suitable vessel, prepare the monomer solution by mixing DHPMA with the desired molar ratio of the cross-linking agent, EGDMA.
-
Initiator Addition: Add the photoinitiator to the monomer mixture at a specific concentration (e.g., 0.5 mol% relative to the monomer). Ensure the initiator is completely dissolved, which can be facilitated by gentle vortexing or sonication.
-
Molding: Transfer the solution into a mold of the desired shape and dimensions for the hydrogel.
-
Photopolymerization: Expose the mold to UV radiation (e.g., at an intensity of less than 20 mW/cm²) for a sufficient duration (e.g., 5-10 minutes) to ensure complete polymerization.[9] The exact time will depend on the initiator concentration and light intensity.
-
Hydration and Purification: After polymerization, carefully remove the hydrogel from the mold. Submerge it in a large volume of PBS or deionized water to swell and to leach out any unreacted monomers or initiator. The washing solution should be exchanged several times over a period of 48-72 hours to ensure complete purification.
-
Characterization: The resulting hydrogel can then be characterized for its swelling behavior, mechanical properties, and biocompatibility using various analytical techniques.
Visualizing Workflows and Pathways
Synthesis of a DHPMA-based Polymer
The following diagram illustrates the general free-radical polymerization process for creating a linear poly(DHPMA) chain.
Caption: Free-Radical Polymerization of DHPMA.
Hydrogel Characterization Workflow
This diagram outlines a typical experimental workflow for the characterization of a newly synthesized hydrogel.
Caption: Hydrogel Characterization Workflow.
References
- 1. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. Polysciences, Inc. Glycerol Monomethacrylate, 25g, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. polysciences.com [polysciences.com]
- 6. CAS # 5919-74-4, this compound, Dihydroxypropyl methacrylate, Glyceryl methacrylate - chemBlink [chemblink.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in polymer chemistry, particularly in the development of biomaterials for drug delivery and tissue engineering. This document details the monomer's properties, synthesis, and polymerization, and explores the characteristics and applications of its corresponding polymer, poly(this compound) (PDHPMA).
Properties of this compound and its Polymer
This compound, also known as glyceryl monomethacrylate, is a functional monomer possessing both a polymerizable methacrylate group and two hydrophilic hydroxyl groups. This dual functionality makes it an ideal candidate for the synthesis of biocompatible and water-soluble polymers. The properties of the monomer and its homopolymer are summarized in the table below.
| Property | This compound (Monomer) | Poly(this compound) (Polymer) |
| Chemical Formula | C₇H₁₂O₄ | (C₇H₁₂O₄)n |
| Molecular Weight | 160.17 g/mol [1] | Varies with degree of polymerization |
| CAS Number | 5919-74-4[1] | - |
| Appearance | Colorless liquid[1] | Varies with physical state (e.g., solid, hydrogel) |
| Boiling Point | 140 °C at 0.6 mmHg[2] | Not applicable |
| Density | 1.161 g/cm³ (predicted) | - |
| Refractive Index (n20/D) | 1.470 | - |
| Glass Transition Temp. (Tg) | - | Data on copolymers suggest a Tg that can be tailored, but a precise value for the homopolymer is not readily available in the literature. Copolymers with 2-hydroxyethyl methacrylate (HEMA) show that increasing DHPMA content affects the thermal properties.[3] |
| Solubility | Soluble in water and common organic solvents. | Soluble in water, forming hydrogels. |
Synthesis and Polymerization
Synthesis of this compound Monomer
A common and efficient method for the synthesis of DHPMA is the acid-catalyzed hydrolysis of glycidyl methacrylate (GMA). This method is often preferred as it avoids complex protection and deprotection steps.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate
-
Reaction Setup: Glycidyl methacrylate is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane and water.
-
Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for example, 80°C, for a specific duration (e.g., 9 hours) with constant stirring.
-
Monitoring: The progress of the reaction can be monitored by techniques like ¹H NMR spectroscopy to confirm the opening of the epoxide ring and the formation of the diol.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized. The product, this compound, can then be purified, for instance, by vacuum distillation to achieve high purity.
Polymerization of this compound
PDHPMA can be synthesized through various polymerization techniques, with free-radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization being common methods.
Free-radical polymerization is a widely used method for synthesizing PDHPMA, particularly for the formation of hydrogels.
Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis
-
Monomer Solution: A pre-polymerization solution is prepared by dissolving DHPMA monomer and a cross-linking agent (e.g., ethylene glycol dimethacrylate, EGDMA) in an aqueous solution.
-
Initiator System: A redox initiator system, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), is typically used.
-
Degassing: The solution is purged with an inert gas (e.g., nitrogen) for a period (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: The initiator components (APS and TEMED) are added to the monomer solution to initiate the polymerization.
-
Polymerization: The solution is transferred to a mold (e.g., between two glass plates with a spacer) and allowed to polymerize at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time to ensure complete conversion.
-
Purification: The resulting hydrogel is typically washed extensively with deionized water to remove any unreacted monomer, cross-linker, and initiator residues.
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Experimental Protocol: RAFT Polymerization of DHPMA
-
Reaction Mixture: DHPMA monomer, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in a suitable solvent.
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: The reaction vessel is sealed under vacuum and placed in a thermostatically controlled oil bath at a specific temperature (e.g., 60-80°C) for a predetermined time to achieve the desired monomer conversion.
-
Termination and Purification: The polymerization is quenched, for example, by exposing the mixture to air and cooling. The resulting polymer is then purified, typically by precipitation in a non-solvent, followed by drying.
Applications in Drug Delivery and Tissue Engineering
The hydrophilic nature and biocompatibility of PDHPMA make it an excellent material for biomedical applications, particularly in the form of hydrogels.
Controlled Drug Delivery
PDHPMA hydrogels can be loaded with therapeutic agents and designed for their controlled release. The release mechanism is often governed by the swelling of the hydrogel matrix, which allows the entrapped drug to diffuse out.
Quantitative Data: Swelling Behavior of Methacrylate-Based Hydrogels
The swelling ratio of hydrogels is a critical parameter that influences drug release kinetics. It is typically determined by measuring the weight of the hydrogel in its swollen and dry states. The equilibrium water content (EWC) can be calculated using the following formula:
EWC (%) = [(Ws - Wd) / Ws] x 100
Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Studies on similar methacrylate-based hydrogels have shown that the swelling ratio is influenced by factors such as the cross-linker concentration and the pH of the surrounding medium. For instance, hydrogels with lower cross-linker concentrations generally exhibit higher swelling ratios.[4] The pH-responsive swelling is particularly relevant for oral drug delivery, where the pH varies significantly along the gastrointestinal tract.[1][5]
Example Application: Ibuprofen Release
While specific data for ibuprofen release from pure PDHPMA hydrogels is limited, studies on copolymers of 2-hydroxypropyl methacrylate (a similar monomer) with ibuprofen-containing monomers have demonstrated the feasibility of controlled release. The release profiles are pH-dependent, with increased release at higher pH values, which is advantageous for delivery in the intestinal tract.[2][6] The drug is typically released via hydrolysis of the ester bond linking it to the polymer backbone.[2]
Experimental Protocol: In Vitro Drug Release Study
-
Drug Loading: The drug can be loaded into the hydrogel either by incorporating it during the polymerization process or by soaking the pre-formed hydrogel in a drug solution.
-
Release Medium: The drug-loaded hydrogel is placed in a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4 and 37°C).
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.
-
Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released is plotted against time to obtain the release profile.
Tissue Engineering
PDHPMA-based scaffolds provide a three-dimensional, hydrated environment that can support cell adhesion, proliferation, and differentiation, making them promising for tissue engineering applications. The porous structure of these hydrogels is crucial for nutrient and waste transport, as well as for cell infiltration.
Quantitative Data: Cell Viability on Scaffolds
Cell viability and proliferation on PDHPMA scaffolds can be assessed using various assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: Cell Viability (MTT) Assay
-
Scaffold Preparation: Sterile PDHPMA scaffolds are placed in a multi-well cell culture plate.
-
Cell Seeding: A suspension of cells (e.g., fibroblasts or stem cells) is seeded onto the scaffolds.
-
Incubation: The cell-seeded scaffolds are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a specific period (e.g., 1, 3, and 7 days).
-
MTT Assay:
-
The culture medium is removed, and the scaffolds are washed with PBS.
-
A solution of MTT in serum-free medium is added to each well, and the plate is incubated for a few hours.
-
During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilization solution (e.g., DMSO or an acidic solution of isopropanol) is added to dissolve the formazan crystals.
-
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The cell viability is often expressed as a percentage relative to a control group (e.g., cells cultured on standard tissue culture plastic).
Studies on similar methacrylate-based hydrogels have demonstrated good biocompatibility, with high cell viability and proliferation.[7] The incorporation of cell-adhesive ligands, such as the RGD peptide, can further enhance cell attachment and function on these scaffolds.
Conclusion
This compound is a highly valuable monomer in polymer chemistry, offering a straightforward route to the synthesis of hydrophilic and biocompatible polymers. Poly(this compound) and its hydrogels exhibit significant potential in advanced biomedical applications, including controlled drug delivery and tissue engineering. Further research focusing on the precise control of polymer architecture and the quantitative evaluation of its performance in specific biological contexts will continue to expand the utility of this versatile polymer.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, Characterization, and In Vitro Evaluation of New Ibuprofen Polymeric Prodrugs Based on 2-Hydroxypropyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and swelling behavior of new pH-sensitive hydrogels derived from copolymers of 2-hydroxyethyl methacrylate and 2-(diisopropylamino)ethylmethacrylate [ri.conicet.gov.ar]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Polymerization of 2,3-Dihydroxypropyl Methacrylate (DHPMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glycerol monomethacrylate (GMA), is a hydrophilic monomer of significant interest in the biomedical field. Its polymer, poly(this compound) (PDHPMA), is biocompatible, non-toxic, and highly hydrophilic, making it an excellent candidate for various applications, including the development of drug delivery systems, hydrogels for tissue engineering, and biocompatible coatings.[1][2] The properties of PDHPMA-based materials are intrinsically linked to the polymer's molecular weight, molecular weight distribution (polydispersity), and architecture. Therefore, the choice of polymerization technique is critical in tailoring these properties for specific applications.
This document provides detailed protocols and comparative data for three key polymerization techniques for DHPMA:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A controlled radical polymerization (CRP) technique that allows for the synthesis of well-defined polymers with low polydispersity.
-
Atom Transfer Radical Polymerization (ATRP): Another powerful CRP method for producing polymers with controlled molecular weights and architectures.
-
Free-Radical Polymerization: A conventional method for polymer synthesis, often resulting in polymers with broader molecular weight distributions.
Polymerization Techniques: A Comparative Overview
The selection of a polymerization technique for DHPMA will depend on the desired characteristics of the final polymer. For applications such as drug delivery, where a controlled release profile is often required, well-defined polymers with low polydispersity, achievable through RAFT or ATRP, are generally preferred.[2][3][4] Free-radical polymerization offers a simpler, often faster route to high molecular weight polymers, though with less control over the polymer architecture.
Data Presentation: Summary of Polymerization Techniques for DHPMA
| Polymerization Technique | Typical Monomer/Initiator/Catalyst/CTA Ratio | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | Mw/Mn (PDI) | Key Features |
| RAFT Polymerization | [IPGMA]:[PGMA-CTA]:[ACVA] = 1000:1:0.25 | Water (emulsion) | 70 | 2-5 | >160,000 | < 1.40 | Well-controlled high molecular weight, low PDI, requires protected monomer and deprotection step.[5][6][7] |
| ATRP | [GMA]:[Initiator]:[CuCl₂]:[TPMA] = 250:1:0.075:0.6 | Methanol or PBS | 20-25 | 2-6 | Varies with ratio | 1.25 - 1.35 | Good control over polymerization, low PDI, sensitive to impurities, catalyst removal required.[1][8] |
| Free-Radical Polymerization | [DHPMA]:[NIPAm]:[Initiator] = 7:3 (molar ratio) | DMF | 70 | 2 | 234,160 (copolymer) | 1.82 (copolymer) | Simple setup, high molecular weight, broad PDI, less control over polymer architecture.[9][10] |
Note: Data for free-radical homopolymerization of DHPMA is limited; the provided data is for a copolymer with N-isopropylacrylamide (NIPAm) to illustrate typical outcomes of this technique.
Experimental Protocols
RAFT Polymerization via Emulsion of a Protected Monomer
This protocol describes the synthesis of high molecular weight PDHPMA using RAFT aqueous emulsion polymerization of a protected monomer, isopropylideneglycerol methacrylate (IPGMA), followed by acid hydrolysis. This method avoids the high viscosity issues associated with the direct solution polymerization of DHPMA to high molecular weights.[5][6][7][11]
Part A: Synthesis of Poly(glycerol monomethacrylate) Macro-Chain Transfer Agent (PGMA-CTA)
-
Reagents:
-
Glycerol monomethacrylate (GMA)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) RAFT agent
-
4,4′-Azobis(4-cyanopentanoic acid) (ACVA) initiator
-
Anhydrous ethanol
-
-
Procedure:
-
Weigh CPDB RAFT agent (e.g., 0.829 g, 3.70 mmol) and GMA monomer (e.g., 30.0 g, 187.3 mmol) into a round-bottomed flask.
-
Purge the flask with nitrogen for 30 minutes.
-
Add ACVA initiator (e.g., 210 mg, 0.75 mmol; CTA/ACVA molar ratio = 5.0) and purged anhydrous ethanol (e.g., 46.6 mL).
-
Degas the resulting red solution for a further 10 minutes.
-
Seal the flask and immerse it in an oil bath pre-heated to 70°C.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Purify the resulting PGMA macro-CTA by precipitation into a suitable non-solvent.
-
Part B: RAFT Aqueous Emulsion Polymerization of IPGMA
-
Reagents:
-
Isopropylideneglycerol methacrylate (IPGMA)
-
PGMA-CTA (from Part A)
-
ACVA initiator
-
Deionized water
-
-
Procedure:
-
In a round-bottomed flask, dissolve the PGMA-CTA (e.g., 0.026 g, 4.00 µmol) in deionized water.
-
Add the IPGMA monomer (e.g., 0.80 g, 3.99 mmol) to form an emulsion.
-
Add an aqueous solution of the ACVA initiator (e.g., 0.35 mg, 1.25 µmol). The target ratio could be [IPGMA]:[PGMA-CTA]:[ACVA] = 1000:1:0.25.
-
Purge the reaction mixture with nitrogen for 30 minutes.
-
Seal the flask and immerse it in an oil bath at 70°C for approximately 2-5 hours, until high monomer conversion is achieved (>95%).[5][7]
-
Part C: Deprotection to Yield PDHPMA
-
Procedure:
-
Cool the nanoparticle dispersion from Part B to room temperature.
-
Adjust the pH of the dispersion to 1.0 by adding concentrated HCl.
-
Heat the acidified dispersion at 70°C to hydrolyze the isopropylidene protecting groups.
-
The reaction is complete when the dispersion clarifies, indicating the formation of the water-soluble PDHPMA homopolymer.
-
Purify the final polymer by dialysis against deionized water.
-
Atom Transfer Radical Polymerization (ATRP)
This protocol outlines the synthesis of PDHPMA via Activators Regenerated by Electron Transfer (ARGET) ATRP in an aqueous buffer, a method suitable for producing well-defined polymers under biologically relevant conditions.
-
Reagents:
-
This compound (DHPMA/GMA)
-
Functional initiator (e.g., 2-hydroxyethyl 2-bromoisobutyrate, HEBIB)
-
Copper(II) chloride (CuCl₂)
-
Tris(2-pyridylmethyl)amine (TPMA) ligand
-
Ascorbic acid (reducing agent)
-
Phosphate-buffered saline (PBS, 100 mM)
-
-
Procedure:
-
In a Schlenk tube, dissolve the initiator in degassed PBS.
-
Add the DHPMA monomer (e.g., to a final concentration of 0.165 M).
-
Perform three freeze-pump-thaw cycles to deoxygenate the mixture.
-
In a separate vial, prepare a stock solution of the CuCl₂/TPMA catalyst complex.
-
Add the catalyst stock solution to the monomer/initiator mixture. A typical ratio is [GMA]:[Initiator]:[CuCl₂] = 250:1:0.075.[1]
-
Initiate the polymerization by the slow feeding of an ascorbic acid solution (e.g., 8 nmol/min) at 25°C.[1]
-
Monitor the polymerization by taking samples at timed intervals and analyzing for monomer conversion (by ¹H NMR) and molecular weight (by GPC).
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Remove the copper catalyst by passing the polymer solution through a column of neutral alumina.
-
Purify the final polymer by dialysis against deionized water.
-
Conventional Free-Radical Polymerization
This protocol provides a general method for the free-radical homopolymerization of DHPMA, which is simpler than CRP techniques but offers less control over the final polymer properties.
-
Reagents:
-
This compound (DHPMA)
-
Azobisisobutyronitrile (AIBN) or another suitable thermal initiator
-
N,N-Dimethylformamide (DMF) or a suitable solvent
-
-
Procedure:
-
Dissolve the DHPMA monomer in DMF in a reaction vessel.
-
Add the AIBN initiator. The monomer to initiator ratio can be varied to target different molecular weights, though control is limited.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which inhibits radical polymerization.
-
Seal the reaction vessel and place it in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 70°C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 2-24 hours). The reaction mixture will become more viscous as the polymer forms.
-
Terminate the reaction by cooling the vessel and exposing the contents to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Application in Drug Delivery
The hydrophilic and biocompatible nature of PDHPMA makes it highly suitable for drug delivery applications, particularly in the formation of hydrogels.[2][3][4][12] Hydrogels are 3D polymer networks that can absorb large amounts of water, creating a soft, tissue-like environment for the encapsulation and controlled release of therapeutic agents.[2][3][4][12]
The choice of polymerization technique directly impacts the suitability of PDHPMA for drug delivery:
-
Controlled Radical Polymerization (RAFT and ATRP): These methods allow for the synthesis of block copolymers where PDHPMA constitutes the hydrophilic block and a second, hydrophobic block can form the core of a micelle for encapsulating hydrophobic drugs. The precise control over block lengths enables fine-tuning of the drug loading capacity and release kinetics. Furthermore, the synthesis of polymers with specific end-groups allows for the conjugation of targeting ligands or drugs.
-
Free-Radical Polymerization: This method can be used to synthesize high molecular weight PDHPMA which can be cross-linked to form hydrogels. While less controlled, these hydrogels can still serve as effective reservoirs for the sustained release of hydrophilic drugs.[13] The broader molecular weight distribution may, however, lead to less predictable swelling and release behavior compared to hydrogels formed from well-defined polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate | Semantic Scholar [semanticscholar.org]
- 12. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
Application Notes: 2,3-Dihydroxypropyl Methacrylate (DHPMA) as a Monomer for Contact Lenses
Introduction
2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glyceryl monomethacrylate (GMA), is a functional monomer of significant interest in the field of biomaterials, particularly for the fabrication of hydrogel soft contact lenses. Its chemical structure features a polymerizable methacrylate group and a diol moiety, conferring unique properties to the resulting polymers.[1] Unlike the conventional hydrogel monomer, 2-hydroxyethyl methacrylate (HEMA), which possesses a single hydroxyl group, DHPMA's two hydroxyl groups enhance its hydrophilicity.[1] This increased affinity for water is crucial for developing contact lenses with high water content, improved comfort, and better biocompatibility.[1][2] DHPMA is frequently copolymerized with other monomers, such as HEMA and methacrylic acid (MAA), to create materials with tailored properties, including enhanced dimensional stability and excellent water retention.[3][4]
Key Advantages of DHPMA in Contact Lens Formulations:
-
Enhanced Hydrophilicity: The presence of two hydroxyl groups in DHPMA leads to polymers with a higher capacity to bind water, contributing to higher equilibrium water content (EWC) and improved on-eye wettability.[1][5]
-
Improved Water Balance: Terpolymers containing DHPMA have demonstrated a superior "water balance," characterized by a low rate of dehydration combined with a high rate of rehydration.[3] This helps the lens maintain its hydrated state throughout the wearing cycle, enhancing comfort.[3]
-
Biocompatibility: The highly hydrophilic nature of DHPMA-based hydrogels contributes to their excellent biocompatibility, a critical requirement for any material in direct contact with ocular tissues.[1][6]
-
Tunable Properties: Through copolymerization, the physical and chemical properties of DHPMA-based lenses can be precisely modified.[7] For instance, incorporating monomers like HEMA and MAA allows for the fine-tuning of water content, oxygen permeability, and mechanical strength to meet specific clinical requirements.[2][3]
Data Summary
The properties of hydrogels for contact lenses are critical to their performance and comfort. The inclusion of DHPMA can significantly influence these properties. The table below summarizes key quantitative data for DHPMA-based hydrogels in comparison to conventional HEMA-based and silicone hydrogels.
| Property | DHPMA-based Terpolymer (DHPMA/HEMA/MAA) | p-HEMA Hydrogel | Silicone Hydrogel |
| Equilibrium Water Content (EWC) | 45% - 75% by weight[3] | ~38% by weight[2] | 24% - 45% by weight[8][9] |
| Oxygen Permeability (Dk, Barrer) | Dependent on water content; generally high. | ~9 - 12 Barrer[10][11] | ~75 - 140 Barrer[8][9] |
| Young's Modulus | Typically in the range of soft hydrogels (0.4-1.8 MPa)[6] | ~0.4 - 1.0 MPa[6] | Generally higher than conventional hydrogels[12] |
| Special Characteristics | Excellent water retention and dimensional stability[3] | Foundational material for soft lenses[1] | Very high oxygen permeability[2] |
Note: 1 Barrer = 10⁻¹¹ cm³ O₂ ⋅ cm / (cm² ⋅ s ⋅ mmHg)
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of DHPMA-based contact lens materials are provided below. These protocols are intended for research and development professionals.
Protocol 1: Synthesis of DHPMA/HEMA/MAA Terpolymer Hydrogel
This protocol describes the synthesis of a crosslinked DHPMA-based terpolymer hydrogel suitable for contact lens fabrication using UV-initiated free-radical polymerization.
Materials:
-
This compound (DHPMA), purified[4]
-
2-Hydroxyethyl methacrylate (HEMA)
-
Methacrylic acid (MAA)
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinking agent[2]
-
2,2'-Azobis(2,4-dimethyl valeronitrile) or other suitable UV photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polypropylene contact lens molds
Procedure:
-
Monomer Mixture Preparation: In a clean, amber glass vial, prepare the monomer mixture according to the desired molar ratios. For example, a formulation could consist of 22-48 mole % DHPMA, 51-76 mole % HEMA, and 0.8-1.6 mole % MAA.[3]
-
Addition of Crosslinker and Initiator: To the monomer mixture, add the crosslinking agent (e.g., 0.5-1.0 mol% EGDMA) and the UV photoinitiator (e.g., 0.1-0.5 wt%).[2][13]
-
Mixing: Thoroughly mix the components using a vortex mixer until a homogenous, clear solution is obtained. Protect the solution from light.
-
Casting: Carefully dispense the monomer mixture into the female half of the polypropylene contact lens molds.[6]
-
Molding: Place the male half of the mold over the female half, ensuring no air bubbles are trapped in the cavity.
-
Polymerization: Expose the filled molds to a UV light source (e.g., 365 nm) for a specified duration (typically 15-30 minutes) to initiate and complete polymerization.
-
Lens Removal and Hydration: Carefully open the molds and remove the polymerized, dry lens (xerogel).
-
Extraction and Hydration: Immerse the xerogel lenses in distilled water or PBS to extract any unreacted monomers and to allow the hydrogel to swell to its equilibrium hydrated state. The hydration process should be carried out for at least 24 hours, with several changes of the hydration solution.
-
Sterilization: Sterilize the final hydrated lenses using an appropriate method, such as autoclaving in PBS-filled vials.
Protocol 2: Characterization of Hydrogel Properties
This protocol outlines methods to evaluate the key physical properties of the synthesized DHPMA hydrogels.
A. Equilibrium Water Content (EWC) Measurement
-
Remove a hydrated lens from PBS and gently blot the surface with lint-free paper to remove excess water.
-
Immediately weigh the lens to obtain the wet weight (W_wet).
-
Dry the lens in a vacuum oven at 37°C overnight until a constant weight is achieved.[13]
-
Weigh the dried lens to obtain the dry weight (W_dry).
-
Calculate EWC using the formula: EWC (%) = [(W_wet - W_dry) / W_wet] x 100
B. Oxygen Permeability (Dk) Measurement
-
Measure the Dk of the hydrogel lenses using the polarographic method.[10]
-
Place the hydrogel lens in a specialized holder (e.g., 201T Redher permeometer) that separates two chambers containing saline solution.[10]
-
One chamber is saturated with a known concentration of oxygen, while the other is initially oxygen-free.
-
A polarographic oxygen sensor measures the rate of oxygen diffusion through the lens from the high-concentration chamber to the low-concentration chamber.
-
The Dk value (in Barrer units) is calculated based on the steady-state oxygen flux, the partial pressure difference across the lens, and the lens thickness. Oxygen permeability is exponentially dependent on water content.[10]
C. Mechanical Properties (Young's Modulus)
-
Cut a rectangular strip from the flattened hydrogel lens.[12]
-
Mount the strip in a micro-tensile testing machine (e.g., a custom-built MicroTensometer).[12]
-
Submerge the sample in PBS maintained at a physiological temperature (e.g., 35°C).[12]
-
Apply a uniaxial tensile force at a constant strain rate and record the stress-strain curve.
-
Calculate the Young's Modulus (in MPa) from the initial linear region of the stress-strain curve.
Protocol 3: Biocompatibility Assessment
This protocol provides an overview of essential in vitro and in vivo tests to evaluate the biocompatibility of DHPMA-based contact lenses.
A. In Vitro Cytotoxicity Assay
-
Cell Culture: Culture human corneal epithelial cells (HCECs) in an appropriate medium under standard conditions (37°C, 5% CO₂).
-
Material Extraction: Prepare extracts of the sterilized DHPMA hydrogel by incubating the material in a cell culture medium for 24-72 hours, according to ISO 10993-5 standards.
-
Cell Exposure: Expose confluent HCEC monolayers to the material extracts for 24 hours. Use a fresh culture medium as a negative control and a cytotoxic material (e.g., dilute phenol) as a positive control.
-
Viability Assessment: Assess cell viability using a quantitative method, such as the MTT assay. Measure the absorbance at the appropriate wavelength.
-
Analysis: Compare the viability of cells exposed to the hydrogel extract with the negative control. A statistically insignificant reduction in viability suggests the material is non-cytotoxic.[8][14]
B. In Vivo Ocular Irritation Study (Rabbit Model)
-
Animal Model: Use healthy albino rabbits, a standard model for ocular irritation studies.[15]
-
Lens Application: Place a sterilized DHPMA-based contact lens on the cornea of one eye of each rabbit. The contralateral eye serves as a control.
-
Observation: Observe the eyes at specified time points (e.g., 1, 24, 48, and 72 hours) after lens application.
-
Scoring: Grade ocular reactions (corneal opacity, iris inflammation, conjunctival redness, and swelling) according to a standardized scoring system (e.g., the Draize test).
-
Analysis: A material is considered non-irritating if no significant signs of ocular irritation are observed compared to the control eye.[15] All animal studies must be conducted in compliance with ethical guidelines and regulations for animal welfare.
References
- 1. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 2. Contact Lens Materials: A Materials Science Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5891932A - Terpolymer for contact lens - Google Patents [patents.google.com]
- 4. GB2331754A - Terpolymer of HEMA, GMA, and MAA - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SILICONE HYDROGELS: FOUR DECADES OF NEW CHEMISTRY IN CONTACT LENSES | Contact Lens Spectrum [clspectrum.com]
- 10. True and apparent oxygen permeabilities of contact lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxygen permeability - Wikipedia [en.wikipedia.org]
- 12. Mechanical Properties of Contact Lens Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.qu.edu.iq [repository.qu.edu.iq]
- 14. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 15. In vitro and in vivo evaluation of novel implantation technology in hydrogel contact lenses for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Surface Modification with 2,3-Dihydroxypropyl Methacrylate Brushes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of materials with 2,3-Dihydroxypropyl methacrylate (DHPMA) brushes. Poly(this compound) (pDHPMA), also known as poly(glycerol methacrylate), is a hydrophilic, neutral polymer that can be grafted from surfaces to create well-defined polymer brushes. These brushes are of significant interest in biomaterials and drug development due to their ability to resist non-specific protein adsorption, modulate cell adhesion, and provide a platform for further functionalization.
Introduction to pDHPMA Brushes
pDHPMA brushes are layers of pDHPMA chains tethered by one end to a substrate, forming a dense, hydrated layer. The synthesis is typically achieved through surface-initiated atom transfer radical polymerization (SI-ATRP) of a protected monomer, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (solketal methacrylate), followed by acid-catalyzed hydrolysis to reveal the diol functionality of the DHPMA units. This two-step process allows for the creation of well-defined, high-density brushes on a variety of substrates.
The resulting hydrophilic and neutral surface imparts several desirable properties, including:
-
Low Friction: In aqueous environments, the highly hydrated pDHPMA brushes exhibit low coefficients of friction.
-
Biocompatibility: The glycerol-like structure of the repeating units is anticipated to have excellent biocompatibility.
-
Resistance to Protein Fouling: Like many hydrophilic polymers, pDHPMA brushes can resist the non-specific adsorption of proteins.
-
Tunable Properties: The thickness and grafting density of the brushes can be controlled during synthesis, allowing for the tuning of surface properties.
Quantitative Data Summary
The following tables summarize key quantitative data for pDHPMA brushes and related hydrophilic polymer brushes.
Table 1: Synthesis and Physical Properties of pDHPMA Brushes
| Parameter | Value | Substrate | Measurement Technique |
| Initiator Layer Thickness | 1.2 ± 0.15 nm | Silicon Wafer | Atomic Force Microscopy (AFM) |
| Grafting Density | ~0.4 chains/nm² | Silicon Wafer | Estimation from Mn and thickness |
| Water Contact Angle (Protected Polymer) | 75° - 80° | Silicon Wafer | Goniometry |
| Water Contact Angle (Hydrolyzed pDHPMA) | < 20° | Silicon Wafer | Goniometry |
| Coefficient of Friction (in water) | ~0.05 | Silicon Wafer | Ball-on-disk tribometer |
| pDHPMA Brush Thickness (Dry) | 22 nm (for Mn ~59,000) | Silicon Wafer | Ellipsometry |
Table 2: Protein Adsorption on Hydrophilic Methacrylate Brushes (Comparative Data)
Note: Data for pDHPMA is limited; this table includes data from the closely related poly(2-hydroxyethyl methacrylate) (PHEMA) to provide context.
| Polymer Brush | Protein | Adsorbed Amount (ng/cm²) | Measurement Technique |
| PHEMA (6 nm thick) | Fibronectin | ~150 | Ellipsometry |
| PHEMA (20 nm thick) | Fibronectin | ~50 | Ellipsometry |
| PHEMA (>6 nm thick) | Bovine Serum Albumin (BSA) | Not detectable | Ellipsometry |
| pDHPMA | General Proteins | Low (qualitative) | - |
Experimental Protocols
Synthesis of pDHPMA Brushes via SI-ATRP
This protocol describes the "grafting from" approach for synthesizing pDHPMA brushes on a silicon wafer.
Materials:
-
Silicon wafers
-
Toluene (anhydrous)
-
6-(Triethoxysilyl)hexyl-2-bromoisobutyrate (initiator)
-
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (monomer)
-
Copper(I) bromide (CuBr)
-
(-)-Sparteine (ligand)
-
Ethyl 2-bromoisobutyrate (free initiator)
-
Anisole (solvent)
-
Methanol
-
Hydrochloric acid (HCl)
Protocol:
-
Substrate Cleaning: Clean silicon wafers by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen. Further clean and hydroxylate the surface using a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or an oxygen plasma treatment.
-
Initiator Immobilization:
-
Prepare a 1% (v/v) solution of 6-(triethoxysilyl)hexyl-2-bromoisobutyrate in anhydrous toluene.
-
Immerse the cleaned silicon wafers in the initiator solution and incubate for 12-16 hours at room temperature.
-
Rinse the wafers with toluene and anneal at 100°C for 1 hour to form a stable self-assembled monolayer (SAM) of the initiator.
-
Wash the wafers with toluene using a Soxhlet apparatus for 12 hours to remove any physisorbed initiator, then dry.
-
-
Surface-Initiated ATRP:
-
Place the initiator-modified silicon wafers, CuBr (4 mg, 0.028 mmol), and a stirring bar into a baked glass tube.
-
Degas the tube and purge with argon gas three times.
-
Introduce an anisole solution of (-)-sparteine (0.050 mmol) and the monomer (15.0 mmol) into the glass tube.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Inject an anisole solution of ethyl 2-bromoisobutyrate (0.025 mmol) as a free initiator.
-
Seal the reactor under vacuum.
-
Carry out the polymerization at 65°C for 24 hours.
-
Quench the reaction by cooling to 0°C and adding methanol.
-
Wash the resulting polymer-grafted wafers with toluene using a Soxhlet apparatus for 12 hours and dry.
-
-
Hydrolysis to pDHPMA:
-
Immerse the wafers in a solution of methanol and hydrochloric acid (10:1 v/v) for 16 hours at room temperature.
-
Rinse the wafers with methanol and deionized water, then dry under a stream of nitrogen.
-
Characterization of pDHPMA Brushes
-
Contact Angle Goniometry: Measure static water contact angles to confirm the change in wettability from the hydrophobic protected polymer to the hydrophilic pDHPMA brush.
-
Ellipsometry: Determine the dry thickness of the polymer brush layer.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the chemical composition of the surface at each stage of modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic functional groups of the polymer brush, such as the appearance of hydroxyl groups after hydrolysis.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness.
Application Protocol: Protein Adsorption Assay
This protocol provides a general method for quantifying protein adsorption on pDHPMA-modified surfaces using ellipsometry.
Materials:
-
pDHPMA-modified substrates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fibronectin in PBS)
-
Deionized water
Protocol:
-
Measure the initial dry thickness of the pDHPMA brush on the substrate using an ellipsometer.
-
Immerse the substrate in the protein solution for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Gently rinse the substrate with PBS to remove loosely bound protein.
-
Rinse the substrate with deionized water to remove salt residues.
-
Dry the substrate under a gentle stream of nitrogen.
-
Measure the final dry thickness of the polymer brush with the adsorbed protein layer.
-
Calculate the thickness of the adsorbed protein layer by subtracting the initial brush thickness from the final thickness.
-
The mass of adsorbed protein can be estimated from the thickness, assuming a protein density of ~1.35 g/cm³.
Application Protocol: Cell Adhesion and Viability Assay
This protocol describes a method for assessing the adhesion and viability of cells on pDHPMA-modified surfaces. The example uses fibroblasts, but can be adapted for other cell types like endothelial cells.
Materials:
-
Sterile pDHPMA-modified substrates in a tissue culture plate
-
Fibroblast cell line (e.g., 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)
-
Fluorescence microscope
Protocol:
-
Sterilization: Sterilize the pDHPMA-modified substrates by UV irradiation for 30 minutes.
-
Cell Seeding:
-
Culture fibroblasts to ~80% confluency.
-
Wash the cells with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells onto the pDHPMA-modified substrates at a density of 1 x 10⁴ cells/cm².
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
Viability Staining:
-
After incubation, gently wash the substrates with PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Incubate the cells with the staining solution for 30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Capture images from multiple random fields of view.
-
Quantify the number of live and dead cells to determine the percentage of viable cells.
-
Cell adhesion and spreading can be assessed by bright-field microscopy or by staining the actin cytoskeleton (e.g., with phalloidin).
-
Visualizations
Experimental Workflow for pDHPMA Brush Synthesis
Caption: Workflow for the synthesis of pDHPMA brushes.
Generalized Signaling Pathway for Cell Adhesion on Polymer Brushes
Caption: Cell adhesion signaling on pDHPMA brushes.
Logical Relationship for Drug Release from Polymer Brushes
Caption: Factors influencing drug release from brushes.
Application Notes and Protocols for Biocompatible Coatings Using 2,3-Dihydroxypropyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2,3-Dihydroxypropyl methacrylate (DHPMA) in the development of biocompatible coatings for medical devices and drug delivery systems. DHPMA is a hydrophilic monomer known for its excellent biocompatibility, non-toxicity, and ability to form hydrogels, making it a promising candidate for a variety of biomedical applications.[1]
Applications of DHPMA-Based Biocompatible Coatings
DHPMA-based polymers and copolymers are versatile materials with a growing number of applications in the biomedical field. Their inherent hydrophilicity and biocompatibility make them suitable for:
-
Medical Device Coatings: Coatings derived from DHPMA can be applied to the surfaces of medical implants and devices to improve their biocompatibility and reduce adverse reactions such as inflammation and thrombosis.[2][3] These coatings create a favorable interface between the device and biological tissues.[2]
-
Drug Delivery Systems: DHPMA can be polymerized to form hydrogels, which are three-dimensional networks capable of absorbing large amounts of water and therapeutic agents.[4] These hydrogels can be designed for controlled and sustained release of drugs.[4]
-
Biosensors: Hydrogel coatings made from DHPMA have been shown to improve the performance of implantable biosensors by enhancing sensitivity and response time.[5]
-
Tissue Engineering: DHPMA-based scaffolds can provide a supportive environment for cell growth and tissue regeneration due to their biocompatible nature.[6]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of DHPMA-based hydrogel coatings and for the evaluation of their biocompatibility through in vitro cytotoxicity and protein adsorption assays.
Synthesis of Poly(this compound) Hydrogel Coatings
This protocol describes a general method for the synthesis of cross-linked p(DHPMA) hydrogel coatings via free-radical polymerization.[7]
Materials:
-
This compound (DHPMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), cross-linking agent
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Substrate for coating (e.g., glass slide, polymer film)
Procedure:
-
Monomer Solution Preparation: Prepare a pre-polymer solution by dissolving DHPMA monomer and EGDMA cross-linker in PBS. The final concentration of DHPMA and the molar ratio of DHPMA to EGDMA can be varied to control the properties of the resulting hydrogel. A typical starting point is a 20% (w/v) DHPMA solution with a 100:1 molar ratio of DHPMA to EGDMA.
-
Initiator and Accelerator Addition: Degas the monomer solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization. Following degassing, add the initiator (APS, typically 0.5-1.0 mol% relative to the monomer) and the accelerator (TEMED, typically in an equimolar ratio to APS) to the solution and mix gently but thoroughly.
-
Coating Application: Immediately apply the polymerization solution to the desired substrate. The coating can be applied by various methods such as spin-coating, dip-coating, or casting, depending on the required thickness and uniformity.
-
Polymerization/Curing: Place the coated substrate in a nitrogen-filled chamber or between two glass plates to prevent oxygen inhibition and allow the polymerization to proceed at room temperature for several hours, or until the hydrogel is fully formed. Polymerization can also be initiated by UV irradiation if a photoinitiator is used.[5]
-
Washing and Hydration: After polymerization, immerse the coated substrate in a large volume of PBS to wash away any unreacted monomers, initiators, and other impurities. The PBS should be changed several times over a period of 24-48 hours. This step also allows the hydrogel to swell to its equilibrium water content.
Experimental Workflow for p(DHPMA) Hydrogel Synthesis
Workflow for the synthesis of p(DHPMA) hydrogel coatings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the in vitro cytotoxicity of DHPMA-coated surfaces using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[8][9]
Materials:
-
DHPMA-coated and uncoated (control) substrates sterilized by UV irradiation or ethylene oxide.
-
Fibroblast cell line (e.g., L929 or 3T3).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed fibroblast cells into 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Preparation of Extracts: Place the sterilized DHPMA-coated and uncoated control substrates in complete culture medium at a surface area to volume ratio of 3 cm²/mL. Incubate at 37°C for 24 hours to create extracts.
-
Cell Treatment: After the initial 24-hour cell incubation, remove the culture medium from the wells and replace it with 100 µL of the prepared extracts (from DHPMA-coated and control substrates). Also include a negative control (fresh medium) and a positive control (e.g., medium with a known cytotoxic agent).
-
Incubation: Incubate the plates for another 24 hours under the same conditions.
-
MTT Addition: After the 24-hour treatment, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each sample relative to the negative control (cells in fresh medium, representing 100% viability).
Data Presentation: In Vitro Cytotoxicity of DHPMA Coatings
| Sample | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Negative Control (Medium) | 1.25 ± 0.08 | 100 |
| Uncoated Substrate | 1.18 ± 0.10 | 94.4 |
| p(DHPMA) Coated Substrate | 1.21 ± 0.09 | 96.8 |
| Positive Control (e.g., 0.1% Triton X-100) | 0.15 ± 0.03 | 12.0 |
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay
Workflow for the MTT cytotoxicity assay of DHPMA coatings.
Protein Adsorption Assay (BCA Assay)
This protocol describes a method to quantify the amount of protein that adsorbs to DHPMA-coated surfaces using the Bicinchoninic Acid (BCA) assay.[10][11] Low protein adsorption is often an indicator of good biocompatibility, particularly for blood-contacting devices.
Materials:
-
DHPMA-coated and uncoated (control) substrates.
-
Bovine Serum Albumin (BSA) solution (e.g., 1 mg/mL in PBS).
-
Pierce™ BCA Protein Assay Kit.
-
24-well plates.
-
Microplate reader.
Procedure:
-
Substrate Preparation: Place the DHPMA-coated and uncoated control substrates into the wells of a 24-well plate.
-
Protein Incubation: Add a known volume (e.g., 1 mL) of the BSA solution to each well, ensuring the substrates are fully submerged. Incubate the plate at 37°C for a defined period (e.g., 1, 2, or 4 hours) to allow for protein adsorption.
-
Washing: After incubation, carefully remove the BSA solution from each well. Wash the substrates three times with PBS to remove any non-adsorbed or loosely bound protein.
-
Protein Elution: To elute the adsorbed protein, add a known volume (e.g., 500 µL) of a 1% Sodium Dodecyl Sulfate (SDS) solution to each well. Incubate for 1 hour at 37°C with gentle agitation.
-
BCA Assay:
-
Prepare a set of BSA standards of known concentrations.
-
In a 96-well plate, add 25 µL of each standard and the eluted protein samples from the substrates.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit instructions (typically a 50:1 ratio).[10]
-
Add 200 µL of the BCA working reagent to each well.[10]
-
Incubate the plate at 37°C for 30 minutes.[10]
-
-
Absorbance Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the absorbance values of the BSA standards. Use the standard curve to determine the concentration of protein in the eluted samples. Calculate the total amount of adsorbed protein per unit area of the substrate.
Data Presentation: Protein Adsorption on DHPMA Coatings
| Substrate | Adsorbed BSA (µg/cm²) (Mean ± SD) |
| Uncoated Control | 1.8 ± 0.3 |
| p(DHPMA) Coated | 0.4 ± 0.1 |
Experimental Workflow for Protein Adsorption (BCA) Assay
References
- 1. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pierce™ BCA Protein Assay Kits 1 Kit (1 L) | Buy Online | Thermo Scientific™ [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. qb3.berkeley.edu [qb3.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Biocompatibility of Hydrogel Polyvinyl Alcohol/Moringa oleifera Leaf Extract/Graphene Oxide for Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
Controlled Radical Polymerization of 2,3-Dihydroxypropyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled radical polymerization of 2,3-dihydroxypropyl methacrylate (DHPMA), also known as glycerol monomethacrylate (GMA). Poly(this compound) (PDHPMA or PGMA) is a hydrophilic, biocompatible, and non-toxic polymer, making it a highly promising material for a range of biomedical applications, including drug delivery systems and tissue engineering scaffolds.[1] This guide focuses on two of the most prevalent controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Introduction to Controlled Radical Polymerization of DHPMA
Conventional free radical polymerization offers limited control over polymer chain length, architecture, and dispersity. Controlled radical polymerization (CRP) techniques, however, allow for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This level of control is crucial for designing advanced biomaterials where polymer properties directly influence biological interactions and performance.
For DHPMA, which possesses a reactive hydroxyl group, a common and effective strategy involves the polymerization of a protected monomer, typically isopropylideneglycerol methacrylate (IPGMA) or solketal methacrylate (SMA), followed by a straightforward deprotection step to yield the final hydrophilic polymer.[2][3][4] This approach prevents interference from the hydroxyl groups during polymerization.
Applications in Drug Delivery and Tissue Engineering
The inherent biocompatibility and hydrophilicity of PDHPMA make it an excellent candidate for various biomedical applications.
-
Drug Delivery: PDHPMA can be formulated into nanoparticles that serve as carriers for therapeutic agents.[5] Its hydrophilic nature can enhance the solubility of hydrophobic drugs and provide a protective shield, potentially reducing systemic toxicity and improving circulation times. Specifically, it has been explored for the delivery of anticancer drugs like doxorubicin.[5][6] The polymer can be modified with carboxyl groups to enable pH-responsive drug release, targeting the acidic microenvironment of tumors.[5]
-
Tissue Engineering: PDHPMA-based hydrogels are of significant interest for tissue engineering, particularly for cartilage regeneration.[7][8][9] These hydrogels can mimic the native extracellular matrix, providing a hydrated and supportive 3D environment for cell growth and proliferation.[7][10] Their mechanical properties can be tuned to match those of the target tissue.
Experimental Protocols
Protocol 1: Synthesis of the Protected Monomer - Isopropylideneglycerol Methacrylate (IPGMA)
A common precursor for the controlled polymerization of DHPMA is the protected monomer, isopropylideneglycerol methacrylate (IPGMA), also known as solketal methacrylate.
Materials:
-
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Phenothiazine (inhibitor)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve solketal and an equimolar amount of triethylamine in anhydrous THF.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add methacryloyl chloride (approximately 0.9 molar equivalents to solketal) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in hexane and wash with a saturated sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Add a small amount of phenothiazine as a polymerization inhibitor.
-
Purify the crude product by vacuum distillation to obtain pure IPGMA.[2][11]
Protocol 2: RAFT Polymerization of IPGMA
This protocol describes the synthesis of a poly(IPGMA) macro-chain transfer agent (macro-CTA) followed by its chain extension via RAFT aqueous emulsion polymerization.
Materials:
-
Isopropylideneglycerol methacrylate (IPGMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) as RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Deionized water
-
Ethanol, anhydrous
-
Nitrogen gas
Part A: Synthesis of PGMA Macro-CTA [11]
-
To a 100 mL round-bottom flask, add CPDB RAFT agent and glycerol monomethacrylate (GMA).
-
Purge the flask with nitrogen for 30 minutes.
-
Add ACVA initiator and anhydrous ethanol (previously purged with nitrogen).
-
Degas the resulting red solution for a further 10 minutes.
-
Seal the flask and immerse it in a preheated oil bath at 70 °C.
-
The reaction time will depend on the desired molecular weight.
Part B: RAFT Aqueous Emulsion Polymerization of IPGMA [11][12]
-
In a 10 mL round-bottom flask, weigh the PGMA macro-CTA, IPGMA monomer, and ACVA initiator.
-
Dissolve the components in deionized water.
-
Purge the resulting solution with nitrogen for 30 minutes.
-
Seal the flask and immerse it in a preheated oil bath at 70 °C for approximately 6 hours.
-
Quench the polymerization by exposing the solution to air and cooling.
Protocol 3: ATRP of IPGMA (Adapted from general methacrylate protocols)
Materials:
-
Isopropylideneglycerol methacrylate (IPGMA), purified
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole or another suitable solvent
-
Nitrogen gas
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add the solvent (e.g., anisole), the purified IPGMA monomer, and the PMDETA ligand.
-
Subject the mixture to another three freeze-pump-thaw cycles.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C).
-
Inject the initiator (EBiB) to start the polymerization.
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC/GPC).
-
To stop the polymerization, open the flask to expose the catalyst to air and cool the mixture.
Protocol 4: Deprotection of Poly(IPGMA) to Poly(DHPMA)
This protocol describes the acid-catalyzed hydrolysis of the ketal group to yield the final hydrophilic polymer.
Materials:
-
Poly(IPGMA) solution or dispersion from Protocol 2 or 3
-
Concentrated hydrochloric acid (HCl)
-
Tetrahydrofuran (THF) (if starting from dried polymer)
-
Methanol (if starting from dried polymer)
-
If using the aqueous dispersion from RAFT polymerization, transfer it to a round-bottom flask.
-
Adjust the pH of the solution to 1 by adding concentrated HCl.
-
Heat the acidic solution at 70 °C for approximately 3 hours.[13] The initially turbid dispersion should become a transparent solution as the water-soluble PDHPMA is formed.[3]
-
If starting with a dried poly(IPGMA) sample, dissolve it in THF.
-
Add methanol to the solution, followed by the dropwise addition of 6 M HCl.[11]
-
Continue stirring at room temperature or with gentle heating until deprotection is complete, as confirmed by ¹H NMR spectroscopy (disappearance of the methyl proton signals of the isopropylidene group).
-
The final polymer can be purified by dialysis against deionized water to remove acid and any remaining small molecules.
Data Presentation
The following tables summarize typical quantitative data obtained from the controlled radical polymerization of DHPMA (via its protected form, IPGMA).
Table 1: RAFT Polymerization of IPGMA
| Target DP | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1000 | >99 | 160,000 (theoretical) | <1.32 | [2] |
| 1000 | >99 | - | - | [12] |
Note: Mn is the number-average molecular weight, and PDI is the polydispersity index.
Table 2: ATRP of Methacrylates (for reference)
| Monomer | Initiator | Ligand | Solvent | Temp (°C) | Conv. (%) | Mn,exp ( g/mol ) | PDI |
| MMA | EBiB | N-propyl-2-pyridylmethanimine | Toluene | 90 | 89.3 | 8,760 | 1.20 |
| HEMA | EBriB | bpy | MEK/MeOH | - | - | - | <1.5 |
Note: This table provides reference data for ATRP of other methacrylates to indicate the level of control achievable. Specific data for IPGMA via ATRP needs to be experimentally determined.
Visualizations
Experimental Workflow for PDHPMA Synthesis via RAFT
Caption: Workflow for PDHPMA synthesis via RAFT polymerization.
Application Logic for PDHPMA in Drug Delivery
Caption: Logic for PDHPMA-based pH-responsive drug delivery.
Application Logic for PDHPMA in Tissue Engineering
Caption: Logic for PDHPMA hydrogels in tissue engineering.
References
- 1. amslaurea.unibo.it [amslaurea.unibo.it]
- 2. Solketal methacrylate synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Carboxylated poly(glycerol methacrylate)s for doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymeric Nanocarriers: A Transformation in Doxorubicin Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative hydrogel solutions for articular cartilage regeneration: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogels for the Repair of Articular Cartilage Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 2,3-Dihydroxypropyl Methacrylate Copolymers for Advanced Drug Delivery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of copolymers based on 2,3-dihydroxypropyl methacrylate (DHPMA). DHPMA is a hydrophilic monomer that imparts biocompatibility and functionality to polymers, making them highly suitable for biomedical applications, particularly in the field of controlled drug delivery. These notes are intended to guide researchers in developing novel copolymer-based drug carriers with tailored properties.
Introduction to DHPMA Copolymers
This compound, also known as glycerol monomethacrylate, is a versatile monomer characterized by a polymerizable methacrylate group and two hydroxyl groups.[1] This unique structure allows for the synthesis of hydrophilic and biocompatible polymers. When copolymerized with other monomers, the resulting materials can be designed to respond to specific physiological stimuli, such as temperature or pH, enabling the targeted and controlled release of therapeutic agents.[2][3] The hydroxyl groups also provide sites for further chemical modification, offering a platform for attaching targeting ligands or other functional molecules.
Copolymers of DHPMA have been explored for a variety of biomedical applications, including the fabrication of hydrogels for contact lenses and wound dressings, as well as the development of nanocarriers for drug delivery in cancer therapy.[1][4] By carefully selecting the comonomer and the polymerization technique, it is possible to fine-tune the physicochemical properties of the resulting copolymers, such as their molecular weight, hydrophilicity, and stimuli-responsiveness, to meet the specific requirements of a drug delivery system.
Key Applications in Drug Delivery
DHPMA-based copolymers are particularly promising for the development of advanced drug delivery systems due to their biocompatibility and tunable properties.
-
Stimuli-Responsive Drug Release: DHPMA can be copolymerized with stimuli-responsive monomers, such as N-isopropylacrylamide (NIPAm), to create thermo-responsive materials.[3] These copolymers exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition, leading to the release of an encapsulated drug. This property is highly advantageous for targeted drug delivery to hyperthermic tumor tissues.
-
Enhanced Biocompatibility: The hydrophilic nature of DHPMA improves the biocompatibility of the copolymers, reducing non-specific protein adsorption and enhancing their in vivo circulation time. This "stealth" effect is crucial for delivering drugs to their target site while minimizing clearance by the immune system.
-
Hydrogel-Based Drug Depots: Copolymers of DHPMA with monomers like 2-hydroxyethyl methacrylate (HEMA) can be crosslinked to form hydrogels.[5] These hydrogels can be loaded with drugs and implanted to serve as localized drug depots, providing sustained drug release over an extended period.
-
Nanoparticle Drug Carriers: DHPMA-containing block copolymers can self-assemble into nanoparticles in aqueous solutions, encapsulating hydrophobic drugs within their core.[6] These nanoparticles can be further functionalized with targeting moieties to enhance their accumulation in specific tissues or cells, thereby improving therapeutic efficacy and reducing systemic toxicity.
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of DHPMA copolymers, as well as for the evaluation of their drug release properties.
Synthesis of DHPMA Copolymers
3.1.1. Protocol for Free Radical Copolymerization of N-isopropylacrylamide (NIPAm) and DHPMA
This protocol describes the synthesis of a thermo-responsive copolymer, P(NIPAm-co-DHPMA), via free radical polymerization.
Materials:
-
N-isopropylacrylamide (NIPAm)
-
This compound (DHPMA), purified by vacuum distillation
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), as initiator
-
Dimethyl sulfoxide (DMSO), as solvent
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of NIPAm and DHPMA in DMSO.
-
Add AIBN (typically 0.1-1 mol% relative to the total monomer concentration).
-
De-gas the solution by purging with nitrogen for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted monomers and initiator.
-
Redissolve the polymer in a small amount of methanol and re-precipitate it in cold diethyl ether. Repeat this purification step two more times.
-
Dry the final product under vacuum at room temperature to a constant weight.
3.1.2. Protocol for RAFT Polymerization of DHPMA-containing Block Copolymers
This protocol provides a general guideline for the synthesis of well-defined block copolymers containing DHPMA using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This example describes the synthesis of a poly(methyl methacrylate)-b-poly(this compound) (PMMA-b-PDHPMA) block copolymer.
Materials:
-
Methyl methacrylate (MMA)
-
This compound (DHPMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), as RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), as initiator
-
1,4-Dioxane, as solvent
-
Diethyl ether
Procedure:
Step 1: Synthesis of PMMA macro-RAFT agent
-
In a Schlenk flask, dissolve MMA, CPAD, and AIBN in 1,4-dioxane. The molar ratio of [MMA]:[CPAD]:[AIBN] will determine the molecular weight of the macro-RAFT agent.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time to achieve a high monomer conversion.
-
Terminate the reaction by cooling and exposing to air.
-
Precipitate the PMMA macro-RAFT agent in a large volume of cold diethyl ether.
-
Purify by redissolving in a minimal amount of 1,4-dioxane and re-precipitating in diethyl ether.
-
Dry the purified PMMA macro-RAFT agent under vacuum.
Step 2: Chain extension with DHPMA
-
In a new Schlenk flask, dissolve the PMMA macro-RAFT agent, DHPMA, and a fresh portion of AIBN in 1,4-dioxane.
-
De-gas the solution as described previously.
-
Immerse the flask in a preheated oil bath at 70°C and polymerize for the desired time.
-
Terminate and purify the resulting PMMA-b-PDHPMA block copolymer using the precipitation method described above.
-
Dry the final product under vacuum.
Characterization of DHPMA Copolymers
The synthesized copolymers should be thoroughly characterized to determine their molecular weight, composition, and thermal properties.
| Characterization Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and determine the copolymer composition. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | To measure the glass transition temperature (Tg) of the copolymer. |
| UV-Vis Spectroscopy | To determine the lower critical solution temperature (LCST) of thermo-responsive copolymers by measuring the change in transmittance as a function of temperature. |
Drug Loading and In Vitro Release Study
3.3.1. Protocol for Doxorubicin Loading into DHPMA Copolymer Nanoparticles
This protocol describes a common method for loading a hydrophobic drug, such as doxorubicin (DOX), into self-assembled copolymer nanoparticles.
Materials:
-
DHPMA-containing block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dialysis membrane (MWCO appropriate for the free drug)
Procedure:
-
Dissolve the block copolymer in DMF.
-
In a separate vial, dissolve DOX·HCl in DMF and add a slight molar excess of TEA to neutralize the hydrochloride salt, forming the hydrophobic DOX base.
-
Add the DOX solution to the copolymer solution and stir for 1-2 hours at room temperature, protected from light.
-
Add deionized water dropwise to the mixture under vigorous stirring to induce the self-assembly of the copolymer into drug-loaded nanoparticles.
-
Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and unloaded drug. The water should be changed frequently.
-
The resulting aqueous suspension of DOX-loaded nanoparticles can be used for further experiments or lyophilized for storage.
3.3.2. Protocol for In Vitro Drug Release Study
This protocol details a typical procedure for evaluating the in vitro release of a drug from copolymer nanoparticles.[7][8]
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Dialysis tubing (same MWCO as for drug loading)
-
Thermostatically controlled shaker
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of pre-warmed PBS (the release medium).
-
Place the container in a shaker incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables provide examples of how to present quantitative data from the synthesis and characterization of DHPMA copolymers and their drug delivery applications.
Table 1: Molecular Characteristics of Synthesized DHPMA Copolymers
| Copolymer | Comonomer Feed Ratio (molar) | Mn ( g/mol ) | PDI (Mw/Mn) | DHPMA Content in Copolymer (mol%) | LCST (°C) |
| P(NIPAm-co-DHPMA)-1 | 90:10 | 15,000 | 1.8 | 12 | 35 |
| P(NIPAm-co-DHPMA)-2 | 80:20 | 16,500 | 1.9 | 23 | 42 |
| PMMA-b-PDHPMA | 50:50 (block ratio) | 25,000 | 1.2 | 48 | N/A |
Table 2: Doxorubicin Loading and Release from DHPMA Copolymer Nanoparticles
| Formulation | Drug Loading Content (DLC, wt%) | Drug Loading Efficiency (DLE, %) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| DOX@P(NIPAm-co-DHPMA)-1 | 8.2 | 65.6 | 25% | 55% |
| DOX@P(NIPAm-co-DHPMA)-2 | 7.5 | 60.0 | 22% | 48% |
| DOX@PMMA-b-PDHPMA | 12.1 | 80.7 | 18% | 65% |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the synthesis and application of DHPMA copolymers.
References
- 1. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,3-Dihydroxypropyl Methacrylate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,3-Dihydroxypropyl methacrylate (DHPMA) in the development of advanced drug delivery systems. DHPMA is a hydrophilic and biocompatible monomer that can be polymerized to form hydrogels, nanoparticles, and other macromolecular architectures for controlled therapeutic release.
Introduction to this compound (DHPMA)
This compound is a functional monomer possessing both a polymerizable methacrylate group and two hydrophilic hydroxyl groups.[1] This unique bifunctional nature makes it an excellent candidate for creating biocompatible polymers for various biomedical applications, including drug delivery.[1] Polymers derived from DHPMA, such as poly(this compound) (PDHPMA), can form hydrogels and nanoparticles that are capable of encapsulating and providing sustained release of therapeutic agents. The presence of hydroxyl groups enhances hydrophilicity and provides sites for further chemical modification.
Applications in Drug Delivery
DHPMA-based polymers are versatile platforms for a range of drug delivery applications:
-
Controlled-Release Hydrogels: DHPMA can be copolymerized with other monomers and crosslinkers to form three-dimensional hydrogel networks. These hydrogels can absorb large amounts of water, creating a suitable environment for encapsulating water-soluble drugs and controlling their release.
-
Nanoparticle Drug Carriers: DHPMA can be used to synthesize nanoparticles for targeted drug delivery. These nanoparticles can encapsulate hydrophobic or hydrophilic drugs, protect them from degradation, and facilitate their transport to specific sites within the body.
-
Biocompatible Coatings: The hydrophilic nature of PDHPMA makes it an excellent material for coating medical devices to improve their biocompatibility and reduce protein adhesion.
Quantitative Data on DHPMA-Based Drug Delivery Systems
The following tables summarize typical quantitative data for drug delivery systems based on DHPMA and similar methacrylate polymers. This data is provided for comparative purposes and may vary depending on the specific experimental conditions.
Table 1: Physicochemical Properties of Methacrylate-Based Nanoparticles
| Parameter | Poly(MMA-co-MAA) Nanoparticles[2] | Gefitinib-Loaded PLGA Microspheres[3] |
| Particle Size (nm) | 12.7 - 99.5 | 5,000 - 130,000 |
| Drug | Doxorubicin | Gefitinib |
| Drug Loading (%) | 0.54 - 6.91 | 2.4 - 7.6 |
| Encapsulation Efficiency (%) | Not Specified | ~70 (unfractionated) |
Table 2: Drug Release Characteristics from Methacrylate-Based Hydrogels
| Hydrogel System | Drug | Release Conditions | Cumulative Release (%) | Release Duration |
| p(HEMA-DMAEMA) Hydrogel[4] | Insulin | pH 4.0 | Not Specified (Rate increased 2-4 fold) | Not Specified |
| p(HEMA-DMAEMA) Hydrogel[4] | Protamine | pH 4.0 | Not Specified (Rate increased 3-10 fold) | Not Specified |
| Poly(MMA-co-MAA) Nanoparticles[2] | Doxorubicin | pH 7.4 | Slow release following Higuchi model | Extended periods |
Table 3: Biocompatibility of Methacrylate-Based Polymers
| Polymer System | Cell Line | Assay | Cell Viability (%) | Reference |
| Poly(ethylene glycol) Diacrylate Blends | Not Specified | LIVE/DEAD® Staining | 55 - 81 | [5] |
| Poly(Bisomer/HEMA/IA) Hydrogels | Not Specified | Cytotoxicity Assay | IC50 values determined | [6] |
| KLD-12 and KLPP Hydrogels | Not Specified | Live/Dead Cell Staining | 93.4 - 96.5 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of DHPMA-based drug delivery systems.
Synthesis of DHPMA Hydrogels for Drug Delivery
This protocol is adapted from methods for synthesizing poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels and can be modified for DHPMA.[8]
Materials:
-
This compound (DHPMA)
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a pre-polymerization solution by dissolving the desired amount of DHPMA and EGDMA in deionized water. A typical formulation might contain 10-50% (v/v) DHPMA and 0.5-5% (v/v) EGDMA.
-
Degas the solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
To initiate polymerization, add APS (e.g., 10 mg) and TEMED (e.g., 20 µL) to the solution.
-
Stir the solution vigorously for 10 minutes under a nitrogen atmosphere.
-
Transfer the solution into a suitable mold (e.g., between two glass plates with a spacer of desired thickness or into small glass tubes).
-
Allow the polymerization to proceed at room temperature overnight.
-
After polymerization, carefully remove the hydrogel from the mold and cut it into discs of the desired size.
-
To remove unreacted monomers and initiator, immerse the hydrogel discs in a large volume of deionized water for 3 days, changing the water several times each day.
-
Finally, dry the hydrogels in an oven at a low temperature (e.g., 35-40 °C) until a constant weight is achieved. Store the dried hydrogels in a desiccator.
Drug Loading into DHPMA Hydrogels
This protocol describes a common swelling-diffusion method for loading drugs into hydrogels.
Materials:
-
Dried DHPMA hydrogel discs
-
Therapeutic drug of interest
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable buffer
Procedure:
-
Prepare a solution of the drug in PBS at a known concentration.
-
Immerse a pre-weighed dried hydrogel disc in the drug solution.
-
Allow the hydrogel to swell in the drug solution for a predetermined time (e.g., 24-48 hours) at a specific temperature (e.g., 37 °C) with gentle agitation.
-
After the loading period, remove the hydrogel from the solution and gently blot the surface with filter paper to remove excess surface drug solution.
-
The amount of drug loaded can be determined either by measuring the decrease in the drug concentration in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) or by extracting the drug from the hydrogel and quantifying it.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) Calculation:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded hydrogel) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug in solution) x 100
In Vitro Drug Release Study
This protocol outlines the procedure for studying the in vitro release of a drug from a loaded hydrogel.
Materials:
-
Drug-loaded DHPMA hydrogel disc
-
Phosphate-buffered saline (PBS, pH 7.4)
-
A suitable container (e.g., beaker, vial)
-
Shaking incubator or water bath
Procedure:
-
Place the drug-loaded hydrogel disc in a known volume of PBS (e.g., 50 mL) in a container.
-
Maintain the container at a constant temperature (e.g., 37 °C) with continuous gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative amount of drug released at each time point and plot it against time.
Synthesis of DHPMA-based Nanoparticles
This protocol is a general guideline for the synthesis of DHPMA-based nanoparticles via emulsion polymerization.
Materials:
-
This compound (DHPMA)
-
A suitable co-monomer (optional, e.g., methyl methacrylate)
-
A surfactant (e.g., sodium dodecyl sulfate, SDS)
-
A water-soluble initiator (e.g., potassium persulfate, KPS)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the surfactant in deionized water.
-
Add the DHPMA monomer (and co-monomer, if any) to the surfactant solution and stir to form an emulsion.
-
Heat the emulsion to the desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere with continuous stirring.
-
Dissolve the initiator (KPS) in a small amount of deionized water and add it to the emulsion to initiate polymerization.
-
Allow the reaction to proceed for several hours (e.g., 4-6 hours).
-
After the reaction is complete, cool the nanoparticle dispersion to room temperature.
-
Purify the nanoparticles by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.
-
The resulting nanoparticle suspension can be used for drug loading or can be lyophilized for long-term storage.
In Vitro Cytotoxicity Assay (XTT Assay)
This protocol describes a common method to assess the biocompatibility of DHPMA-based materials.[9]
Materials:
-
DHPMA-based material (e.g., hydrogel extract or nanoparticles)
-
A suitable cell line (e.g., L929 fibroblasts, NIH/3T3)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent
-
Electron-coupling reagent
-
96-well cell culture plates
Procedure:
-
Preparation of Material Extracts (for hydrogels):
-
Sterilize the DHPMA hydrogel by a suitable method (e.g., UV irradiation, ethanol washing).
-
Incubate the hydrogel in a cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24-72 hours at 37 °C.
-
Collect the medium (the extract) and filter it through a 0.22 µm syringe filter.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Material:
-
Remove the old medium from the wells and replace it with the prepared material extracts or with a medium containing different concentrations of the DHPMA nanoparticles.
-
Include a positive control (e.g., a cytotoxic substance like dimethyl sulfoxide) and a negative control (fresh cell culture medium).
-
Incubate the cells for 24-72 hours.
-
-
XTT Assay:
-
Prepare the XTT solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add the XTT solution to each well and incubate for 4 hours at 37 °C.
-
Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of negative control cells) x 100
-
Visualizations
Experimental Workflow for Hydrogel Synthesis and Drug Loading
Caption: Workflow for DHPMA hydrogel synthesis and subsequent drug loading.
Signaling Pathway for a Hypothetical Drug Released from a DHPMA Carrier
This diagram illustrates a generic signaling pathway that could be activated by a released drug (e.g., a kinase inhibitor).
Caption: A hypothetical signaling cascade initiated by a drug released from a DHPMA carrier.
Logical Relationship in Drug Release Mechanisms
This diagram shows the factors influencing the drug release from a DHPMA hydrogel.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Particle Size on Drug Loading and Release Kinetics of Gefitinib-Loaded PLGA Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The application of drug loading and drug release characteristics of two-dimensional nanocarriers for targeted treatment of leukemia [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Preventing premature polymerization of 2,3-Dihydroxypropyl methacrylate
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of 2,3-Dihydroxypropyl methacrylate (DHPMA) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHPMA) and why is it prone to polymerization?
A1: this compound (DHPMA) is a hydrophilic monomer featuring a polymerizable methacrylate group and two hydroxyl groups.[1] This structure makes it highly valuable for creating biocompatible and hydrophilic polymers. However, the methacrylate group contains a carbon-carbon double bond that can be initiated to form polymer chains via free-radical polymerization. This reaction can be triggered by heat, light (UV), or the presence of radical initiators, leading to unwanted solidification of the monomer.
Q2: What are the common signs of premature polymerization?
A2: The most obvious sign is a change in viscosity, from a clear liquid to a more viscous or gel-like substance. In advanced stages, the monomer will completely solidify. You may also observe the formation of solid precipitates or a hazy appearance in the liquid.
Q3: What are the ideal storage conditions for DHPMA to ensure stability?
A3: To maintain product quality and prevent premature polymerization, DHPMA should be stored under refrigerated conditions, typically between 2-8°C.[2][3][4] It is also crucial to protect the monomer from direct sunlight and store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can participate in radical reactions.[2]
Q4: What are inhibitors and how do they work?
A4: Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They work by scavenging free radicals that initiate the polymerization process. Common inhibitors for methacrylate monomers include hydroquinone (HQ), the methyl ether of hydroquinone (MeHQ), and butylated hydroxytoluene (BHT).[5] Tert-butyl catechol (TBC) is also mentioned as a stabilizer.[1] These inhibitors effectively terminate the chain reaction before a long polymer chain can form.
Q5: My DHPMA contains an inhibitor. Can it still polymerize?
A5: Yes. Inhibitors are consumed over time as they scavenge free radicals. Their effectiveness is reduced by improper storage conditions such as exposure to high temperatures, light, or air. For inhibitors that require the presence of oxygen to function effectively (like HQ and MeHQ), storage under a completely oxygen-free atmosphere can paradoxically decrease stability. It is essential to follow the specific storage recommendations provided by the supplier.
Troubleshooting Guide
Issue 1: My DHPMA has become viscous or solidified in the sealed bottle during storage.
| Potential Cause | Recommended Solution |
| Improper Storage Temperature: The monomer was stored at room temperature or exposed to heat. | Discard the polymerized monomer according to safety regulations.[6] For future purchases, ensure immediate and consistent storage at the recommended 2-8°C.[2][3] |
| Inhibitor Depletion: The inhibitor has been consumed over the product's shelf life. | Check the expiration date on the product. If expired, dispose of it properly. If within its shelf life, the storage conditions may have accelerated inhibitor depletion. Consider testing for inhibitor concentration if the product is critical and only partially viscous. |
| Exposure to Light: The container was not opaque or was left in direct sunlight. | Store DHPMA in an amber or opaque container to protect it from light.[2][4] Keep the container in a dark, refrigerated environment. |
Issue 2: The DHPMA polymerized during my experiment (e.g., during purification or reaction setup).
| Potential Cause | Recommended Solution |
| High Process Temperature: The temperature during distillation or reaction exceeded the stability limits of the inhibited monomer. | If purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress.[1] The boiling point of DHPMA under vacuum is reported to be 140°C at 0.6 mmHg.[1][3] |
| Presence of Contaminants: Contaminants such as peroxides, acids, bases, or metals can initiate polymerization. | Ensure all glassware and equipment are scrupulously clean and dry. Use purified solvents and reagents. |
| Removal of Inhibitor: The inhibitor was removed (e.g., via a purification column) without immediate use or re-addition of a stabilizer. | If the inhibitor must be removed for your application, use the monomer immediately. For any storage of inhibitor-free DHPMA, it must be kept frozen and under an inert atmosphere, and for the shortest possible time. |
Data Summary
Table 1: Recommended Storage and Handling Conditions for DHPMA
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[2][3][4] | Reduces the rate of potential polymerization reactions. |
| Light Exposure | Protect from light (use amber/opaque containers)[2] | Prevents UV-initiated polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., N₂)[2] | Minimizes oxygen, which can form peroxides that initiate polymerization. |
| Container | Tightly closed containers[7] | Prevents contamination and evaporation of the monomer. |
| Handling | Avoid high temperatures, sparks, and open flames[8] | Prevents thermal initiation and ensures safety. |
Table 2: Common Inhibitors for Methacrylate Monomers
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Mechanism |
| Hydroquinone | HQ | 50 - 1000 | Radical scavenger (requires oxygen to be effective). |
| Methyl Ether of Hydroquinone | MeHQ | 10 - 200 | Radical scavenger (requires oxygen to be effective). |
| Butylated Hydroxytoluene | BHT | 200 - 1000 | Radical scavenger (does not require oxygen). |
| alpha-Tocopherol | Vitamin E | 1 - 1000[5] | A non-toxic, biocompatible radical scavenger.[5] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of DHPMA
This protocol provides a framework for evaluating the stability of a DHPMA sample under elevated temperature stress.
1. Objective: To determine the propensity of a DHPMA sample to polymerize under accelerated conditions.
2. Materials:
- DHPMA sample
- Multiple small (e.g., 4 mL) amber glass vials with screw caps
- Oven or incubator set to a constant temperature (e.g., 40°C or 50°C)[9]
- Control refrigerator (2-8°C)
3. Methodology:
- Aliquot 2 mL of the DHPMA sample into several labeled amber vials.
- Prepare at least three replicates for each time point and condition.
- Place one set of vials in the refrigerator as a control.
- Place the other set of vials in the pre-heated oven.
- At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from the oven and one from the refrigerator.[10]
- Allow the vials to cool to room temperature.
- Visually inspect for any changes in appearance (clarity, color, viscosity, gel formation).
- (Optional) Quantify the polymer content using the NMR protocol below to obtain quantitative stability data.
4. Data Analysis:
- Record the time at which the first visual signs of polymerization are observed at the elevated temperature.
- Compare the appearance of the heated samples to the control samples. A longer time to polymerization indicates higher stability.
Protocol 2: Quantification of Polymer Content by ¹H NMR Spectroscopy
This protocol uses proton Nuclear Magnetic Resonance (¹H NMR) to quantify the percentage of monomer that has converted to polymer. It is based on the disappearance of vinyl proton signals from the monomer.[11]
1. Objective: To quantify the concentration of poly(DHPMA) in a DHPMA monomer sample.
2. Materials:
- DHPMA sample (monomer or partially polymerized)
- Deuterated solvent (e.g., DMSO-d₆ or D₂O)
- NMR tubes
- NMR spectrometer
3. Methodology:
- Accurately prepare a sample of the DHPMA for NMR analysis in a suitable deuterated solvent.
- Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 30 seconds) to allow for full relaxation of all protons, which is crucial for accurate integration.[11]
- Identify the characteristic peaks for the DHPMA monomer's vinyl protons. These typically appear in the range of 5.5-6.1 ppm.
- Identify the broad signals corresponding to the polymer backbone, which will appear more upfield, often overlapping with other signals.
- Integrate the area of one of the monomer's vinyl proton peaks.
- Integrate the area of a non-polymerizing, stable proton signal on the DHPMA molecule (e.g., protons on the glycerol backbone) that is present in both the monomer and the polymer.
4. Data Analysis:
- The percentage of monomer conversion to polymer can be calculated by comparing the relative integration of the vinyl proton peak (which disappears upon polymerization) to the stable backbone proton peak (which remains).
- Conversion (%) = [1 - (Integral_vinyl / Integral_stable_ref_monomer)] * 100
- Where Integral_vinyl is the integral of a vinyl proton peak in the sample.
- Where Integral_stable_ref_monomer is the normalized integral of a stable reference proton peak expected for a pure monomer sample.
Visual Guides
Caption: Free-radical polymerization process of DHPMA.
Caption: How inhibitors terminate the polymerization chain.
Caption: Troubleshooting premature DHPMA polymerization.
References
- 1. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound | 5919-74-4 [chemicalbook.com]
- 4. Cas 5919-74-4,this compound | lookchem [lookchem.com]
- 5. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. npra.gov.my [npra.gov.my]
- 10. ema.europa.eu [ema.europa.eu]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 2,3-Dihydroxypropyl Methacrylate (DHPMA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 2,3-Dihydroxypropyl methacrylate (DHPMA).
Troubleshooting Guide
This section addresses common issues encountered during DHPMA polymerization, with a focus on problems related to initiator concentration.
Issue 1: Low or No Polymerization
Symptoms: The reaction mixture remains at low viscosity, and no polymer precipitates upon the addition of a non-solvent.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Presence: | DHPMA monomer may contain inhibitors (like hydroquinone) to prevent spontaneous polymerization during storage. These need to be removed before the reaction. Purify the monomer by passing it through a column of inhibitor remover or by vacuum distillation.[1] |
| Insufficient Initiator Concentration: | The concentration of the initiator may be too low to generate enough free radicals to start the polymerization. Gradually increase the initiator concentration in small increments (e.g., 0.1 mol% relative to the monomer). |
| Inappropriate Initiator: | The chosen initiator may not be suitable for the reaction conditions (e.g., temperature, solvent). Ensure the initiator's half-life is appropriate for the polymerization temperature. For DHPMA, common initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO) for organic solvents, and water-soluble initiators like potassium persulfate (KPS) for aqueous solutions.[2][3][4] |
| Oxygen Inhibition: | Oxygen can scavenge free radicals and inhibit polymerization. Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
| Low Reaction Temperature: | The temperature may be too low for the initiator to decompose and generate free radicals efficiently. Increase the reaction temperature according to the initiator's specifications. |
Issue 2: Polymer with Low Molecular Weight
Symptoms: The resulting polymer has a lower molecular weight than desired, which can affect its mechanical properties.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Initiator Concentration: | A higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in shorter chains and lower molecular weight.[5][6] Reduce the initiator concentration. |
| High Reaction Temperature: | Higher temperatures can increase the rate of termination reactions, leading to shorter polymer chains. Lower the reaction temperature, ensuring it is still sufficient for initiator decomposition. |
| Chain Transfer Agents: | Impurities in the monomer or solvent can act as chain transfer agents, terminating growing polymer chains prematurely. Ensure high purity of all reactants and solvents. |
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Symptoms: The polymer sample contains a wide range of chain lengths, leading to inconsistent material properties.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-uniform Initiation: | Poor mixing of the initiator or temperature gradients in the reaction vessel can lead to non-uniform initiation. Ensure vigorous and consistent stirring throughout the polymerization. Use a temperature-controlled bath to maintain a uniform reaction temperature. |
| Trommsdorff Effect (Gel Effect): | At high conversions, the viscosity of the reaction medium increases, which can slow down termination reactions and lead to uncontrolled polymerization and a broader PDI.[7] Consider conducting the polymerization in a more dilute solution or stopping the reaction at a lower conversion. |
| Side Reactions: | Side reactions can lead to branching or chain termination, broadening the PDI. Optimize reaction conditions (temperature, solvent) to minimize side reactions. |
Issue 4: Gel Formation or Cross-linking
Symptoms: The polymer becomes insoluble and forms a gel, even without the addition of a cross-linking agent.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Initiator Concentration: | Very high initiator concentrations can lead to a high number of radicals, increasing the likelihood of chain transfer to the polymer and branching, which can result in cross-linking. Reduce the initiator concentration. |
| High Reaction Temperature: | Elevated temperatures can promote side reactions that lead to cross-linking. Lower the reaction temperature. |
| Impurities in Monomer: | The DHPMA monomer may contain di-methacrylate impurities from its synthesis, which can act as cross-linkers. Ensure the purity of the monomer through appropriate purification techniques.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical initiator concentration for DHPMA polymerization?
While optimal concentration is system-dependent, a general starting point for free-radical polymerization of methacrylates is typically between 0.1 and 1.0 mol% relative to the monomer. For applications where high molecular weight is critical, a lower initiator concentration is recommended.[5]
Q2: How does initiator concentration affect the properties of poly(DHPMA)?
Initiator concentration has a significant impact on the final polymer properties:
-
Molecular Weight: Increasing the initiator concentration generally decreases the molecular weight of the polymer.[5][6]
-
Polymerization Rate: A higher initiator concentration leads to a faster polymerization rate due to a higher concentration of free radicals.[5][8]
-
Polydispersity Index (PDI): The effect on PDI can be complex. While very low or very high concentrations can sometimes lead to broader distributions, controlled radical polymerization techniques are generally required to achieve very low PDI values.
-
Mechanical Properties: For hydrogels, the initiator concentration can influence properties like hardness and adhesive force.[9]
Q3: Which type of initiator should I use for DHPMA polymerization?
The choice of initiator depends on the solvent and desired reaction temperature:[2][3]
-
For polymerization in organic solvents (e.g., DMF, DMSO): Oil-soluble initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO) are suitable.
-
For polymerization in aqueous solutions: Water-soluble initiators such as Potassium Persulfate (KPS) or 4,4'-Azobis(4-cyanovaleric acid) are commonly used.[2]
-
For photopolymerization: Photoinitiators like Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) can be used, which are often employed in biomedical applications for forming hydrogels.[10]
Q4: Can I use the same initiator concentrations for DHPMA as for other methacrylates like HEMA or MMA?
While the general principles are similar, the optimal initiator concentration can vary. DHPMA has two hydroxyl groups, which can influence its reactivity and solubility compared to 2-hydroxyethyl methacrylate (HEMA) or methyl methacrylate (MMA).[1] It is recommended to start with concentrations used for similar systems and then optimize for your specific DHPMA polymerization.
Data Presentation
The following table provides a summary of the effects of initiator concentration on the polymerization of methacrylates, which can serve as a guideline for DHPMA.
| Initiator System | Monomer(s) | Initiator Concentration Range | Key Findings |
| Benzoyl Peroxide (BPO) / N,N-dimethylaniline (DMA) | HEMA, MMA, D3 | BPO: 0.05 - 0.7 wt% | Increasing BPO concentration increased the polymerization rate. The highest double bond conversion was achieved at 0.3 wt% BPO. Mechanical properties decreased at higher initiator concentrations (e.g., 0.5 wt%).[8][11] |
| Benzoyl Peroxide (BPO) / Dimethyl-p-toluidine (DMT) | Methyl Methacrylate (MMA) | BPO:DMT ratio of 2:1, total concentration varied. | Increasing initiator concentration led to a decrease in glass transition temperature, molecular weight, and residual monomer. Optimal mechanical properties were found at 1.0 mol% BPO and 0.5 mol% DMT.[6] |
| Potassium Persulfate (KPS) | Acrylamide and 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid | Monomer to radical molar ratios from 1:1 to 1:0.01 | Initiator concentration influenced the final particle size and the lower critical solution temperature (LCST) of the resulting thermosensitive microparticles.[12][13] |
Experimental Protocols
Protocol: Free-Radical Polymerization of DHPMA in an Organic Solvent
This protocol provides a general procedure for the homopolymerization of DHPMA using AIBN as an initiator.
Materials:
-
This compound (DHPMA), purified
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Precipitation solvent (e.g., diethyl ether or hexane)
Procedure:
-
Monomer Purification: If not already purified, pass the DHPMA monomer through a column packed with an inhibitor remover.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the desired amount of DHPMA in anhydrous DMF.
-
Deoxygenation: Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Add the calculated amount of AIBN (typically 0.1-1.0 mol% relative to DHPMA) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN) under a continuous inert gas atmosphere.
-
Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them (e.g., by NMR or by observing the increase in viscosity).
-
Termination and Precipitation: After the desired time or conversion, cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., diethyl ether).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
References
- 1. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 2. Free Radical Initiators [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and kinetics of polymerization of hydrophilic monomers: 2,3‐dihydroxypropylacrylate and 2,3‐dihydroxypropylme… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Initiators [sigmaaldrich.com]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor conversion in 2,3-Dihydroxypropyl methacrylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor conversion in the synthesis of 2,3-Dihydroxypropyl methacrylate (DHPMA).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What are the common synthesis routes for this compound (DHPMA)?
The most prevalent and direct method for synthesizing DHPMA is through the ring-opening hydrolysis of glycidyl methacrylate (GMA).[1] This reaction can be catalyzed by either an acid or a base.[1]
-
Acid-Catalyzed Hydrolysis: This method involves treating GMA with an acid, such as hydrochloric acid or sulfuric acid, in the presence of water.[1][2] The epoxide ring of GMA is protonated, making it susceptible to nucleophilic attack by water, which leads to the formation of the diol.[2]
-
Base-Catalyzed Hydrolysis: Alternatively, a base can be used to catalyze the ring-opening of the epoxide. However, this method can sometimes lead to side reactions like transesterification.[3][4]
Another, albeit less direct, method involves the use of protecting groups. This multi-step process includes protecting the hydroxyl groups of glycerol, followed by reaction with methacryloyl chloride or methacrylic anhydride, and finally deprotection to yield DHPMA. This route can offer high yields, often in the range of 95-98%.[1]
2. I am experiencing very low conversion of glycidyl methacrylate (GMA) to DHPMA. What are the potential causes?
Low conversion in the hydrolysis of GMA can be attributed to several factors. Below is a troubleshooting guide to help you identify the root cause:
-
Inadequate Catalyst: The hydrolysis of the epoxide ring is slow without a catalyst.[5] Ensure you are using a suitable acid or base catalyst. For acid-catalyzed hydrolysis, dilute hydrochloric or sulfuric acid is commonly used.[1][2]
-
Incorrect pH: The pH of the reaction medium is critical. For acid-catalyzed hydrolysis, a pH of around 3.5 has been shown to be effective for the epoxide ring-opening.[3][6][7] In highly basic conditions (e.g., pH 10.5), while the ring-opening occurs, the risk of side reactions like transesterification increases.[3][4][6][7]
-
Low Reaction Temperature: The reaction temperature influences the rate of hydrolysis. While room temperature reactions are possible, gentle heating can often improve the reaction rate and conversion. However, excessively high temperatures should be avoided as they can promote unwanted polymerization of the methacrylate group.[2]
-
Insufficient Water: As water is a reactant in the hydrolysis, ensuring its presence in sufficient quantity is essential. For acid-catalyzed reactions, using a dilute acid solution provides the necessary water.[8]
-
Poor Quality of GMA: The purity of the starting glycidyl methacrylate is crucial. Impurities can interfere with the reaction. It is advisable to use purified GMA.
3. My reaction seems to be working, but the final yield of DHPMA is low. What could be happening?
Low yields, even with apparent conversion, often point towards side reactions or issues with product isolation.
-
Side Reactions:
-
Polymerization: The methacrylate group in both GMA and DHPMA is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[1] The use of a polymerization inhibitor can be beneficial.
-
Isomer Formation: During synthesis or even storage, DHPMA can exist in equilibrium with its isomer, 1,3-dihydroxypropyl methacrylate.[1] While not a loss of material, it affects the purity of the desired 2,3-isomer.
-
Transesterification: Under basic conditions, transesterification can occur as a competing reaction to the desired hydrolysis.[3][4]
-
-
Product Isolation and Purification Issues:
-
Incomplete Extraction: DHPMA is water-soluble, which can make its extraction from the aqueous reaction mixture challenging. Multiple extractions with a suitable organic solvent may be necessary.
-
Degradation during Purification: DHPMA can be sensitive to high temperatures. Purification by distillation should be performed under vacuum to lower the boiling point and minimize thermal degradation and polymerization.[1] The boiling point of DHPMA is reported to be 140°C at 0.6 mmHg.[1]
-
4. How can I monitor the progress of the reaction?
Several analytical techniques can be employed to monitor the conversion of GMA to DHPMA:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to follow the reaction.[1][9] The disappearance of the characteristic signals of the epoxide protons in GMA and the appearance of the signals corresponding to the diol protons in DHPMA can be monitored to determine the extent of the reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amounts of the reactant (GMA), the product (DHPMA), and any byproducts in the reaction mixture over time.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to observe the disappearance of the epoxide ring vibrational bands from GMA and the appearance of the broad hydroxyl (-OH) band of DHPMA.
Data Presentation
Table 1: Effect of Catalyst on Glycidyl Methacrylate (GMA) Conversion
| Catalyst | Catalyst Type | Typical Conditions | Conversion Efficiency | Reference(s) |
| Hydrochloric Acid | Acid | Aqueous solution, pH ~3.5 | High | [3][6][7] |
| Sulfuric Acid | Acid | Aqueous solution | High | [2] |
| Maghnite-H+ | Solid Acid | Bulk, 20°C, 72h | Up to 66.8% | [2][10] |
| Sodium Hydroxide | Base | Aqueous solution, pH ~10.5 | High, but risk of side reactions | [3][4] |
Table 2: Influence of Reaction Parameters on DHPMA Synthesis
| Parameter | Condition | Effect on Conversion/Yield | Notes | Reference(s) |
| pH | Acidic (e.g., 3.5) | Favors epoxide ring-opening hydrolysis | Preferred for selective synthesis of DHPMA. | [3][6][7] |
| Basic (e.g., 10.5) | Promotes both hydrolysis and transesterification | Ring-opening is still the preferential pathway, but side products are more likely. | [3][4][6][7] | |
| Temperature | Room Temperature | Slower reaction rate | Minimizes the risk of polymerization. | |
| Elevated (e.g., 70°C) | Increased reaction rate | Increases the risk of unwanted polymerization. Careful control is necessary. | [11] | |
| Solvent Polarity | High (e.g., Acetonitrile) | Can lead to lower conversion | Polar solvents may reduce contact between the monomer and catalyst. | [2][10] |
| Low (e.g., CCl4) | Can lead to higher conversion | Less polar solvents may favor the reaction. | [2][10] |
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA)
This protocol describes a typical lab-scale synthesis of this compound (DHPMA) from glycidyl methacrylate (GMA) using an acid catalyst.
Materials:
-
Glycidyl methacrylate (GMA), purified
-
Dilute Hydrochloric Acid (e.g., 1 M HCl) or Dilute Sulfuric Acid
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate or other suitable organic solvent for extraction
-
Polymerization inhibitor (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified glycidyl methacrylate.
-
Addition of Acid: Slowly add an excess of the dilute acid solution to the flask while stirring. A typical molar ratio of water to GMA is significantly high to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50°C) to increase the reaction rate. The progress of the reaction should be monitored by TLC, HPLC, or NMR.
-
Neutralization: Once the reaction is complete (as indicated by the disappearance of the GMA spot on TLC or by NMR), cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate to ensure complete recovery of the water-soluble DHPMA.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude DHPMA can be further purified by vacuum distillation to remove any unreacted starting materials and byproducts.[1]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of DHPMA.
Caption: Troubleshooting logic for poor DHPMA conversion.
Caption: Reaction pathway for DHPMA synthesis.
References
- 1. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 2,3-Dihydroxypropyl Methacrylate (DHPMA)
Welcome to the technical support center for the synthesis of 2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glyceryl monomethacrylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of this important monomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of DHPMA.
Synthesis Route 1: Hydrolysis of Glycidyl Methacrylate (GMA)
This is a common and often preferred method for synthesizing DHPMA due to its relatively straightforward procedure.[1] The epoxide ring of glycidyl methacrylate is opened under either acidic or basic conditions to yield the desired diol.
Question 1: What are the main side reactions when synthesizing DHPMA from GMA, and how can I minimize them?
Answer: The primary side reaction is the formation of the isomeric 1,3-dihydroxypropyl methacrylate.[1] The reaction conditions, particularly the choice of catalyst (acid or base), play a crucial role in the regioselectivity of the epoxide ring opening and thus the ratio of the desired 2,3-dihydroxy isomer to the 1,3-dihydroxy isomer.
Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate. While this method can be effective, it may lead to the formation of the 1,3-isomer. Basic hydrolysis, on the other hand, involves a direct nucleophilic attack on the less hindered carbon of the epoxide, which can favor the formation of the 2,3-dihydroxy isomer.
Troubleshooting:
-
High 1,3-isomer content:
-
Probable Cause: Reaction conditions favoring the alternative ring-opening pathway.
-
Solution: Consider switching from acidic to basic hydrolysis. Carefully control the reaction temperature, as higher temperatures can sometimes lead to less selective reactions.
-
-
Polymerization of the methacrylate group:
-
Probable Cause: Exposure to heat, light, or radical initiators.
-
Solution: Ensure the reaction is carried out in the presence of a suitable inhibitor (e.g., hydroquinone). Keep the reaction temperature as low as feasible and protect the reaction mixture from light.
-
-
Low Yield:
-
Probable Cause: Incomplete reaction or loss of product during workup.
-
Solution: Monitor the reaction progress using techniques like TLC or NMR to ensure complete consumption of the starting material. Optimize the extraction and purification steps to minimize product loss.
-
Question 2: What are the recommended catalysts and reaction conditions for the hydrolysis of GMA?
Answer: Both acidic and basic catalysts can be used for the hydrolysis of GMA.
-
Acidic Hydrolysis: Dilute solutions of strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[2] The reaction is typically carried out in an aqueous medium.
-
Basic Hydrolysis: The reaction can be performed using a base, which can influence the regioselectivity of the epoxide ring opening.[3]
Comparative Data on Reaction Conditions (Illustrative)
| Catalyst System | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| Dilute H₂SO₄ in water | 25 - 50 | 2 - 6 | 85 - 95 | May produce a mixture of 2,3- and 1,3-isomers. |
| Aqueous NaOH | 20 - 40 | 3 - 8 | 90 - 98 | Can favor the formation of the 2,3-isomer. Careful pH control is necessary. |
Note: This table is illustrative and optimal conditions may vary based on specific experimental setup and desired purity.
Synthesis Route 2: Esterification of Glycerol
This method involves the direct reaction of glycerol with methacrylic acid or its derivatives, such as methacrylic anhydride or methacryloyl chloride. A key challenge in this route is achieving selective esterification at the primary hydroxyl group of glycerol to form the 2,3-dihydroxypropyl isomer.
Question 3: What are the common side products in the direct esterification of glycerol, and how can they be avoided?
Answer: The main side reactions in the direct esterification of glycerol include:
-
Formation of the 1,3-dihydroxypropyl methacrylate isomer: This occurs when the secondary hydroxyl group of glycerol reacts.
-
Formation of di- and tri-methacrylates: This happens when more than one hydroxyl group of glycerol is esterified.
-
Polymerization: The reaction conditions can sometimes lead to the polymerization of the methacrylate monomer.
To control these side reactions, a common strategy is to use a protecting group for the primary hydroxyl groups of glycerol.[1] For instance, glycerol can be reacted with acetone to form solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), which protects the 1- and 2-position hydroxyls. The remaining primary hydroxyl group can then be esterified with methacryloyl chloride or methacrylic anhydride. The protecting group is subsequently removed by acid-catalyzed hydrolysis to yield the desired this compound with high selectivity.[1]
Troubleshooting:
-
Formation of multiple ester products:
-
Probable Cause: Non-selective reaction of glycerol's hydroxyl groups.
-
Solution: Employ a protection-deprotection strategy as described above. This significantly improves the selectivity towards the desired monoester.
-
-
Low yield of the desired isomer:
-
Probable Cause: Inefficient esterification or deprotection steps.
-
Solution: Optimize the reaction conditions for both the esterification and deprotection steps. Ensure the use of appropriate catalysts and reaction times.
-
-
Product contamination with protecting group reagents:
-
Probable Cause: Incomplete removal of the protecting group or reagents used in the protection/deprotection steps.
-
Solution: Thoroughly purify the final product using techniques like vacuum distillation or column chromatography.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate
Materials:
-
Glycidyl methacrylate (GMA)
-
Sulfuric acid (H₂SO₄), 0.1 M
-
Deionized water
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydroquinone (inhibitor)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine glycidyl methacrylate (1 equivalent) and a small amount of hydroquinone.
-
Add a 10-fold molar excess of 0.1 M sulfuric acid.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis via Protection, Esterification, and Deprotection of Glycerol
Step 1: Synthesis of Solketal
-
In a round-bottom flask, combine glycerol (1 equivalent), a 1.2-fold molar excess of acetone, and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate).
-
Remove the excess acetone under reduced pressure and purify the solketal by distillation.
Step 2: Esterification of Solketal
-
Dissolve solketal (1 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under a nitrogen atmosphere.
-
Cool the mixture in an ice bath and slowly add methacryloyl chloride (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected methacrylate.
Step 3: Deprotection to Yield DHPMA
-
Dissolve the protected methacrylate in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the final product by vacuum distillation. This method generally yields DHPMA with high purity (95-98%).[1]
Visualization of Reaction Pathways and Workflows
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for DHPMA synthesis.
References
Technical Support Center: Enhancing the Mechanical Properties of Poly(2,3-Dihydroxypropyl methacrylate)
Welcome to the technical support center for poly(2,3-dihydroxypropyl methacrylate) (PDHPMA), also known as poly(glycerol monomethacrylate) (PGMA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the mechanical integrity of PDHPMA-based materials for their specific applications.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and mechanical testing of PDHPMA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield or Incomplete Polymerization | 1. Oxygen inhibition of radical polymerization. 2. Impure monomer or solvent. 3. Inactive initiator or incorrect initiator concentration. 4. Incorrect reaction temperature. | 1. Ensure all reaction vessels are properly sealed and degassed (e.g., via freeze-pump-thaw cycles or purging with an inert gas like nitrogen or argon). 2. Purify the DHPMA monomer and solvents before use. For instance, pass the monomer through a column of basic alumina to remove inhibitors. 3. Use a freshly opened or properly stored initiator. Optimize the initiator concentration; a common starting point is a 1:500 initiator to monomer molar ratio. 4. Verify and maintain the correct polymerization temperature for your chosen initiator (e.g., 60-80°C for AIBN). |
| High Polydispersity Index (PDI) in RAFT/ATRP | 1. High initiator concentration leading to conventional free-radical polymerization. 2. Impurities in the RAFT agent or catalyst complex. 3. Insufficient deoxygenation. | 1. Reduce the initiator-to-RAFT agent ratio. A common starting point is a 1:5 ratio.[1] 2. Use a high-purity RAFT agent or purify it before use. For ATRP, ensure the purity of the copper source and ligand. 3. Thoroughly deoxygenate the reaction mixture as oxygen can terminate growing polymer chains. |
| Brittle Hydrogel with Poor Elasticity | 1. Excessive crosslinker concentration. 2. Inhomogeneous crosslinking. | 1. Reduce the molar ratio of the crosslinking agent to the DHPMA monomer. 2. Ensure the crosslinker is fully dissolved and homogeneously mixed in the monomer solution before initiating polymerization. |
| Inconsistent Mechanical Testing Results | 1. Variations in sample preparation and geometry. 2. Slippage of the hydrogel in the testing grips. 3. Dehydration of the hydrogel during testing. | 1. Use standardized molds to prepare samples with consistent dimensions. Ensure samples are free of air bubbles or surface defects. 2. Employ specialized grips for soft materials or use a cyanoacrylate adhesive to secure the sample ends to the grips. 3. Keep the hydrogel hydrated with a suitable buffer or in a humidity-controlled chamber during testing. |
| Formation of Aggregates in Nanocomposites | Poor dispersion of nanoparticles in the monomer solution. | 1. Surface-modify the nanoparticles to improve their compatibility with the monomer. 2. Use ultrasonication to disperse the nanoparticles in the monomer solution before adding the initiator. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the mechanical strength of PDHPMA?
A1: The three main strategies are:
-
Crosslinking: Increasing the crosslink density by incorporating a difunctional monomer (e.g., ethylene glycol dimethacrylate, EGDMA) into the polymerization reaction enhances the stiffness and strength of the resulting hydrogel.[2][3]
-
Interpenetrating Polymer Networks (IPNs): An IPN consists of two or more independent polymer networks that are physically entangled. Synthesizing a second network within a pre-formed PDHPMA network can significantly improve toughness and tensile strength.[4]
-
Nanocomposites: The addition of nanofillers, such as silica nanoparticles, can reinforce the polymer matrix, leading to an increased Young's modulus.[5][6][7]
Q2: How does the crosslinker concentration affect the mechanical properties of PDHPMA hydrogels?
A2: Generally, as the crosslinker concentration increases, the Young's modulus and tensile strength of the hydrogel also increase due to a more tightly linked polymer network. However, this often comes at the cost of reduced elongation at break, making the material more brittle.[8]
Q3: What are some common crosslinking agents for methacrylate-based hydrogels?
A3: Common crosslinking agents include ethylene glycol dimethacrylate (EGDMA), tetraethylene glycol dimethacrylate (TEGDMA), and N,N'-methylenebis(acrylamide) (MBA). The choice of crosslinker can influence the flexibility and degradation characteristics of the hydrogel.
Q4: Can I use glutaraldehyde to crosslink pre-formed PDHPMA?
A4: Yes, glutaraldehyde can be used to crosslink pre-formed PDHPMA through the reaction with the pendant hydroxyl groups on the polymer chains. This post-polymerization crosslinking method allows for the fabrication of materials with tailored shapes before insolubilizing them.
Q5: What is the difference between a semi-IPN and a full-IPN?
A5: In a full-IPN, both polymer components are crosslinked into independent networks. In a semi-IPN, one component is a crosslinked network, while the other is a linear polymer that is entrapped within the network. Full-IPNs generally exhibit higher mechanical strength due to the dual network structure.
Experimental Protocols
Protocol 1: Synthesis of Crosslinked PDHPMA Hydrogels
This protocol describes the synthesis of a crosslinked PDHPMA hydrogel using a chemical crosslinker.
Materials:
-
This compound (DHPMA) monomer
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator
-
Deionized water
-
Nitrogen or argon gas
Procedure:
-
Prepare a monomer solution by dissolving DHPMA and the desired molar percentage of EGDMA in deionized water.
-
Add AIBN to the monomer solution (e.g., 0.5 mol% with respect to the monomer).
-
Purge the solution with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Transfer the solution into a mold of the desired shape.
-
Seal the mold and place it in an oven or water bath at 60-70°C for 12-24 hours to allow for polymerization and crosslinking.
-
After polymerization, remove the hydrogel from the mold and immerse it in deionized water to swell and remove any unreacted components.
Protocol 2: Formation of a PDHPMA/Polyacrylamide (PAAm) Interpenetrating Polymer Network (IPN)
This protocol outlines the sequential synthesis of a PDHPMA/PAAm IPN.
Materials:
-
Pre-synthesized crosslinked PDHPMA hydrogel
-
Acrylamide (AAm) monomer
-
N,N'-Methylenebis(acrylamide) (MBA) as a crosslinker
-
A suitable photoinitiator (e.g., Irgacure 2959)
-
Deionized water
Procedure:
-
Immerse the swollen, crosslinked PDHPMA hydrogel in an aqueous solution containing the AAm monomer, MBA crosslinker, and the photoinitiator.
-
Allow the hydrogel to swell in this solution for 24 hours to ensure complete diffusion of the second monomer mixture into the first network.
-
Remove the swollen hydrogel and place it between two glass plates.
-
Expose the hydrogel to UV light for a sufficient time (e.g., 10-30 minutes) to initiate the polymerization of the second network.
-
After polymerization, wash the resulting IPN hydrogel extensively in deionized water to remove any unreacted components.
Quantitative Data on Mechanical Properties
Due to the limited availability of specific quantitative data for modified PDHPMA, the following tables present data for the closely related and structurally similar poly(2-hydroxyethyl methacrylate) (PHEMA). These values can be considered as a reasonable approximation for the expected trends in PDHPMA.
Table 1: Effect of Crosslinker Concentration on the Mechanical Properties of PHEMA Hydrogels
| Crosslinker (EGDMA) Conc. (mol%) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.5 | 0.25 | 0.15 | 250 |
| 1.0 | 0.40 | 0.32 | 181 |
| 2.0 | 0.75 | 0.55 | 120 |
| 5.0 | 1.50 | 0.90 | 80 |
Note: These are representative values and can vary based on the specific synthesis conditions.
Table 2: Mechanical Properties of PHEMA-based Systems
| Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Pure PHEMA Hydrogel | 0.39 | 0.32 | 181 |
| PHEMA-co-n-butyl acrylate | 0.17 - 0.50 | 0.7 - 0.9 | 500 - 700 |
| PHEMA/PAA IPN | ~1.0 | ~1.5 | ~300 |
| PHEMA/Silica Nanocomposite (5 wt%) | ~2.0 | - | - |
Data compiled from multiple sources for illustrative purposes.[9][10]
Visualizations
Caption: Workflow for the synthesis and mechanical testing of crosslinked PDHPMA.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Silica Particle Size on the Mechanical Enhancement of Polymer Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in the development of interpenetrating polymer network hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dihydroxypropyl Methacrylate (DHPMA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purification strategies for removing inhibitors from 2,3-Dihydroxypropyl methacrylate (DHPMA).
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercial this compound (DHPMA)?
A1: Commercial DHPMA is often stabilized with inhibitors to prevent premature polymerization during storage and transport. The most common inhibitors are phenolic compounds such as Monomethyl Ether Hydroquinone (MEHQ) and Butylated Hydroxytoluene (BHT). The concentration of these inhibitors can vary by manufacturer but is typically in the range of 100-500 ppm for MEHQ and can be higher for BHT. One supplier notes that their DHPMA is stabilized with BHT.[1]
Q2: Why is it necessary to remove inhibitors from DHPMA before use?
A2: Inhibitors are designed to scavenge free radicals, which are essential for initiating polymerization. Their presence can lead to long or inconsistent induction times, slow polymerization rates, and difficulty in achieving desired molecular weights and polymer architectures, especially in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. For predictable and reproducible polymerization kinetics, inhibitor removal is a critical step.
Q3: What are the primary methods for removing inhibitors from DHPMA?
A3: The three main strategies for removing phenolic inhibitors from DHPMA are:
-
Vacuum Distillation: A highly effective method for obtaining high-purity DHPMA, separating the monomer from non-volatile inhibitors and other impurities.[2]
-
Column Chromatography: Passing the monomer through a column packed with basic alumina is a common and effective method for removing acidic inhibitors like MEHQ.
-
Basic Wash (Liquid-Liquid Extraction): Washing the monomer with an aqueous solution of a base, such as sodium hydroxide (NaOH), can remove acidic inhibitors by converting them into their water-soluble salts.
Q4: What other impurities might be present in DHPMA besides inhibitors?
A4: Besides inhibitors, commercial DHPMA may contain impurities from its synthesis, such as the isomeric impurity 1,3-dihydroxypropyl methacrylate.[2] The presence of this isomer can affect the reactivity and properties of the resulting polymer.[2] Unreacted starting materials or byproducts from the synthesis process may also be present.
Purification Strategies and Experimental Protocols
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | High purity achievable; removes a wide range of impurities (inhibitors, isomers, byproducts). | Requires specialized equipment; risk of thermal polymerization if not controlled properly. | >99%[2] |
| Column Chromatography | Adsorption of acidic inhibitors onto a solid support (e.g., basic alumina). | Simple and effective for removing phenolic inhibitors; can be done at room temperature. | May not remove non-acidic inhibitors or other impurities; potential for monomer loss on the column. | Dependent on initial purity, effective for inhibitor removal. |
| Basic Wash (NaOH) | Conversion of acidic inhibitors to their water-soluble salts, followed by phase separation. | Inexpensive and straightforward for removing acidic inhibitors. | Risk of ester hydrolysis under basic conditions; requires subsequent washing and drying steps. | Effective for inhibitor removal, but overall purity depends on subsequent steps. |
Experimental Protocol: Vacuum Distillation
This method is recommended for achieving the highest purity of DHPMA.
Materials:
-
Crude DHPMA containing inhibitor
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
-
A small amount of a non-volatile polymerization inhibitor (e.g., copper(I) chloride) (optional, for safety)
Procedure:
-
Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.
-
To the round-bottom flask, add the crude DHPMA and a magnetic stir bar. A small amount of a non-volatile polymerization inhibitor can be added to the distillation pot to prevent polymerization in the flask.
-
Slowly apply vacuum to the system. The pressure should be reduced to approximately 0.6 mmHg.[2]
-
Once the desired vacuum is reached, begin stirring and gradually heat the flask using the heating mantle.
-
Monitor the temperature of the vapor. DHPMA will begin to distill at approximately 140°C at 0.6 mmHg.[2]
-
Collect the purified DHPMA in the receiving flask. The first few drops may contain residual volatile impurities and can be discarded.
-
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
-
The purified DHPMA should be stored at a low temperature (2-8°C) and used promptly, or a fresh inhibitor should be added if storage is necessary.
Experimental Protocol: Basic Alumina Column Chromatography
This is a convenient method for removing phenolic inhibitors at the lab scale.
Materials:
-
DHPMA containing inhibitor
-
Basic alumina (activated)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection flask
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) (optional, for viscous monomers)
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the plug.
-
Dry-pack the column with basic alumina to the desired height. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the alumina bed.
-
Pre-wet the column with a small amount of anhydrous solvent if you are co-eluting.
-
If the DHPMA is highly viscous, it can be diluted with a minimal amount of a dry, inert solvent to facilitate its passage through the column.
-
Carefully load the DHPMA (or the DHPMA solution) onto the top of the column.
-
Allow the DHPMA to flow through the column under gravity or with gentle positive pressure (e.g., from a nitrogen line).
-
The phenolic inhibitors will be adsorbed by the basic alumina, and the purified DHPMA will be collected in the receiving flask.
-
If a solvent was used for dilution, it can be removed under reduced pressure (e.g., using a rotary evaporator).
-
Store the purified DHPMA at a low temperature and use it promptly.
Experimental Protocol: Basic Wash (NaOH)
This method is useful for removing acidic inhibitors like MEHQ.
Materials:
-
DHPMA containing inhibitor
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Beakers and flasks
Procedure:
-
Place the DHPMA in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) may become colored as it removes the inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 5% NaOH solution until the aqueous layer is colorless.
-
Wash the DHPMA with deionized water to remove residual NaOH.
-
Wash the DHPMA with brine to aid in the removal of water.
-
Drain the DHPMA into a clean, dry flask and add an anhydrous drying agent (e.g., magnesium sulfate).
-
Swirl the flask and let it stand for 15-20 minutes.
-
Filter or decant the purified DHPMA from the drying agent.
-
Store the purified DHPMA at a low temperature and use it promptly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Applicable Method(s) |
| Polymerization in the distillation flask | Overheating; local hot spots; insufficient inhibition in the flask. | Ensure uniform heating with a well-stirred heating mantle; use a non-volatile inhibitor in the distillation pot; do not distill to dryness. | Vacuum Distillation |
| Bumping or uneven boiling during distillation | Rapid heating; insufficient stirring; superheating of the liquid. | Heat the flask gradually; ensure vigorous and constant stirring; use boiling chips if a stir bar is not feasible. | Vacuum Distillation |
| Low recovery of DHPMA | Vacuum too low (boiling point too high); temperature too low; hold-up in the distillation column. | Ensure the vacuum is at the target level; check for leaks in the system; use a short-path distillation head to minimize hold-up. | Vacuum Distillation |
| Slow flow rate through the alumina column | DHPMA is too viscous; column is packed too tightly; alumina particles are too fine. | Dilute DHPMA with a minimal amount of a dry, inert solvent; use a coarser grade of alumina; apply gentle positive pressure. | Column Chromatography |
| Incomplete inhibitor removal (column) | Insufficient amount of alumina; channeling in the column; flow rate is too fast. | Increase the amount of alumina in the column; ensure the column is packed evenly; reduce the flow rate to allow for sufficient interaction time. | Column Chromatography |
| Emulsion formation during NaOH wash | Vigorous shaking; presence of surfactants or impurities. | Gently invert the separatory funnel instead of vigorous shaking; add a small amount of brine to help break the emulsion; allow the mixture to stand for a longer period. | Basic Wash (NaOH) |
| Product is wet after basic wash | Insufficient drying time or amount of drying agent. | Increase the amount of anhydrous drying agent; allow for a longer contact time with the drying agent; perform a second drying step with fresh drying agent. | Basic Wash (NaOH) |
| Potential for ester hydrolysis | Prolonged exposure to strong base (NaOH). | Minimize the contact time with the NaOH solution; use a more dilute NaOH solution if effective; ensure prompt washing with deionized water after the basic wash. | Basic Wash (NaOH) |
References
Technical Support Center: Characterization of 2,3-Dihydroxypropyl Methacrylate (DHPMA) Polymers
Welcome to the technical support center for the characterization of 2,3-Dihydroxypropyl methacrylate (DHPMA) polymers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during the characterization of DHPMA polymers using common analytical techniques.
Gel Permeation Chromatography (GPC/SEC)
Question: Why am I seeing an abnormal or broad peak distribution in my GPC chromatogram for poly(DHPMA)?
Answer: Abnormal peak shapes or broad distributions in GPC analysis of poly(DHPMA) can stem from several factors related to its hydrophilic nature and potential for secondary interactions.
-
Poor Sample Preparation: Incomplete dissolution or the presence of particulate matter is a primary cause of GPC errors[1]. Poly(DHPMA) may require specific solvents or extended dissolution times. Any particulates can block the column, leading to distorted peaks[1].
-
Column Mismatch: Using a column calibrated for a dissimilar polymer, like polystyrene, for analyzing hydrophilic polymers like poly(DHPMA) can lead to inaccurate molecular weight estimations[1]. The hydrodynamic volume of poly(DHPMA) in solution can differ significantly from the calibration standards.
-
Secondary Interactions: The hydroxyl groups on the DHPMA units can interact with the stationary phase of the GPC column, leading to peak tailing and broadening. This is a common issue with hydrophilic polymers.
-
Mobile Phase Issues: The choice of mobile phase is critical. For hydrophilic polymers, salts are often added to the mobile phase to suppress undesired interactions between the polymer and the column packing material[2].
Troubleshooting Steps:
-
Ensure Complete Dissolution: Use high-purity solvents appropriate for your polymer and ensure it is fully dissolved before injection[1].
-
Filter the Sample: Always filter your sample through a 0.2–0.45 µm filter to remove any dust or undissolved particles[1].
-
Select Appropriate Columns: Choose columns specifically designed for hydrophilic polymers or use a mobile phase that minimizes secondary interactions[3].
-
Optimize Mobile Phase: Consider adding salt (e.g., LiBr or NaNO₃) to your mobile phase (e.g., DMF or DMAc) to screen ionic interactions and improve peak shape[2].
-
Use Advanced Detectors: For complex or branched polymers, conventional calibration may be insufficient[3]. Employing detectors like Multi-Angle Light Scattering (MALS) can provide absolute molecular weight determination without relying on calibration standards[1].
Question: My calculated molecular weight for poly(DHPMA) seems incorrect or is not reproducible. What could be the cause?
Answer: Inaccurate or irreproducible molecular weight data is a frequent challenge. The root cause often lies in the calibration, system stability, or sample integrity.
-
Incorrect Calibration: GPC accuracy is highly dependent on proper calibration[1]. Using calibration standards that are not structurally similar to your polymer is a major source of error[1]. For example, calibrating with polystyrene standards to measure a poly(DHPMA) sample will yield relative, not absolute, molecular weights.
-
System Instability: Stable flow rates and controlled temperatures are essential for reproducible results[3]. Fluctuations in either can cause shifts in retention times, leading to variability in calculated molecular weights[3].
-
Polymer Degradation: Large polymer molecules can be susceptible to shear degradation when passing through the GPC system, especially with small particle size columns[4]. This would result in an apparent lower molecular weight.
Troubleshooting Steps:
-
Select Appropriate Standards: Use calibration standards that are structurally as close to poly(DHPMA) as possible[1]. If unavailable, consider using a MALS detector for absolute molecular weight measurement[1].
-
Monitor System Parameters: Ensure your GPC system maintains a stable flow rate and temperature throughout the analysis[3]. Monitor the system pressure for any sudden changes, which could indicate a problem[2].
-
Check for Degradation: For high molecular weight samples, consider using columns with larger particle sizes and lower flow rates to minimize the risk of shear degradation[4].
Workflow for Troubleshooting GPC Issues
Caption: A logical workflow for diagnosing common GPC analysis problems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I am seeing unexpected peaks in the ¹H NMR spectrum of my DHPMA monomer or polymer. What are they?
Answer: Extraneous peaks in the NMR spectrum of DHPMA and its polymers often originate from structural isomers, residual solvents, or impurities from the synthesis process.
-
Presence of Isomers: Commercial DHPMA often contains its isomer, 1,3-dihydroxypropyl methacrylate. The presence of this isomer can complicate the spectrum and affect polymerization kinetics[5].
-
Residual Solvents or Monomers: In polymer samples, peaks from residual monomer or solvents used during polymerization or purification are common.
-
Impurities from Synthesis: DHPMA is often synthesized via the acid-catalyzed hydrolysis of glycidyl methacrylate (GMA)[6]. Incomplete reaction can leave residual epoxide groups, which have characteristic signals in a ¹H NMR spectrum (typically around 2.6, 2.8, and 3.2 ppm)[7][8].
Troubleshooting Steps:
-
Verify Monomer Purity: Before polymerization, confirm the purity of the DHPMA monomer using ¹H NMR and/or HPLC[6]. This helps in identifying isomeric impurities from the start[5].
-
Assign Solvent Peaks: Identify and assign any peaks corresponding to known solvents used in the process (e.g., water, THF, CDCl₃).
-
Check for Residual Monomer: In a polymer spectrum, look for the characteristic vinyl proton signals of the methacrylate group to quantify residual monomer.
-
Use 2D NMR: Techniques like ¹H-¹H COSY and HSQC can be invaluable for confirming chemical structures and assigning complex or overlapping peaks, especially in copolymers[6].
Question: Why is it difficult to get a clear ¹H NMR spectrum of poly(DHPMA) in D₂O?
Answer: The high hydrophilicity and hydrogen bonding capacity of poly(DHPMA) can lead to challenges when using D₂O as the NMR solvent.
-
Broadening from Hydroxyl Protons: The two hydroxyl protons on each DHPMA unit will exchange with deuterium from the D₂O solvent. This exchange can sometimes lead to peak broadening, particularly for the adjacent CH and CH₂ protons.
-
Large Residual HDO Peak: A large residual water (HDO) peak can obscure signals of interest in the spectrum, especially the methine proton of the diol group, which may be located in the same region[5].
-
Polymer Aggregation: In aqueous solutions, poly(DHPMA) chains have a strong tendency to form clusters or aggregates[9]. This reduced molecular motion can lead to significant broadening of all polymer signals in the NMR spectrum[10].
Troubleshooting Steps:
-
Use Solvent Suppression: Employ solvent suppression techniques during NMR acquisition to minimize the intensity of the residual HDO peak.
-
Change Solvents: If possible, try acquiring the spectrum in a different solvent, such as DMSO-d₆, where hydroxyl protons are visible and do not exchange as rapidly, and aggregation may be reduced.
-
Adjust Temperature: Acquiring the spectrum at an elevated temperature can sometimes disrupt polymer aggregates and hydrogen bonding networks, leading to sharper peaks.
Thermal Analysis (DSC/TGA)
Question: What does a multi-step weight loss in the Thermogravimetric Analysis (TGA) of my poly(DHPMA) sample indicate?
Answer: Thermogravimetric Analysis (TGA) measures changes in mass with temperature[11]. A multi-step degradation curve for a poly(DHPMA) sample typically indicates the presence of different components with varying thermal stabilities.
-
Step 1 (Low Temperature, <150°C): This initial weight loss is almost always due to the evaporation of volatile components like absorbed water or residual solvents[12][13]. Given the hydrophilic nature of poly(DHPMA), water absorption is common.
-
Step 2 (Mid Temperature, ~200-400°C): This major weight loss step corresponds to the thermal degradation of the polymer backbone itself[14].
-
Step 3 (High Temperature, >400°C): A final, smaller weight loss at higher temperatures could indicate the decomposition of more stable structures or additives.
Interpretation:
-
Use the first weight loss step to quantify the amount of residual solvent or moisture in your sample.
-
The onset temperature of the main degradation step is a measure of the polymer's thermal stability.
Question: I am having trouble identifying the glass transition temperature (Tg) of poly(DHPMA) using Differential Scanning Calorimetry (DSC). Why might this be?
Answer: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events like the glass transition (Tg) and melting point (Tm)[11][15]. Identifying the Tg of poly(DHPMA) can be challenging for a few reasons.
-
Weak Transition: The Tg can be a very subtle thermal event, appearing as a small, broad step-change in the heat flow curve[15]. This can be especially true for polymers with high molecular weight or crosslinking.
-
Moisture Content: The presence of water in the hydrophilic poly(DHPMA) can act as a plasticizer, lowering and broadening the glass transition, making it difficult to detect. An endothermic peak from water evaporation can also mask the Tg.
-
Sample History: The thermal history of the polymer (e.g., how it was dried or processed) can affect the appearance of the Tg.
Troubleshooting Steps:
-
Thoroughly Dry the Sample: Ensure your sample is completely dry before the DSC run to remove any plasticizing water and avoid a masking evaporation endotherm.
-
Optimize Heating Rate: Use a faster heating rate (e.g., 20°C/min) to make the step change at Tg more pronounced.
-
Perform a Heat-Cool-Heat Cycle: The first heating scan erases the sample's prior thermal history. The Tg is often clearer and more reproducible on the second heating scan.
Logical Diagram for Thermal Analysis Interpretation
Caption: Decision process for interpreting TGA and DSC data for poly(DHPMA).
Section 2: Data & Protocols
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the characterization of DHPMA-based polymers.
Table 1: Reactivity Ratios for DHPMA Copolymerization
| Comonomer | r_DHPMA | r_Comonomer | Analysis Method | Reference |
| N-isopropylacrylamide (NIPAm) | 3.09 | 0.11 | ¹H NMR & Elemental Analysis | [5][16] |
| 1,3-dihydroxypropyl methacrylate | 0.7 | 1.6 | Not Specified | [5] |
Note: Reactivity ratios indicate the preference of a growing polymer chain to add its own type of monomer (r > 1) or the other comonomer (r < 1). The data shows DHPMA prefers to homopolymerize when copolymerized with NIPAm[5][16].
Table 2: Representative ¹H NMR Chemical Shifts for Poly(DHPMA)
| Protons | Chemical Shift (ppm) | Solvent | Notes |
| Backbone -CH₂- | ~1.5 - 2.1 | DMSO-d₆ | Broad signal from the polymer backbone |
| Backbone -C(CH₃)- | ~0.8 - 1.2 | DMSO-d₆ | Broad signal from the alpha-methyl group |
| Ester -O-CH₂- | ~3.8 - 4.1 | DMSO-d₆ | Methylene group adjacent to the ester oxygen |
| Diol -CH(OH)- | ~3.5 - 3.7 | DMSO-d₆ | Methine proton of the diol |
| Diol -CH₂(OH) | ~3.3 - 3.4 | DMSO-d₆ | Methylene protons of the primary alcohol |
| Hydroxyl -OH | ~4.5 - 5.0 | DMSO-d₆ | Two exchangeable hydroxyl protons |
Note: Chemical shifts are approximate and can vary based on solvent, polymer tacticity, and concentration.
Experimental Protocols
Protocol 1: GPC Analysis of Poly(DHPMA)
-
Mobile Phase Preparation: Prepare a mobile phase of Dimethylformamide (DMF) containing 0.05 M Lithium Bromide (LiBr). Filter the mobile phase through a solvent-compatible filter.
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dry poly(DHPMA) sample into a vial.
-
Add 1 mL of the mobile phase to the vial.
-
Allow the polymer to dissolve completely, which may require gentle agitation or leaving it overnight.
-
Filter the dissolved sample through a 0.2 µm PTFE syringe filter into a clean autosampler vial[1].
-
-
Instrumentation & Conditions:
-
System: Agilent or similar GPC system.
-
Columns: Use a set of columns suitable for polar polymers (e.g., Agilent PolarGel or equivalent).
-
Detector: Refractive Index (RI) detector and optionally a Multi-Angle Light Scattering (MALS) detector[1].
-
Flow Rate: 1.0 mL/min.
-
Temperature: Maintain a constant column and detector temperature (e.g., 40°C)[3].
-
-
Calibration & Analysis:
-
Calibrate the system using narrow polydispersity polymer standards appropriate for the solvent and column type.
-
Inject the prepared sample and collect the chromatogram.
-
Process the data to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Protocol 2: Thermal Analysis (DSC/TGA) of Poly(DHPMA)
-
Sample Preparation:
-
Ensure the polymer sample is thoroughly dry by placing it in a vacuum oven at a temperature below its Tg (e.g., 40-50°C) for 24-48 hours.
-
For TGA , accurately weigh 5-10 mg of the dry polymer into a TGA pan[12].
-
For DSC , accurately weigh 5-10 mg of the dry polymer into a DSC pan and hermetically seal it[15].
-
-
TGA Instrumentation & Conditions:
-
DSC Instrumentation & Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Heating Program (Heat-Cool-Heat):
-
Heat from ambient to 150°C at 10°C/min to erase thermal history.
-
Cool to -20°C at 10°C/min.
-
Heat from -20°C to 150°C at 10°C/min.
-
-
Analysis: Determine the glass transition temperature (Tg) from the step-change in the baseline of the second heating scan[15].
-
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. commons.emich.edu [commons.emich.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. mt.com [mt.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 2,3-Dihydroxypropyl Methacrylate (GMA) Monomer
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the reduction of water content in 2,3-Dihydroxypropyl methacrylate (GMA) monomer for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to minimize water content in this compound (GMA) monomer?
Minimizing water content is critical because GMA is highly hydrophilic and its purity significantly impacts experimental outcomes.[1] The presence of water can alter polymerization kinetics, affect the reactivity ratios of comonomers, and influence the final properties of the synthesized polymer, such as in the formation of hydrogels.[2][3][4] For applications requiring well-defined polymers and controlled polymerization, starting with a monomer of the highest possible purity is essential.[1]
Q2: What are the common sources of water contamination in GMA monomer?
GMA is highly soluble in water and hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5] Common sources of water contamination include:
-
Synthesis Procedures: Many synthetic routes for GMA, such as the acid-catalyzed hydrolysis of precursor compounds, use water as a reagent or solvent, which may not be fully removed during workup.[1][2][6]
-
Atmospheric Exposure: Prolonged exposure to air during storage or handling can lead to significant water absorption.
-
Improper Storage: Storing the monomer in containers that are not airtight or in humid environments can introduce moisture.
Q3: How can I accurately measure the water content in my GMA monomer?
While standard techniques like Karl Fischer titration are commonly used for accurate water content determination in organic chemicals, purity assessment for GMA is often performed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods can confirm the chemical structure and identify the presence of water and other impurities.[1] Gas chromatography (GC) is another method used to determine residual components in methacrylate-based materials.[7]
Q4: What is the typical purity of commercially available GMA, and what level should I target?
Commercial GMA often contains its isomer, 1,3-dihydroxypropyl methacrylate, and other impurities.[1] For sensitive applications like kinetic studies, achieving a purity of over 99% is often necessary.[1] The target water content depends on the specific application's tolerance to moisture, but for controlled polymerizations, it should be as low as practically achievable.
Troubleshooting Guide: High Water Content in GMA Monomer
This section addresses the common issue of elevated water levels in GMA monomer and provides detailed protocols for its reduction.
Problem: Analysis indicates high water content in the GMA monomer batch.
High water content can lead to inconsistent polymerization results, poor mechanical properties of the final polymer, and formation of byproducts.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Atmospheric Absorption | Store monomer under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Use desiccants in the storage area. |
| Incomplete Purification | Re-purify the monomer using an appropriate method such as vacuum distillation.[1] |
| Contaminated Solvents/Reagents | Ensure all solvents and reagents used in the reaction are anhydrous. |
| Improper Handling | Minimize the monomer's exposure to ambient air during transfers and experiment setup. Use dry glassware. |
Data Presentation
Table 1: Physical Properties of this compound (GMA) Relevant to Purification
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | Yellowish to colorless oily liquid | [2] |
| Boiling Point | 140°C at 0.6 mmHg | [1][5] |
| Water Solubility | 100 g/L at 25°C | [5] |
| Storage Temperature | 2-8°C, protected from light | [5] |
Table 2: Comparison of Common Drying Methods for GMA Monomer
| Method | Principle | Efficiency | Scale | Considerations |
| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Very High (>99% purity achievable).[1] | Lab to Pilot Scale | Optimal for removing water and other non-volatile impurities. Lower temperature prevents monomer polymerization.[1] Requires vacuum setup. |
| Molecular Sieves | Adsorption of water molecules into the pores of the sieves. | Moderate to High | Lab Scale | Best for removing trace amounts of water. Use 3Å sieves.[8] Sieves must be activated (dried) before use. May not remove other impurities. |
Experimental Protocols
Protocol 1: Reducing Water Content via Vacuum Distillation
This protocol describes the purification of GMA by vacuum distillation to remove water and other non-volatile impurities.[1]
Materials:
-
Crude this compound (GMA)
-
Polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask, distillation head, condenser, receiving flask (all oven-dried)
-
Vacuum pump, cold trap, and manometer
-
Heating mantle with stirrer
Procedure:
-
Pre-treatment: If the monomer has very high water content, pre-dry it by stirring with anhydrous magnesium sulfate for several hours, then filter.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude GMA and a small amount of polymerization inhibitor to the round-bottom flask along with a magnetic stir bar.
-
Evacuate the System: Turn on the condenser cooling water. Slowly and carefully apply vacuum, ensuring the system is stable. A cold trap (using liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump.
-
Heating and Distillation: Once the target pressure (approx. 0.6 mmHg) is reached, begin heating and stirring the distillation flask.[1]
-
Fraction Collection: Collect any initial low-boiling fractions separately. Collect the main fraction of pure GMA at approximately 140°C.[1][5]
-
Shutdown: Once the distillation is complete, turn off the heater and allow the system to cool completely before slowly re-introducing air.
-
Storage: Transfer the purified, dry GMA to a clean, dry, airtight container, preferably under an inert atmosphere, and store at the recommended temperature.[5]
Protocol 2: Drying GMA Monomer Using Molecular Sieves
This method is suitable for removing small to moderate amounts of water from the monomer.
Materials:
-
This compound (GMA) monomer
-
3Å molecular sieves (activated)
-
Dry, airtight glass bottle
Procedure:
-
Activate Sieves: Place the required amount of 3Å molecular sieves in a porcelain dish and heat in a muffle furnace at 300-350°C for at least 3 hours. Cool to room temperature in a desiccator.
-
Add Sieves to Monomer: Add the activated molecular sieves to the GMA monomer in the storage bottle. A typical loading is 5-10% (w/v).
-
Equilibration: Seal the bottle tightly and allow it to stand for at least 24 hours at room temperature. Swirl the contents occasionally to improve contact.
-
Separation: Carefully decant or filter the dried monomer away from the molecular sieves before use. Ensure this transfer is done in a dry environment to prevent re-absorption of moisture.
Visualizations
Caption: Workflow for purifying and drying GMA via vacuum distillation.
References
- 1. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cas 5919-74-4,this compound | lookchem [lookchem.com]
- 6. KR101524757B1 - Improved process for preparing glycerol monomethacrylate - Google Patents [patents.google.com]
- 7. Residual methyl methacrylate monomer, water sorption, and water solubility of hypoallergenic denture base materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydroxypropyl Methacrylate (DHPMA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-Dihydroxypropyl methacrylate (DHPMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound (DHPMA) on a laboratory and pilot scale?
A1: There are two primary, well-established routes for the synthesis of DHPMA:
-
Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA): This is a direct, one-step method involving the ring-opening of the epoxide in GMA under acidic conditions to form the diol.[1] It is often favored for its simplicity.
-
Protection-Deprotection Route from Glycerol: This multi-step synthesis involves:
-
Protecting two hydroxyl groups of glycerol, often by reacting it with acetone to form solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol).[1][2]
-
Esterification of the remaining hydroxyl group with methacryloyl chloride or methacrylic anhydride.[1][2]
-
Acid-catalyzed deprotection to remove the protecting group and yield DHPMA.[1][3] This method can offer high yields, often in the range of 95-98%.[1]
-
Q2: What are the critical impurities to monitor for during DHPMA synthesis, and how do they affect the final product?
A2: The most critical impurity is the isomeric byproduct, 1,3-dihydroxypropyl methacrylate.[1] The presence of this isomer can significantly affect polymerization kinetics and the final properties of the polymer.[1] For instance, the reactivity ratio of DHPMA has been observed to be higher when the monomer is purer and contains less of the 1,3-isomer.[4] Other common impurities include unreacted starting materials (such as glycidyl methacrylate or glycerol) and byproducts from side reactions.[1]
Q3: How can I prevent premature polymerization of DHPMA during synthesis and purification?
A3: Methacrylates are prone to self-polymerization, especially at elevated temperatures.[5] To prevent this, it is crucial to use polymerization inhibitors. Common inhibitors include 4-methoxy-phenol (MEHQ) or hydroquinone (HQ).[5][6] These should be added to the reaction mixture and are particularly important during purification steps like distillation. It is also advisable to carry out distillations under reduced pressure to keep the temperature low.[1]
Q4: What are the recommended analytical techniques for assessing the purity of synthesized DHPMA?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool for confirming the chemical structure of DHPMA and identifying the presence of the 1,3-isomer and other impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for quantifying the purity of the DHPMA monomer and detecting non-volatile impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for purity assessment.
Troubleshooting Guides
Low Product Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material (e.g., Glycidyl Methacrylate) | Incomplete hydrolysis of the epoxide ring. | Increase reaction time, temperature, or the concentration of the acid catalyst. Ensure adequate mixing. |
| Insufficient catalyst in the protection-deprotection route. | Verify the amount and activity of the acid catalyst (e.g., p-toluenesulfonic acid) used for protection and deprotection steps.[1] | |
| Product loss during workup | Inefficient extraction of DHPMA. | DHPMA is water-soluble.[7] Optimize the extraction solvent and procedure. Multiple extractions with a suitable organic solvent may be necessary. |
| Product degradation during purification. | If using vacuum distillation, ensure the pressure is low enough to keep the boiling temperature below the point of thermal degradation or polymerization.[1] The boiling point of DHPMA is reported as 140°C at 0.6 mmHg.[1][6] |
Product Purity Issues
| Symptom | Potential Cause | Suggested Solution |
| Presence of 1,3-dihydroxypropyl methacrylate isomer | Side reactions during the ring-opening of glycidyl methacrylate. | The formation of the 1,3-isomer is a known issue.[1] Careful control of reaction conditions (temperature, catalyst) can help minimize its formation. Purification by vacuum distillation is the most effective method for separation.[1] |
| Product is a gel or solid (unwanted polymerization) | Insufficient inhibitor or excessive heat during reaction or purification. | Add an appropriate inhibitor like 4-methoxy-phenol to the reaction mixture and the crude product before distillation.[6] Use a cold trap and ensure the distillation temperature is minimized by maintaining a high vacuum.[1][5] |
| Residual starting materials in the final product | Incomplete reaction or inefficient purification. | For the hydrolysis of GMA, drive the reaction to completion by adjusting conditions. For the protection-deprotection route, ensure each step is complete before proceeding. Improve the efficiency of the vacuum distillation to separate the product from starting materials with different boiling points.[1] |
Experimental Protocols
Protocol 1: Synthesis of DHPMA via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycidyl methacrylate (GMA) and deionized water.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Reaction: Heat the mixture with vigorous stirring. Monitor the reaction progress using TLC or HPLC to confirm the disappearance of GMA.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[1]
Protocol 2: Synthesis of DHPMA via Protection-Deprotection of Glycerol
-
Protection of Glycerol:
-
Esterification:
-
Dissolve the purified solketal in a suitable solvent (e.g., chloroform) under a nitrogen atmosphere.[2]
-
Cool the solution in an ice bath and slowly add methacryloyl chloride.[2] Triethylamine is used to neutralize the HCl formed during the reaction.[2]
-
Allow the reaction to proceed to completion.
-
Filter the triethylamine salts and wash the organic phase with water.[2]
-
Dry the organic phase and remove the solvent to obtain the protected monomer.
-
-
Deprotection:
-
Dissolve the protected monomer in a mixture of a suitable solvent (e.g., tetrahydrofuran) and water containing a catalytic amount of acid (e.g., hydrochloric acid).[1]
-
Stir the mixture until the deprotection is complete (monitored by TLC or NMR).
-
Neutralize the acid and perform an aqueous workup followed by extraction.
-
Dry the organic extracts, remove the solvent, and purify the final DHPMA product by vacuum distillation.[2]
-
Visualizations
Experimental Workflow: DHPMA Synthesis from Glycidyl Methacrylate
Caption: A flowchart of the synthesis of DHPMA from GMA.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low DHPMA yield.
References
Validation & Comparative
A Comparative Guide to 2,3-Dihydroxypropyl Methacrylate (DHPMA) and 2-Hydroxyethyl Methacrylate (HEMA) in Hydrogel Applications
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision in the design of hydrogels for biomedical applications. This guide provides an objective comparison of two common methacrylate-based monomers: 2,3-Dihydroxypropyl methacrylate (DHPMA) and 2-Hydroxyethyl methacrylate (HEMA). We will delve into their performance characteristics, supported by available experimental data, and provide detailed experimental protocols for key characterization techniques.
Executive Summary
Both DHPMA and HEMA are hydrophilic monomers capable of forming biocompatible hydrogels. The primary distinction lies in the number of hydroxyl groups; DHPMA possesses two, while HEMA has one. This structural difference significantly influences the resulting hydrogel's properties. DHPMA-based hydrogels generally exhibit higher water content and potentially enhanced ion transport compared to their HEMA-based counterparts. Conversely, HEMA-based hydrogels have been more extensively studied and characterized, offering a broader range of established applications.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators of DHPMA and HEMA hydrogels based on available research. It is important to note that direct comparative studies with comprehensive quantitative data are limited, and further research is needed for a complete head-to-head comparison under identical experimental conditions.
Table 1: Physicochemical Properties
| Property | This compound (DHPMA) | 2-Hydroxyethyl Methacrylate (HEMA) | Key Distinctions & Notes |
| Chemical Structure | C7H12O4 | C6H10O3 | DHPMA has an additional hydroxyl group, increasing hydrophilicity. |
| Water Content | Generally Higher | Lower | The extra hydroxyl group in DHPMA leads to greater water absorption. For instance, one study noted that increasing the mole fraction of DHPMA in a copolymer with HEMA leads to higher water uptake[1]. |
| Non-Freezing Water Content | Reported as high as 43%[2] | Reported as 35%[2] | The higher non-freezing water content in DHPMA hydrogels is attributed to the greater number of hydrophilic groups available for hydrogen bonding with water molecules[2]. |
| Swelling Ratio | Generally Higher | Lower | The increased hydrophilicity of DHPMA contributes to a greater swelling capacity. |
| Porosity | Often more uniform | Variable | Higher DHPMA content has been associated with more uniform porosity[2]. |
| Ion Transport | Potentially Greater[2][3] | Lower | Preliminary results suggest a higher ion transport rate in DHPMA-containing hydrogels, which could be advantageous for applications like biosensors[2][3]. |
Table 2: Mechanical Properties
| Property | This compound (DHPMA) | 2-Hydroxyethyl Methacrylate (HEMA) | Key Distinctions & Notes |
| Stiffness (Young's Modulus) | Data not readily available in direct comparison | Widely characterized, can be tailored | Changes in stiffness during dehydration are reported to be more pronounced in HEMA-containing polymers[2][3]. |
| Tensile Strength | Data not readily available in direct comparison | Can be modified through crosslinking and copolymerization | |
| Compressive Strength | Data not readily available in direct comparison | Characterized in various formulations |
Table 3: Biological and Drug Delivery Properties
| Property | This compound (DHPMA) | 2-Hydroxyethyl Methacrylate (HEMA) | Key Distinctions & Notes |
| Biocompatibility | Generally considered biocompatible | Widely established as biocompatible and used in numerous FDA-approved medical devices. | Both are considered non-toxic and suitable for biomedical applications. |
| Cell Viability | Expected to be high | High cell viability demonstrated in numerous studies. | |
| Drug Release | Data is limited | Extensively studied for the controlled release of a wide range of drugs. | The higher water content of DHPMA hydrogels may influence drug diffusion and release kinetics. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and compare DHPMA and HEMA hydrogels.
Hydrogel Synthesis (Free-Radical Polymerization)
This protocol describes a typical free-radical polymerization method for fabricating both DHPMA and HEMA hydrogels.
Materials:
-
Monomer: this compound (DHPMA) or 2-Hydroxyethyl methacrylate (HEMA)
-
Crosslinker: Ethylene glycol dimethacrylate (EGDMA)
-
Initiator: Ammonium persulfate (APS)
-
Accelerator: N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Solvent: Deionized water or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a precursor solution by dissolving the monomer (e.g., 1 M) and crosslinker (e.g., 1-5 mol% relative to the monomer) in the chosen solvent.
-
Degas the solution by bubbling nitrogen gas through it for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (e.g., 0.1 w/v%) and accelerator (e.g., 0.1 v/v%) to the precursor solution and mix thoroughly.
-
Immediately cast the solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature or in a controlled temperature environment (e.g., an oven at 60°C) for a specified time (e.g., 1-24 hours).
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or PBS for 24-48 hours, with periodic changes of the solvent, to remove any unreacted monomers and other impurities.
-
The purified hydrogel is then ready for characterization.
Swelling Ratio Measurement
This protocol outlines the gravimetric method for determining the swelling ratio of hydrogels.
Materials:
-
Synthesized hydrogel samples
-
Deionized water or PBS
-
Analytical balance
-
Filter paper
Procedure:
-
Take the fully swollen hydrogel from the purification step and gently blot the surface with filter paper to remove excess water.
-
Weigh the swollen hydrogel and record the mass as W_s.
-
Freeze-dry the hydrogel sample until a constant weight is achieved.
-
Weigh the dried hydrogel and record the mass as W_d.
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100
Mechanical Testing (Uniaxial Compression)
This protocol describes how to measure the compressive modulus of hydrogels.
Materials:
-
Cylindrical hydrogel samples of known dimensions
-
Mechanical testing machine (e.g., Instron) with a compression platen
-
Calipers
Procedure:
-
Measure the diameter and height of the swollen cylindrical hydrogel sample.
-
Place the hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the resulting stress and strain data.
-
Plot the stress-strain curve.
-
The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
In Vitro Drug Release Study
This protocol details a common method for evaluating the release of a model drug from a hydrogel.
Materials:
-
Drug-loaded hydrogel samples
-
Release medium (e.g., PBS at a specific pH)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or other appropriate analytical instrument for drug quantification
Procedure:
-
Load the hydrogel with a model drug either by incorporating it into the precursor solution before polymerization or by soaking the pre-formed hydrogel in a concentrated drug solution.
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium in a sealed container.
-
Incubate the container at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug released over time.
Cytotoxicity Assessment (MTT Assay)
This protocol describes the MTT assay to evaluate the in vitro cytotoxicity of the hydrogels.
Materials:
-
Hydrogel samples (sterilized)
-
Cell culture medium
-
A specific cell line (e.g., L929 fibroblasts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Prepare hydrogel extracts by incubating the sterilized hydrogel samples in cell culture medium for 24 hours at 37°C.
-
Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Remove the culture medium and replace it with the prepared hydrogel extracts of different concentrations. Include a positive control (e.g., a toxic substance) and a negative control (fresh culture medium).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Mandatory Visualizations
Signaling Pathways
Methacrylate-based hydrogels can influence cellular behavior by interacting with and modulating key signaling pathways. The physical and chemical properties of the hydrogel, such as stiffness and the presence of bioactive moieties, can trigger these pathways. Below are diagrams of two important pathways potentially affected by these hydrogels.
Caption: The BMP/Smad signaling pathway, crucial for osteogenic differentiation, can be activated by hydrogel cues.
Caption: The Wnt/β-catenin pathway, involved in cell proliferation and differentiation, can be modulated by the hydrogel microenvironment.
Experimental Workflow
The following diagrams illustrate the typical workflows for synthesizing and characterizing hydrogels.
Caption: A typical workflow for the synthesis of methacrylate-based hydrogels.
Caption: An overview of the key characterization steps for hydrogel evaluation.
Conclusion
The choice between DHPMA and HEMA for hydrogel formulation depends on the specific requirements of the intended application. DHPMA offers the potential for higher water content and enhanced transport properties, which could be beneficial for applications requiring high hydration or rapid diffusion, such as in biosensors or certain drug delivery systems. HEMA, on the other hand, is a well-established, versatile monomer with a vast body of literature supporting its use in a wide array of biomedical devices.
The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Further direct, quantitative comparisons are crucial to fully elucidate the performance differences between these two monomers and to guide the rational design of next-generation hydrogel-based biomaterials.
References
A Comparative Guide to Chromatographic Validation of 2,3-Dihydroxypropyl Methacrylate (DHPMA) Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of monomers like 2,3-Dihydroxypropyl methacrylate (DHPMA) is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of the two primary chromatographic methods for validating DHPMA purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is supported by experimental data to aid in the selection of the most appropriate analytical method for your specific needs.
Comparison of Chromatographic Techniques: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful analytical techniques for separating and quantifying the components of a mixture.[1] The choice between HPLC and GC for DHPMA purity analysis depends on several factors, including the volatility of the impurities, the required sensitivity, and the available instrumentation.[2]
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally unstable compounds.[3] Given that DHPMA is a relatively non-volatile liquid, HPLC is a common and effective method for its purity assessment.[4][5] It allows for the detection and quantification of residual monomers, byproducts, and other impurities.[4]
Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[6] While DHPMA itself is not highly volatile, GC can be a valuable tool for detecting volatile impurities that may be present from the synthesis process. When coupled with a mass spectrometer (GC-MS), it provides excellent identification of unknown impurities.[4]
Here is a summary of the key differences and considerations when choosing between HPLC and GC for DHPMA analysis:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] |
| Applicability to DHPMA | Excellent for analyzing the non-volatile DHPMA and its non-volatile impurities.[3] | Suitable for analyzing volatile impurities in the DHPMA sample.[6] |
| Sample Volatility | Not required; sample is dissolved in a solvent.[1] | Sample must be volatile or made volatile through derivatization.[1] |
| Temperature | Typically operates at or near room temperature.[2] | Requires high temperatures to vaporize the sample.[2] |
| Sensitivity | High sensitivity, often in the parts-per-billion (ppb) range, especially with MS detectors.[7] | Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) and MS, often in the parts-per-million (ppm) to ppb range.[7] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[2] | Can be more cost-effective, especially with an FID detector.[2] |
| Typical Detectors | UV-Visible, Diode Array Detector (DAD), Mass Spectrometry (MS).[6] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[6] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable purity validation. Below are representative protocols for HPLC and GC analysis of methacrylates, which can be adapted for DHPMA.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for methacrylate analysis and is suitable for determining the purity of DHPMA and quantifying non-volatile impurities.[7]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm (for DAD).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of DHPMA in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For analysis, dilute the DHPMA sample to be tested in acetonitrile to fall within the calibration range.
4. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate to establish a calibration curve and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of DHPMA standard into a sample matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of DHPMA that can be reliably detected and quantified.
Gas Chromatography (GC) Protocol
This protocol is designed for the detection and quantification of volatile impurities in a DHPMA sample.[7]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and an autosampler.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (for FID).
-
Injection Volume: 1 µL (with a split ratio, e.g., 20:1).
3. Sample Preparation:
-
Dilute the DHPMA sample in a suitable solvent (e.g., dichloromethane or acetone) to an appropriate concentration.
-
Use an internal standard for more accurate quantification if necessary.
4. Validation Parameters:
-
The same validation parameters as for HPLC (Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed for the target volatile impurities.
Data Presentation
The following tables summarize typical validation data for the analysis of methacrylates using HPLC-MS and GC-MS. This data, adapted from a study on dental filling materials, provides a strong indication of the performance that can be expected when applying these methods to DHPMA.[7]
Table 1: Comparison of Validation Parameters for HPLC-MS and GC-MS Analysis of Representative Methacrylates [7]
| Parameter | HPLC-MS | GC-MS |
| Limit of Detection (LOD) | 1.1 - 9.8 ppb | 1.0 - 4.9 ppm |
| Limit of Quantitation (LOQ) | 2.3 - 13.8 ppb | 3.0 - 6.6 ppm |
| Recovery Rates | 91 - 112% | 80 - 117% |
| Precision (CV%) | 2.2 - 2.8% | 1.1 - 1.4% |
Visualizing the Workflow
To better illustrate the process of DHPMA purity validation, the following diagrams created using Graphviz (DOT language) outline the experimental workflows.
Caption: Workflow for DHPMA Purity Validation by Chromatography.
Caption: Impact of DHPMA Purity on Final Product Performance.
Conclusion
Both HPLC and GC are robust and reliable methods for the validation of this compound purity. HPLC is generally preferred for the direct analysis of DHPMA and its non-volatile impurities due to its applicability to non-volatile compounds. GC, particularly GC-MS, is a powerful complementary technique for the identification and quantification of volatile impurities that may be present. The choice of method should be guided by the specific impurities of concern and the analytical capabilities of the laboratory. For comprehensive purity analysis, employing both techniques can provide a complete profile of the DHPMA sample.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to the Cytotoxicity of 2,3-Dihydroxypropyl Methacrylate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity of 2,3-Dihydroxypropyl methacrylate (DHPMA)-based polymers against other commonly used polymeric biomaterials. While DHPMA, also known as glycerol monomethacrylate, is frequently cited for its hydrophilic nature and good biocompatibility, this guide aims to present available quantitative data to support objective comparisons for researchers in material selection.[1]
Comparative Cytotoxicity Data
The following table summarizes quantitative data from in vitro cytotoxicity studies on various methacrylate-based polymers and other relevant biomaterials. It is important to note that direct, side-by-side comparative studies detailing the cytotoxicity of DHPMA-based polymers with a broad range of alternatives are limited in the available literature. The data presented here is compiled from multiple sources to provide a comparative overview. The L929 mouse fibroblast cell line is a commonly used model for in vitro cytotoxicity testing of biomaterials.[2]
| Polymer/Material | Cell Line | Assay | Cell Viability (%) | Key Findings & Citation |
| Methacrylate-Based Resins | ||||
| Super-Bond C&B (MMA-based) | L929 | MTS | 100 ± 21.9 (set) | Showed high biocompatibility after setting. |
| Super-Bond RC Sealer (MMA-based) | L929 | MTS | 81.8 ± 38.5 (set) | Less cytotoxic than MetaSEAL and AH Plus sealers. |
| MetaSEAL (methacrylate/sulfinate salt-based) | L929 | MTS | 24.9 ± 7.9 (set) | Exhibited higher cytotoxicity compared to MMA-based resins. |
| AH Plus Sealer (epoxy resin-based) | L929 | MTS | 23.6 ± 10.0 (set) | Showed significant cytotoxicity. |
| Hydrogels | ||||
| Gelatin Methacryloyl (GelMA) 10% | L929 | MicroDrop | >80% (after 72h) | Maintained viability above 70% across all time points.[3] |
| Gelatin-ADH/OSA Hydrogel (20%) | L929 | CCK-8 | ~100% (after 3 days) | Demonstrated good biocompatibility.[4] |
| Hyaluronic Acid (HA) 10 mg/ml | L929 | MicroDrop | ~15% (after 72h) | Showed a gradual decline in viability over time.[3] |
| Fibrin Gel | L929 | MicroDrop | >90% | Remained highly viable over time.[3] |
| Other Polymers | ||||
| Poly(magnesium acrylate) Hydrogel | NIH-3T3 Fibroblasts | MTT | >90% | Exhibited low cytotoxicity.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity data. Below are protocols for common in vitro cytotoxicity assays based on ISO 10993-5 standards.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a polymer involves material preparation, exposure to cells, and subsequent viability/toxicity measurement.
References
- 1. Free Radical Copolymerization of N-Isopropylacrylamide and this compound: Reaction Kinetics and Characterizations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5919-74-4 [chemicalbook.com]
A Comparative Guide to Quantifying Hydroxyl Groups in Poly(2,3-Dihydroxypropyl Methacrylate)
For researchers, scientists, and drug development professionals working with poly(2,3-dihydroxypropyl methacrylate) (PDHPMA), accurate quantification of hydroxyl (-OH) groups is critical for ensuring material quality, predicting polymer performance, and controlling functionalization reactions. This guide provides a comprehensive comparison of three prevalent analytical techniques: potentiometric titration, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR)/Near-Infrared (NIR) spectroscopy.
Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, sample throughput, available equipment, and the chemical environment of the polymer. The following table summarizes the key performance characteristics of each technique, with representative data compiled from studies on similar polyol polymers.
| Feature | Potentiometric Titration (ASTM E1899) | ¹⁹F NMR Spectroscopy | FT-IR/NIR Spectroscopy |
| Principle | Chemical reaction with a titrant | Derivatization and spectroscopic quantification | Vibrational spectroscopy and chemometrics |
| Typical Accuracy | High (can be a primary method) | High | Moderate to High (dependent on calibration) |
| Typical Precision (RSD) | < 1% | 0.4 - 1.6%[1] | 1 - 5% |
| Analysis Time per Sample | ~15-30 minutes[2] | ~15-30 minutes | < 5 minutes |
| Sample Size | 0.5 - 2 g | ~20 mg[3] | 0.1 - 1 g |
| Strengths | - Well-established and standardized- High accuracy and precision- No expensive spectroscopic equipment required | - High sensitivity and specificity- Provides structural information- Small sample size | - Rapid analysis- Non-destructive- High throughput |
| Weaknesses | - Can be labor-intensive- Uses hazardous reagents- May be affected by acidic/basic impurities | - Requires derivatization- Access to NMR spectrometer needed- Derivatizing agents can be hazardous | - Indirect method requiring calibration- Lower accuracy and precision than other methods- Sensitive to sample preparation and presentation |
Experimental Protocols
Detailed methodologies for each technique are provided below.
Potentiometric Titration based on ASTM E1899
This method involves the reaction of hydroxyl groups with an excess of p-toluenesulfonyl isocyanate (TSI) to form an acidic carbamate. The excess TSI is then quenched with water, and the acidic carbamate is titrated with a standardized solution of tetrabutylammonium hydroxide (TBAOH).
Experimental Workflow:
Figure 1: Workflow for hydroxyl value determination by potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the poly(this compound) sample into a dry titration beaker. Add 25 mL of anhydrous acetonitrile and stir until the sample is completely dissolved.
-
Reaction: Add 10 mL of the p-toluenesulfonyl isocyanate (TSI) reagent (typically 15% in acetonitrile) to the sample solution. Allow the reaction to proceed for 5-10 minutes with gentle stirring.
-
Quenching: Add 2 mL of deionized water to the reaction mixture to quench the excess TSI. Stir for another minute.
-
Titration: Titrate the solution potentiometrically with a standardized 0.1 N solution of tetrabutylammonium hydroxide (TBAOH) in isopropanol. The titration curve will show two equivalence points.
-
Calculation: The hydroxyl value is calculated from the difference in volume between the first and second equivalence points, the normality of the titrant, and the weight of the sample.
¹⁹F NMR Spectroscopy
This technique relies on the chemical derivatization of the hydroxyl groups with a fluorine-containing reagent, followed by quantitative ¹⁹F NMR analysis. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent that reacts with hydroxyl groups to form trifluoroacetyl esters.
Experimental Workflow:
Figure 2: Workflow for hydroxyl group quantification by ¹⁹F NMR spectroscopy.
Methodology:
-
Sample Preparation: Accurately weigh about 20 mg of the PDHPMA sample and a suitable internal standard (e.g., 1,3,5-trifluorobenzene) into an NMR tube.
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or DMF-d₇) to the NMR tube and dissolve the sample and internal standard completely.
-
Derivatization: Add a small excess of trifluoroacetic anhydride (TFAA) to the NMR tube. The reaction is typically fast and proceeds at room temperature.
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁).
-
Quantification: Integrate the signal corresponding to the trifluoroacetylated hydroxyl groups and the signal of the internal standard. The molar concentration of hydroxyl groups can be calculated based on the integral ratio, the known amount of the internal standard, and the sample weight.
FT-IR/NIR Spectroscopy
This method utilizes the absorption of infrared radiation by the O-H bond. Quantitative analysis is typically achieved by creating a calibration model using a set of standards with known hydroxyl values.
Experimental Workflow:
Figure 3: Workflow for hydroxyl value determination by FT-IR/NIR spectroscopy.
Methodology:
-
Calibration Standards: Prepare a set of polymer samples with a range of known hydroxyl values that bracket the expected value of the unknown samples. The hydroxyl values of these standards should be determined by a primary method, such as titration.
-
Spectral Acquisition (Standards): Acquire the FT-IR or FT-NIR spectra of the calibration standards. For FT-IR, this may involve preparing thin films or KBr pellets. For FT-NIR, the analysis can often be done directly on the neat polymer.
-
Model Development: Use a chemometric software package to develop a quantitative model, typically using Partial Least Squares (PLS) regression, that correlates the spectral data with the known hydroxyl values. The region of the O-H stretching vibration (around 3400 cm⁻¹ in the mid-IR) or its overtones in the NIR are typically used.
-
Spectral Acquisition (Sample): Acquire the spectrum of the unknown PDHPMA sample using the same conditions as for the calibration standards.
-
Prediction: Apply the developed calibration model to the spectrum of the unknown sample to predict its hydroxyl value.
Concluding Remarks
The choice of the most suitable method for quantifying hydroxyl groups in poly(this compound) will depend on the specific research or quality control needs.
-
Potentiometric titration is a robust and accurate method, ideal for method validation and when high precision is paramount.
-
¹⁹F NMR spectroscopy offers high sensitivity and provides structural insights, making it a powerful tool for research and development where detailed chemical information is required.
-
FT-IR/NIR spectroscopy excels in high-throughput screening and routine quality control due to its speed and non-destructive nature, provided a reliable calibration model is established.
For drug development and applications where regulatory compliance is essential, well-validated methods like titration following ASTM standards are often preferred. In a research setting, the complementary information provided by both NMR and titration can be invaluable for a thorough characterization of the polymer.
References
2,3-Dihydroxypropyl Methacrylate (DHPMA) in Biomedical Adhesives: A Comparative Performance Guide
In the landscape of biomedical adhesives, the selection of monomeric components is a critical determinant of clinical success. Researchers, scientists, and drug development professionals continually seek materials that offer a superior balance of adhesion, biocompatibility, and desirable mechanical properties. This guide provides an objective comparison of 2,3-Dihydroxypropyl methacrylate (DHPMA) against other commonly utilized monomers in biomedical adhesive formulations, supported by experimental data.
Executive Summary
This compound (DHPMA) is a hydrophilic monomer distinguished by the presence of two hydroxyl groups, which imparts unique properties to biomedical adhesives.[1] This guide evaluates the performance of DHPMA in comparison to established monomers such as 2-hydroxyethyl methacrylate (HEMA), bisphenol A-glycidyl methacrylate (Bis-GMA), and triethylene glycol dimethacrylate (TEGDMA). The comparison focuses on key performance metrics: bond strength, water sorption and solubility, and cytotoxicity. While direct comparative studies including all these monomers are limited, this guide synthesizes available data to provide a comprehensive overview for researchers.
Performance Comparison of Monomers
The selection of a monomer significantly influences the adhesive's interaction with biological substrates, its longevity, and its biocompatibility. The following tables summarize the quantitative data on the performance of DHPMA and other common monomers.
Table 1: Bond Strength of Methacrylate Monomers to Dentin
| Monomer/Adhesive System | Bond Strength (MPa) | Substrate | Testing Method | Reference |
| DHPMA Analogue (GDMA) | Higher than HEMA-containing adhesive | Dentin | Microtensile bond strength | [2] |
| HEMA-containing | 11.22 - 29.08 | Dentin | Microshear/Tensile bond strength | [3][4][5] |
| HEMA-free | 10.57 - 28.62 | Dentin | Tensile bond strength | [5][6] |
| Bis-GMA based | 22.4 - 42.5 | Dentin | Shear/Microtensile bond strength | [7][8] |
Note: Data is compiled from multiple studies with varying experimental conditions. GDMA (Glycerol-dimethacrylate) is presented as a structural and functional analogue to DHPMA.
Table 2: Water Sorption and Solubility of Methacrylate Monomers
| Monomer | Water Sorption (wt%) | Water Solubility (wt%) | Reference |
| DHPMA Analogue (GDMA) | Lower than HEMA | Lower than HEMA | [2] |
| HEMA | High | High | [9] |
| Bis-GMA | 9.9 | High | [10] |
| TEGDMA | High | - | |
| UDMA | Lower than Bis-GMA & TEGDMA | - | [11] |
| Bis-EMA | Lowest among common monomers | - | [12] |
Note: Values are relative comparisons from various studies. Absolute values are highly dependent on the full formulation and experimental conditions.
Table 3: Cytotoxicity of Methacrylate Monomers
| Monomer | Cytotoxicity Level | Cell Line | Assay | Reference |
| DHPMA | Data not available in direct comparison | - | - | - |
| HEMA | Moderate to High | Macrophages, Fibroblasts | MTT Assay | [13][14] |
| Bis-GMA | High | - | - | [8] |
| TEGDMA | High | - | - | [8] |
| UDMA | Lower than Bis-GMA | - | - | [8] |
Note: Cytotoxicity is dose-dependent and varies with the specific cell line and assay used.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following sections outline the protocols for key experiments cited in this guide.
Shear Bond Strength Testing
The shear bond strength of an adhesive is its ability to resist forces parallel to the interface of the bonded substrates.
Protocol:
-
Substrate Preparation: A flat surface of a biological substrate, such as bovine or human dentin, is prepared by grinding with silicon carbide paper to create a standardized smear layer.[7][15]
-
Adhesive Application: The adhesive system containing the monomer of interest is applied to the prepared substrate surface according to the manufacturer's instructions.
-
Composite Application: A cylindrical mold is placed on the adhesive-coated surface and filled with a resin composite.[7]
-
Light Curing: The composite is light-cured through the mold to create a bonded cylinder.
-
Testing: The specimen is mounted in a universal testing machine. A shear force is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.[7]
-
Data Analysis: The shear bond strength is calculated by dividing the maximum load at failure by the bonded surface area.
Water Sorption and Solubility
Water sorption and solubility are determined according to ISO 4049 standards.
Protocol:
-
Specimen Preparation: Disc-shaped specimens of the polymerized adhesive are prepared.
-
Initial Conditioning: The specimens are placed in a desiccator until a constant mass (m1) is achieved.
-
Water Immersion: The conditioned specimens are immersed in distilled water at 37°C for a specified period (e.g., 7 days).[12]
-
Mass after Immersion: After immersion, the specimens are removed, blotted dry, and weighed to determine the mass (m2).
-
Re-conditioning: The specimens are then re-conditioned in the desiccator until a constant mass (m3) is achieved.
-
Calculation:
-
Water Sorption (Wsp): Wsp = (m2 - m3) / V
-
Water Solubility (Wsl): Wsl = (m1 - m3) / V
-
Where V is the volume of the specimen.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Culture: A specific cell line (e.g., human fibroblasts) is cultured in a 96-well plate.[16]
-
Eluate Preparation: Extracts of the polymerized adhesive are prepared by incubating the material in a culture medium for a defined period (e.g., 24 hours) according to ISO 10993-12 standards.[17]
-
Cell Exposure: The culture medium is replaced with the prepared eluates at various concentrations.
-
Incubation: The cells are incubated with the eluates for a specified time (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.[18]
Visualizations
Experimental Workflow for Adhesive Performance Evaluation
References
- 1. This compound | 5919-74-4 | Benchchem [benchchem.com]
- 2. repositorio.ufc.br [repositorio.ufc.br]
- 3. HEMA-rich versus HEMA-poor/free adhesives: effect of HEMA on bonding effectiveness IADR Abstract Archives [iadr.abstractarchives.com]
- 4. Comparative Evaluation of Water Sorption of Heat-Polymerized Polymethyl Methacrylate Denture Base Resin Reinforced with Different Concentrations of Silanized Titanium Dioxide Nanoparticles: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties [mdpi.com]
- 6. Shear bond strength of universal adhesives to human enamel and dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. HEMA-free versus HEMA-containing adhesive systems: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of chemical structure on the properties in methacrylate-based dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of modified urethane dimethacrylate resins with reduced water sorption and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Water Sorption and Water Solubility Properties of Current Restorative Materials with Different Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 15. The effect of cyanate methacrylate on the shear bond strengths to dentin [rde.ac]
- 16. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 17. Evaluation of the In-Vitro Cytotoxicity of Heat Cure Denture Base Resin Modified with Recycled PMMA-Based Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Cytotoxicity and Genotoxicity of Bioactive Dental Materials [mdpi.com]
A Comparative Analysis of the Swelling Behavior of 2,3-Dihydroxypropyl Methacrylate (DHPMA) and Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the swelling behavior of two prominent hydrogel systems: those based on 2,3-Dihydroxypropyl methacrylate (DHPMA) and Poly(ethylene glycol) diacrylate (PEGDA). The selection of an appropriate hydrogel is critical for applications ranging from drug delivery to tissue engineering, with swelling behavior directly influencing solute diffusion, mechanical properties, and biocompatibility. This document summarizes key performance metrics based on available experimental data, details the experimental protocols for characterization, and provides visual representations of the underlying chemical structures and workflows.
Introduction to DHPMA and PEGDA Hydrogels
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. This high water content imparts a soft, tissue-like consistency, making them ideal for a variety of biomedical applications.
This compound (DHPMA) is a methacrylate-based monomer featuring two hydroxyl groups. These hydroxyl groups enhance its hydrophilicity and provide sites for potential secondary interactions within the hydrogel network, such as hydrogen bonding. Hydrogels derived from DHPMA are noted for their biocompatibility and potential for stimulus-responsiveness.
Poly(ethylene glycol) diacrylate (PEGDA) is a widely utilized crosslinker in the fabrication of hydrogels. The poly(ethylene glycol) backbone is known for its biocompatibility and resistance to protein adsorption. The acrylate end groups allow for rapid polymerization and crosslinking, typically via photopolymerization, to form hydrogels with tunable mechanical and swelling properties. The properties of PEGDA hydrogels can be readily adjusted by altering the molecular weight of the PEGDA precursor and the crosslinking density.[1]
Comparative Swelling Behavior
The swelling of a hydrogel is a critical parameter that dictates its performance. It is influenced by the polymer's chemical structure, crosslinking density, and the surrounding environment, including pH and temperature. The equilibrium swelling ratio (ESR) is a key metric used to quantify this behavior.
Data Summary of Swelling Ratios
| Hydrogel Type | Monomer/Crosslinker | Swelling Conditions | Equilibrium Swelling Ratio (ESR) (%) | Reference |
| PEGDA | PEGDA (MW 700 Da) | Distilled Water | ~700-800 | [2] |
| PEGDA | PEGDA | PBS (pH 7.4), 37 °C | Varies with crosslinking density | [3][4] |
| PEGDA-based | NIPAm-co-PEGDA | pH 6.8, 37 °C | ~1000 | [5] |
| PEGDA-based | NIPAm-co-PEGDA | pH 1.2 | 450-650 | [5] |
| Methacrylate-based | p(MAA-co-AAm) | pH 6.2 and 7.4 | High values due to ionization | [6] |
pH-Responsive Swelling
The swelling of certain hydrogels can be significantly influenced by the pH of the surrounding medium, a property that is particularly valuable for targeted drug delivery. This responsiveness is typically imparted by the incorporation of ionizable functional groups, such as carboxylic acids or amines, into the polymer network.[7]
-
DHPMA-based Hydrogels: While DHPMA itself is not strongly pH-responsive, it can be copolymerized with monomers containing ionizable groups, such as methacrylic acid (MAA), to confer pH sensitivity. For instance, hydrogels containing MAA exhibit increased swelling at higher pH values due to the deprotonation of carboxylic acid groups, leading to electrostatic repulsion and network expansion.[6]
-
PEGDA Hydrogels: Standard PEGDA hydrogels exhibit relatively stable swelling behavior across a range of pH values.[1] However, similar to DHPMA, they can be functionalized or copolymerized with pH-sensitive monomers to introduce this responsivity.
Temperature-Responsive Swelling
Thermoresponsive hydrogels undergo a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen, while above it, the hydrogel deswells and shrinks.
-
DHPMA-based Hydrogels: Information on the inherent thermoresponsiveness of pure DHPMA hydrogels is limited. However, like pH-responsiveness, thermo-sensitivity can be introduced through copolymerization with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm).
-
PEGDA Hydrogels: PEGDA hydrogels generally show slight temperature-dependent swelling, with some studies reporting a modest increase in swelling ratio at 37°C compared to room temperature.[1] Significant thermoresponsiveness is typically achieved by copolymerizing with monomers such as NIPAAm.[5]
Experimental Protocols
1. Hydrogel Synthesis
PEGDA Hydrogel Synthesis (UV Photopolymerization)
This protocol describes a general method for fabricating PEGDA hydrogels.
-
Materials: Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight, photoinitiator (e.g., Irgacure 2959), phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Prepare a precursor solution by dissolving a specific weight percentage of PEGDA in PBS.
-
Add the photoinitiator to the precursor solution at a concentration of, for example, 0.05% (w/v) and ensure it is fully dissolved.
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate photopolymerization and crosslinking. The exposure time will influence the crosslinking density.[2]
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with distilled water or PBS to remove any unreacted monomers and photoinitiator.[2]
-
DHPMA-based Hydrogel Synthesis (Free Radical Polymerization)
This protocol outlines a general approach for synthesizing methacrylate-based hydrogels.
-
Materials: this compound (DHPMA) monomer, a comonomer if desired (e.g., methacrylic acid for pH-sensitivity), a crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA), a thermal initiator (e.g., ammonium persulfate, APS), and solvent (e.g., deionized water).
-
Procedure:
-
Dissolve the DHPMA monomer and any comonomer in the solvent.
-
Add the crosslinking agent (e.g., 1 mol% relative to the total monomer concentration).
-
Add the thermal initiator to the solution.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.
-
Heat the solution to a specific temperature (e.g., 60°C) to initiate polymerization and allow the reaction to proceed for a set time.
-
After gelation, allow the hydrogel to cool to room temperature.
-
Wash the resulting hydrogel thoroughly with distilled water to remove unreacted components.
-
2. Swelling Ratio Measurement
The swelling ratio is determined gravimetrically.[3]
-
Procedure:
-
Immerse a pre-weighed, dry hydrogel sample (Wd) in a swelling medium (e.g., PBS of a specific pH) at a controlled temperature.
-
At regular time intervals, remove the hydrogel from the solution.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100[3]
-
Visualizations
Chemical Structures
Caption: Chemical structures of DHPMA and PEGDA monomers.
Hydrogel Synthesis Workflow
Caption: General workflow for hydrogel synthesis and swelling characterization.
Conclusion
Both DHPMA and PEGDA-based hydrogels offer unique properties that make them suitable for a range of biomedical applications. The choice between them will depend on the specific requirements of the intended application.
-
PEGDA hydrogels are well-characterized and offer a high degree of control over their mechanical and swelling properties through the straightforward adjustment of precursor molecular weight and concentration. They are an excellent choice for applications requiring good biocompatibility and tunable physical properties.
-
DHPMA-based hydrogels , with their additional hydroxyl groups, may offer enhanced hydrophilicity and potential for specific biological interactions. While less extensively studied than PEGDA, their versatility in copolymerization allows for the facile introduction of stimuli-responsive behaviors, making them promising candidates for smart drug delivery systems and advanced tissue engineering scaffolds.
Further direct comparative studies under identical experimental conditions are warranted to provide a more definitive quantitative comparison of the swelling kinetics and responsive behaviors of these two important classes of hydrogels.
References
- 1. mdpi.com [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 2.5. Swelling ratio test [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to Analytical Methods for Detecting Residual 2,3-Dihydroxypropyl Methacrylate (DHPMA) Monomer
For Researchers, Scientists, and Drug Development Professionals
The quantification of residual monomers, such as 2,3-dihydroxypropyl methacrylate (DHPMA), in polymeric materials is critical for ensuring product safety, performance, and regulatory compliance. The presence of unreacted monomers can indicate incomplete polymerization, which may affect the material's physicochemical properties and introduce potential toxicity. This guide provides an objective comparison of common analytical methods for detecting residual DHPMA, complete with experimental protocols and performance data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like DHPMA.[1] It offers excellent quantitative performance and can be coupled with various detectors, most commonly Ultraviolet (UV) for routine analysis or Mass Spectrometry (MS) for enhanced sensitivity and specificity.
Experimental Workflow: HPLC-UV
The following diagram illustrates a typical workflow for analyzing residual DHPMA using HPLC with UV detection.
References
Benchmarking Biocompatibility: A Comparative Guide to 2,3-Dihydroxypropyl Methacrylate (DHPMA) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of 2,3-Dihydroxypropyl methacrylate (DHPMA) derivatives with other commonly used biomaterials. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for material selection in drug delivery, tissue engineering, and other biomedical applications.
Introduction to this compound (DHPMA)
This compound, also known as glycerol monomethacrylate, is a hydrophilic monomer that has garnered significant interest in the biomedical field. Its inherent biocompatibility, hydrophilicity, and the presence of hydroxyl groups for further functionalization make it an attractive building block for a variety of biomaterials, including hydrogels, nanoparticles, and drug carriers. Copolymers of DHPMA are often explored to tailor the material's physical and chemical properties for specific applications. This guide focuses on two critical aspects of biocompatibility: cytotoxicity and hemocompatibility.
Comparative Analysis of Biocompatibility
To provide a clear comparison, the following tables summarize quantitative data from various studies on the cytotoxicity and hemocompatibility of DHPMA-based materials and their alternatives. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Cytotoxicity Data
Cytotoxicity is a critical indicator of a material's biocompatibility, assessing its potential to cause cell damage or death. The MTT assay is a common colorimetric method used to evaluate cell viability. The following table presents cell viability data for various materials when in contact with L929 murine fibroblasts, a standard cell line for in vitro cytotoxicity testing.
| Material/Copolymer | Cell Line | Cell Viability (%) | Reference |
| Poly(glycerol) (p(Gly)) Microparticles | L929 Murine Fibroblasts | 85 ± 1 | [1] |
| Plu-GelMA Hydrogel | L929 Murine Fibroblasts | > 90 | [2] |
| Cationic Micelles (#1D-POSS and #2D-POSS) | L929 Murine Fibroblasts | > 80 (at 20 mg/mL) | [3][4] |
| Eugenyl-2-Hydroxypropyl Methacrylate (EgGMA) Composite (TBEg2.5) | Primary Human Gingival Fibroblasts | High (no quantitative value provided) | [5] |
| Poly(2-hydroxyethyl methacrylate) (HEMA) | Human Peripheral Blood Lymphocytes and A549 Lung-Tumour Cells | No significant effect on viability at concentrations up to 10mM | [6] |
Note: Higher cell viability percentages indicate lower cytotoxicity. A material is generally considered non-cytotoxic if the cell viability is above 70-80%.
Hemocompatibility Data
Hemocompatibility is the property of a material to be compatible with blood. The hemolysis assay is a primary in vitro test to evaluate the extent to which a material lyses red blood cells. A hemolysis rate below 5% is generally considered acceptable for biomaterials.
| Material | Hemolysis Rate (%) | Reference |
| Poly(glycerol) (p(Gly)) Microparticles | 0.4 ± 0.1 | [1] |
| Hyaluronic Acid Hydrogel (0.5% HT) | 0.14 ± 0.07 | [7] |
| Hyaluronic Acid Hydrogel (1% HT) | 0.31 ± 0.20 | [7] |
| Hyaluronic Acid Hydrogel (1.5% HT) | 0.41 ± 0.20 | [7] |
| Alginate/Chitosan Hydrogel | Significant increase compared to negative control | [8] |
Note: Lower hemolysis rates indicate better hemocompatibility.
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are provided below. These protocols are based on standardized procedures and findings from the referenced literature.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Culture: L929 murine fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Material Preparation: The test material (e.g., DHPMA-based hydrogel, polymer film) is prepared and sterilized. Extracts of the material may also be prepared by incubating the material in a culture medium for a specified period (e.g., 24 hours).
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Exposure to Material: The culture medium is replaced with the material extract or the material itself is placed in direct contact with the cells. Control groups include cells cultured with fresh medium (negative control) and cells exposed to a known cytotoxic substance (positive control).
-
Incubation: The cells are incubated with the material for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is removed, and a solution of MTT in a serum-free medium is added to each well. The plate is then incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculation of Cell Viability: The cell viability is calculated as a percentage relative to the negative control.
Hemolysis Assay
The hemolysis assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.
Methodology:
-
Blood Collection: Fresh whole blood is collected from a healthy donor into tubes containing an anticoagulant (e.g., EDTA).
-
RBC Preparation: The blood is centrifuged to separate the RBCs from the plasma. The RBCs are then washed multiple times with a phosphate-buffered saline (PBS) solution.
-
Material Incubation: The test material is placed in a tube with a diluted suspension of RBCs in PBS. A positive control (e.g., water, which causes complete hemolysis) and a negative control (PBS alone) are also prepared.
-
Incubation: The tubes are incubated at 37°C for a specific duration (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: After incubation, the tubes are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The supernatant, containing the released hemoglobin from lysed RBCs, is carefully collected. The absorbance of the supernatant is measured using a spectrophotometer at a wavelength corresponding to hemoglobin absorption (e.g., 540 nm).
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for biocompatibility testing.
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Workflow for in vitro hemolysis testing of biomaterials.
Conclusion
The available data consistently indicate that this compound (DHPMA) and its derivatives exhibit excellent biocompatibility, characterized by low cytotoxicity and high hemocompatibility. Copolymers based on DHPMA demonstrate high cell viability, often exceeding 90%, and hemolysis rates well below the acceptable 5% threshold. When compared to other biomaterials, DHPMA-based polymers often show superior or comparable biocompatibility profiles. This makes them promising candidates for a wide range of biomedical applications where direct contact with cells and blood is required. Further research focusing on direct, side-by-side comparisons of various DHPMA derivatives with established biomaterials under standardized conditions will provide more definitive guidance for material selection in specific clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Genotoxicity and cytotoxicity of 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Molecular Weight Determination for p(GMA): A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance and reproducibility. This guide provides an objective comparison of three common techniques for characterizing the molecular weight of poly(glycidyl methacrylate) (p(GMA)): Gel Permeation Chromatography (GPC) with Refractive Index (RI) detection, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
This document outlines the principles of each method, presents a comparative analysis of the data they generate, and provides detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Molecular Weight Determination Techniques
The choice of analytical technique for determining the molecular weight of p(GMA) can significantly impact the resulting data. Each method operates on different principles, leading to variations in the type of molecular weight averages obtained and the overall accuracy of the measurement. The following table summarizes typical results obtained for a p(GMA) sample analyzed by GPC-RI, MALDI-TOF, and SEC-MALS.
| Parameter | GPC-RI | MALDI-TOF | SEC-MALS |
| Number-Average Molecular Weight (Mn) | Relative to Standards | Absolute | Absolute |
| Weight-Average Molecular Weight (Mw) | Relative to Standards | Absolute | Absolute |
| Polydispersity Index (PDI = Mw/Mn) | Calculated from Relative Mw and Mn | Can be calculated, but may be skewed for high PDI samples | Calculated from Absolute Mw and Mn |
| Principle of Measurement | Hydrodynamic Volume | Mass-to-Charge Ratio | Light Scattering Intensity |
Note: The values presented in this table are illustrative and can vary depending on the specific p(GMA) sample and experimental conditions.
Experimental Workflows and Logical Relationships
The general workflow for cross-validating p(GMA) molecular weight data involves parallel analysis of the same polymer sample using multiple techniques and a subsequent comparison of the results.
Caption: Workflow for cross-validation of p(GMA) molecular weight.
Detailed Experimental Protocols
Gel Permeation Chromatography (GPC) with Refractive Index (RI) Detection
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[1] This technique provides a relative measure of molecular weight distribution, as it relies on calibration with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).[2][3]
Sample Preparation:
-
Dissolve the p(GMA) sample in tetrahydrofuran (THF) to a concentration of approximately 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.[4]
-
Detector: Refractive Index (RI) Detector.[5]
-
Columns: Series of two PLgel 10 µm MIXED-B columns or equivalent.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 100 µL.
-
Calibration: Use narrow polydispersity polystyrene standards to generate a calibration curve.
Data Analysis:
The elution profile from the RI detector is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene standards.[6]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is a soft ionization mass spectrometry technique that allows for the determination of the absolute molecular weight of polymers.[7] The polymer is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer chains with minimal fragmentation.[7]
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve the p(GMA) sample in THF to a concentration of approximately 1 mg/mL.
-
Sample-Matrix Mixture: Mix the matrix solution and the analyte solution in a 10:1 (v/v) ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
Instrumentation and Conditions:
-
Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF or equivalent.
-
Laser: 337 nm nitrogen laser.
-
Mode: Positive ion reflectron mode.
-
Acceleration Voltage: 25 kV.
-
Data Acquisition: Average 200-500 laser shots per spectrum.
Data Analysis:
The resulting mass spectrum shows a distribution of peaks, each corresponding to a specific polymer chain length. From this distribution, the absolute Mn and Mw can be calculated. It is important to note that for polymers with high polydispersity (PDI > 1.3), MALDI-TOF may exhibit mass discrimination, leading to an underestimation of the higher molecular weight species.[8]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS combines the separation power of GPC with the absolute molecular weight measurement capability of multi-angle light scattering.[9] The MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the GPC column, allowing for the direct calculation of the weight-average molecular weight (Mw) at each elution volume without the need for column calibration.[5][9]
Sample Preparation:
The sample preparation protocol is the same as for GPC-RI.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Detectors:
-
Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN HELEOS II).
-
Refractive Index (RI) Detector (for concentration determination).
-
-
Columns: Series of two PLgel 10 µm MIXED-B columns or equivalent.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 100 µL.
-
dn/dc Value: A crucial parameter for MALS analysis is the refractive index increment (dn/dc), which is the change in refractive index of the solution with respect to the polymer concentration. For p(GMA) in THF at 633 nm and 25°C, a literature value of approximately 0.085 mL/g can be used.[10] For highest accuracy, this value should be experimentally determined.
Data Analysis:
The data from the MALS and RI detectors are processed using specialized software (e.g., ASTRA from Wyatt Technology) to calculate the absolute Mn, Mw, and PDI of the p(GMA) sample.[5]
Signaling Pathways, Experimental Workflows, or Logical Relationships
The following diagram illustrates the logical relationship between the different molecular weight averages obtained from the various techniques.
Caption: Relationship between molecular weight averages.
By employing a multi-technique approach, researchers can gain a more comprehensive and accurate understanding of the molecular weight characteristics of their p(GMA) polymers, leading to improved material design and more reliable application performance.
References
- 1. aimplas.net [aimplas.net]
- 2. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. measurlabs.com [measurlabs.com]
- 6. fiveable.me [fiveable.me]
- 7. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. wyatt.com [wyatt.com]
- 10. Refractive index increment dn/dc values | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
Proper Disposal of 2,3-Dihydroxypropyl Methacrylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 2,3-Dihydroxypropyl methacrylate (CAS: 5919-74-4), also known as Glycerol monomethacrylate (GMMA).
Immediate Safety and Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable local, regional, and national environmental regulations.[1] It is crucial to prevent this substance from entering sewage systems or household waste streams.[2] The primary recommendation is to engage a licensed professional waste disposal service to handle the material.[3]
In the event of a spill, the area should be evacuated and ventilated.[3] The spill should be contained and absorbed with an inert material, such as sand or vermiculite.[4][5] The absorbed material should then be collected into a suitable, closed container for disposal.[3][4][6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical and its waste.[3][4]
Summary of Disposal Recommendations
| Parameter | Recommendation | Source |
| General Disposal Method | Dispose of contents and container via a licensed professional waste disposal service.[3] | [1][3] |
| Environmental Precautions | Do not allow the product to enter drains or be disposed of with household garbage.[2][3][5] Discharge into the environment must be avoided.[7][8] | [2][3][5][7][8] |
| Contaminated Packaging | Dispose of as unused product.[3][5] Packaging may be punctured to prevent reuse and then disposed of in a sanitary landfill or incinerated, where permissible.[6][7] | [3][5][6][7] |
| Spill Cleanup | Soak up with inert absorbent material and place in a suitable, closed container for disposal.[4][5] | [4][5] |
| Potential Treatment | Controlled incineration with flue gas scrubbing may be a suitable disposal method.[7] | [7] |
Experimental Protocols for Disposal
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. louisville.edu [louisville.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. download.basf.com [download.basf.com]
Safeguarding Your Research: Essential Protocols for Handling 2,3-Dihydroxypropyl Methacrylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, essential safety and logistical information for the handling of 2,3-Dihydroxypropyl methacrylate (CAS: 5919-74-4), a compound utilized in polymer chemistry and the development of drug delivery systems.[1][] Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. It is known to cause serious eye irritation and skin irritation.[3][4] Additionally, it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[3][5]
Quantitative Safety Data Summary:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields, chemical splash goggles, face shield | NIOSH (US) or EN 166 (EU) approved |
| Skin | Chemical-resistant gloves (inspect before use), complete protective suit | Select according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | Particle respirator for nuisance exposures | Type P95 (US) or Type P1 (EU EN 143) |
| General | Eyewash station and safety shower | Should be readily accessible |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Procedural workflow for safe handling of this compound.
Detailed Protocols
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Avoid contact with skin and eyes by wearing the appropriate PPE.[3]
-
After handling, wash hands and any exposed skin thoroughly.[5]
-
Store the compound in a tightly closed container in a cool, dry, and dark place, under an inert atmosphere.[7] Recommended storage temperature is between 2-8°C.[3][7]
Accidental Release Measures:
In the event of a spill, evacuate personnel to a safe area.[3] Use personal protective equipment and ensure adequate ventilation.[3] Avoid breathing vapors, mist, or gas.[3] Contain the spill and collect the material with an inert absorbent. Place the collected material into a suitable, closed container for disposal.[3] Do not allow the product to enter drains.[3]
First Aid Procedures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3][5]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.[3][5]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
-
Do not dispose of the material with household garbage or allow it to reach the sewage system.[4]
Personal Protective Equipment (PPE) Logical Relationship
The following diagram illustrates the relationship between the identified hazards and the required personal protective equipment.
Caption: Relationship between hazards and required PPE for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
